molecular formula C8H14ClNO2 B1400409 Quinuclidine-4-carboxylic acid hydrochloride CAS No. 40117-63-3

Quinuclidine-4-carboxylic acid hydrochloride

カタログ番号: B1400409
CAS番号: 40117-63-3
分子量: 191.65 g/mol
InChIキー: JTYXRFSULOZNPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinuclidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-1-4-9(5-2-8)6-3-8;/h1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYXRFSULOZNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735672
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40117-63-3
Record name 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinuclidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Quinuclidine-4-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard data sheets.

The quinuclidine moiety, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and basic nitrogen atom are instrumental in designing ligands for various biological targets, particularly muscarinic receptors.[1] this compound serves as a key, functionalized intermediate, enabling the introduction of this valuable scaffold into more complex molecules. Its hydrochloride salt form enhances stability and handling properties compared to the free acid.[2] This guide aims to consolidate the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

This compound is a solid compound at room temperature.[3] Its rigid, cage-like structure dictates its physical and chemical behavior.

Table 2.1: Core Physicochemical Data

PropertyValueSource(s)
CAS Number 40117-63-3[3][4]
Molecular Formula C₈H₁₄ClNO₂ (or C₈H₁₃NO₂·HCl)[3][5]
Molecular Weight 191.66 g/mol [3][5]
Physical Form Solid[3]
Purity Typically ≥97%[3][6]
Storage Room temperature, under inert atmosphere, sealed in a dry place.[3][5]

Synthesis and Purification

The industrial synthesis of quinuclidine derivatives often starts from readily available piperidine precursors.[7][8] A common and scalable route to this compound begins with 4-piperidine carboxylic acid.[7][9] This multi-step process leverages classical organic reactions to construct the bicyclic quinuclidine core.

The overall synthetic strategy involves N-alkylation of a piperidine-4-carboxylate ester followed by an intramolecular Dieckmann condensation to form the bicyclic ketone (quinuclidinone). Subsequent reduction and hydrolysis steps yield the target molecule.

G A 4-Piperidine Carboxylic Acid B Piperidine-4-carboxylate Ester (e.g., Ethyl Ester) A->B Esterification (e.g., EtOH, H+) C N-Alkylated Diester Intermediate B->C N-Alkylation (e.g., Ethyl Chloroacetate) D 3-Quinuclidinone (via Dieckmann Condensation) C->D Intramolecular Condensation E Quinuclidine Derivative (via Reduction) D->E Reduction (e.g., Huang-Minlon) F Quinuclidine-4-carboxylic acid hydrochloride E->F Hydrolysis & Decarboxylation

Caption: General synthetic workflow from 4-piperidine carboxylic acid.

Example Synthetic Protocol: From 4-Piperidine Carboxylic Acid

The following protocol is a conceptualized representation based on established synthetic routes described in patent literature.[9][10]

Step 1: Esterification of 4-Piperidine Carboxylic Acid

  • Suspend 4-piperidine carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Add thionyl chloride (1.1 eq) dropwise at a temperature below 30°C. Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which rapidly reacts with the ethanol solvent to form the ethyl ester. The hydrochloride salt of the product is formed.

  • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and remove the solvent under reduced pressure to yield the crude ethyl piperidine-4-carboxylate hydrochloride.

Step 2: N-Alkylation

  • Dissolve the crude ester from Step 1 in a suitable solvent (e.g., toluene).

  • Add a base such as anhydrous potassium carbonate (2.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise.

  • Heat the mixture to reflux for 5-8 hours. Causality: The base deprotonates the piperidine nitrogen, creating a nucleophile that displaces the chloride from ethyl chloroacetate.

  • Cool, filter the inorganic salts, and concentrate the filtrate to obtain the crude N-alkylated diester.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Add the crude diester to a solution of a strong base, such as potassium tert-butoxide or sodium ethoxide, in toluene. Causality: The strong base promotes an intramolecular Dieckmann condensation, forming the bicyclic β-keto ester.

  • Heat the reaction, typically between 80-90°C.[10]

  • Upon completion, the reaction is quenched and then heated with a strong acid (e.g., HCl) to facilitate hydrolysis of the ester and decarboxylation of the resulting β-keto acid, yielding the quinuclidinone intermediate.

Step 4: Reduction and Final Product Formation

  • The quinuclidinone intermediate is then subjected to a reduction, such as an improved Huang-Minlon reduction, to remove the ketone.[7][10]

  • Final workup and purification, often involving recrystallization, yields this compound. Causality: Recrystallization is an effective purification method for this solid compound, ensuring high purity required for subsequent pharmaceutical applications.[2]

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The rigid, symmetrical nature of the quinuclidine core results in a relatively simple, yet informative, set of spectra.

Table 4.1: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / AbsorptionRationale
¹H NMR Carboxylic Acid (O-H)10 - 12 ppm (broad singlet)The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[11]
CH₂ groups (piperidine ring)2.0 - 3.5 ppm (multiplets)Protons on the carbons of the bicyclic system. The hydrochloride form will cause downfield shifts due to the protonated nitrogen.
¹³C NMR Carbonyl (C=O)160 - 180 ppmTypical range for a carboxylic acid carbonyl carbon, which is less deshielded than a ketone or aldehyde carbonyl.[11]
Bridgehead Carbon (C-4)35 - 45 ppmThe carbon bearing the carboxyl group.
CH₂ groups (piperidine ring)20 - 50 ppmCarbons within the bicyclic amine structure.
IR Spectroscopy O-H stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[11]
C=O stretch (Carboxylic Acid)~1710 cm⁻¹ (strong)Strong, sharp absorption typical for a carboxylic acid carbonyl group.[11]
N⁺-H stretch~2700 - 3000 cm⁻¹ (broad)Stretching of the protonated tertiary amine hydrochloride.
Mass Spec. Molecular Ion (M⁺)Not typically observed (for HCl salt)The free base (C₈H₁₃NO₂) has a molecular weight of 155.19.[12] Expect to see [M+H]⁺ at m/z 156.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carboxylic acid functional group. The bicyclic amine is protonated and generally unreactive under acidic or neutral conditions.

Esterification

A common and vital reaction is the conversion to its corresponding esters, which are often key intermediates in drug synthesis.[2]

G cluster_0 Esterification Mechanism A Quinuclidine-4-carboxylic acid hydrochloride B Acyl Chloride Intermediate A->B + SOCl₂ C Ethyl Quinuclidine-4-carboxylate hydrochloride B->C + Ethanol (EtOH)

Caption: Reaction pathway for esterification via an acyl chloride intermediate.

Experimental Protocol: Synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride [2]

  • Charge a reaction vessel with this compound (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the methyl ester product via LC-MS or GC-MS.

  • Carefully add anhydrous ethanol (3.0 eq) to the reaction mixture, again maintaining a low temperature.

  • Stir the reaction at room temperature overnight.

  • The product can be isolated by removing the solvent and excess reagents under vacuum, followed by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Other Reactions
  • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, Quinuclidine-4-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

  • Amide Coupling : The carboxylic acid can be activated (e.g., with HATU or EDC) and coupled with various amines to form amide derivatives, expanding its utility as a synthetic building block.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material and reference standard.[4]

  • Key Intermediate : It is a documented intermediate in the synthesis of various pharmaceuticals. For example, its ester derivatives are precursors for muscarinic M3 receptor antagonists like umeclidinium bromide, used in the treatment of COPD.[2]

  • Reference Standard : It is used for analytical method development and as a quality control (QC) reference standard during the synthesis and formulation of APIs that contain the quinuclidine-4-carboxylate core, such as Clidinium Bromide.[4]

  • Drug Discovery Scaffold : The molecule provides a rigid core with a defined exit vector from the C-4 position. This allows medicinal chemists to systematically explore the chemical space around a target protein by attaching various functional groups via ester or amide linkages, aiding in the process of lead optimization.[13]

G A Quinuclidine-4-carboxylic acid hydrochloride B Ester or Amide Intermediate A->B Esterification or Amide Coupling C Advanced Intermediate (e.g., Umeclidinium precursor) B->C Further Synthetic Modifications D Active Pharmaceutical Ingredient (API) C->D Final Synthetic Steps

Caption: Role as a foundational block in a multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as hazardous.[3]

Table 7.1: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary P261Avoid breathing dust.[3]
P280Wear protective gloves/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Avoid generation of dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]

  • Ensure eyewash stations and safety showers are readily accessible.[15]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[15]

  • Store under an inert atmosphere to prevent degradation.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Quinuclidine-4-carboxylic acid hydrochloride CAS number 40117-63-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quinuclidine-4-carboxylic acid hydrochloride (CAS 40117-63-3)

Authored by a Senior Application Scientist

Foreword: The Architectural Significance of a Bicyclic Scaffold

In the landscape of medicinal chemistry and drug development, the structural rigidity and defined three-dimensional orientation of molecular scaffolds are paramount. Quinuclidine, a bicyclic amine, represents a privileged scaffold, conferring unique pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). This compound (CAS 40117-63-3) is a pivotal derivative of this core structure. It is not merely a chemical intermediate but a foundational building block that enables the synthesis of complex therapeutic agents. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile molecule.

Core Molecular Characteristics

This compound is the salt form of a carboxylic acid derivative of 1-azabicyclo[2.2.2]octane.[1] The hydrochloride salt form enhances its stability and aqueous solubility, which is a significant advantage for handling, formulation, and certain reaction conditions compared to its free base.[1]

Physicochemical & Structural Data

A summary of the key identification and physical properties is provided below. This data is essential for analytical method development, reaction planning, and safety assessments.

PropertyValueSource(s)
CAS Number 40117-63-3[2][3]
Molecular Formula C₈H₁₃NO₂ · HCl or C₈H₁₄ClNO₂[2][4]
Molecular Weight 191.66 g/mol [4]
Physical Form Solid
Melting Point >300 °C
Storage Room temperature, under inert atmosphere, keep dry
Synonyms 1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride[1][5]
InChI Key JTYXRFSULOZNPH-UHFFFAOYSA-N

Synthesis Pathway: From Piperidine to a Bicyclic Core

The construction of the quinuclidine ring system from acyclic or monocyclic precursors is a cornerstone of its chemistry. The most prevalent and scalable synthetic routes start from piperidine-4-carboxylic acid or its ester derivatives.[6] The general strategy involves N-alkylation followed by an intramolecular Dieckmann condensation to form the bicyclic structure.

Conceptual Synthesis Workflow

The transformation from a simple piperidine ring to the rigid quinuclidine cage is a multi-step process that builds complexity in a controlled manner. The causality behind this workflow is to first functionalize the piperidine nitrogen, introducing the necessary carbon chain for the second ring closure, which is then achieved via a robust intramolecular cyclization reaction.

G cluster_start Starting Material cluster_process Core Synthesis Steps cluster_end Final Product P4CA Piperidine-4-carboxylic Acid Ester Step 1: Esterification P4CA->Ester e.g., SOCl₂, Ethanol NAlk Step 2: N-Alkylation Ester->NAlk e.g., Ethyl Chloroacetate, Base Dieckmann Step 3: Dieckmann Condensation NAlk->Dieckmann Strong Base (e.g., KOtBu) Hydrolysis Step 4: Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Acidic Workup & Heat Product Quinuclidine-4-carboxylic Acid Hydrochloride Hydrolysis->Product HCl addition

Caption: Generalized synthetic workflow for Quinuclidine-4-carboxylic acid HCl.

Reference Experimental Protocol

This protocol is a synthesized representation based on established chemical literature, including patented methods.[6][7][8] It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Objective: To synthesize 3-Quinuclidinone hydrochloride, a direct precursor that can be further modified to Quinuclidine-4-carboxylic acid. The pathway illustrates the key ring-forming reaction.

Step 1: Esterification of Piperidine-4-carboxylic acid (1)

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. The use of thionyl chloride is critical for converting the carboxylic acid to an acyl chloride in situ, which then readily reacts with ethanol to form the ethyl ester with high efficiency.[6]

  • After addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and remove the solvent under reduced pressure to yield ethyl piperidine-4-carboxylate (2).

Step 2: N-Alkylation with Methyl Chloroacetate

  • Dissolve the crude ethyl piperidine-4-carboxylate (2) (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Add a base such as anhydrous potassium carbonate or sodium carbonate (2.5 eq). This base acts as a proton scavenger for the HCl generated during the substitution reaction.

  • Add methyl chloroacetate (1.2 eq) and heat the mixture to 60-80 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate to obtain the diester, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (3).[6]

Step 3: Intramolecular Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Prepare a solution of a strong base, such as potassium tert-butoxide (2.0 eq), in anhydrous toluene. The choice of a non-nucleophilic, strong base is crucial to promote the intramolecular cyclization without causing unwanted side reactions like transesterification.

  • Add the diester (3) dropwise to the base solution at elevated temperature (e.g., 80-90 °C).[8] A color change is often observed, indicating the formation of the enolate intermediate.

  • After the addition is complete, maintain the reflux for 2-4 hours to drive the cyclization to completion.

  • Cool the reaction mixture and carefully quench with aqueous hydrochloric acid. This step performs a dual function: it neutralizes the base and catalyzes the hydrolysis of the resulting β-keto ester intermediate, followed by thermal decarboxylation to yield the target ketone.[6]

  • Heat the acidic mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis and decarboxylation.

  • After cooling, the product, 3-quinuclidinone hydrochloride (4), can be isolated by crystallization or extraction. Further standard organic chemistry transformations can convert this ketone to the desired carboxylic acid.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a high-value intermediate and a reference standard in pharmaceutical quality control.[2][9]

As a Key Building Block

The rigid quinuclidine framework is a common feature in drugs targeting the central and peripheral nervous systems, particularly muscarinic acetylcholine receptors.[10] This compound provides a direct route to introduce this scaffold.

  • Synthesis of Antimuscarinics: It is a documented starting material or intermediate for complex APIs. For instance, it is listed as an impurity and therefore a related synthetic precursor for Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of COPD.[1][11]

  • Scaffold for Novel Ligands: The carboxylic acid moiety serves as a versatile chemical handle. It can be readily converted into amides, esters, or reduced to an alcohol, allowing for the exploration of a wide chemical space in lead optimization campaigns. A common reaction is its conversion to the acyl chloride using reagents like oxalyl chloride, preparing it for coupling with various nucleophiles.[12]

As a Pharmaceutical Reference Standard

In the highly regulated environment of pharmaceutical manufacturing, authenticated reference standards are essential for quality assurance.

  • Impurity Profiling: It is used as a characterized reference material for APIs like Clidinium Bromide.[2][9] Analytical chemists use it to identify and quantify this specific impurity in drug batches, ensuring the final product meets stringent purity requirements set by regulatory bodies like the USP or EP.[2]

  • Method Validation: It serves as a standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used for quality control during drug synthesis and formulation.[2]

Application Logic

The utility of the compound can be visualized as a central node branching into its primary roles in the pharmaceutical industry.

G cluster_roles Primary Roles cluster_apis Example APIs cluster_qc Quality Control Applications center Quinuclidine-4-carboxylic Acid Hydrochloride (CAS 40117-63-3) BB Synthetic Building Block center->BB RS Reference Standard center->RS Ume Umeclidinium Bromide BB->Ume Novel Novel Drug Candidates BB->Novel Cli Clidinium Bromide RS->Cli AMV Analytical Method Validation RS->AMV Imp Impurity Profiling Cli->Imp used for

Caption: Roles of Quinuclidine-4-carboxylic acid HCl in drug development.

Analytical Characterization

The identity and purity of this compound must be rigorously confirmed. A multi-technique approach is standard practice, ensuring the material meets specifications for its intended use.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and identification of protons.Signals corresponding to the protons on the bicyclic ring structure and absence of significant organic impurities. The integration of signals should match the number of protons.
¹³C NMR Confirmation of the carbon skeleton.Signals for each unique carbon atom in the molecule, including the characteristic downfield shift for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak corresponding to the free base (C₈H₁₃NO₂) should be observed, confirming the molecular weight of the organic component.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity (typically >98%). The method would likely use a C18 column with a buffered mobile phase.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorptions for O-H and C=O stretching of the carboxylic acid, N-H stretching from the protonated amine, and C-H stretching of the alkane backbone.

Safety and Handling

As with any chemical reagent, proper handling procedures are mandatory to ensure personnel safety. The information below is a summary derived from available Safety Data Sheets (SDS).

GHS Hazard Identification
PictogramGHS CodeHazard Statement
alt text
GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Wash hands thoroughly after handling.

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[15]

  • First Aid Measures:

    • Inhalation: Move person to fresh air.

    • Skin Contact: Immediately wash skin with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound (CAS 40117-63-3) is a molecule of significant strategic importance in modern pharmaceutical science. Its value extends beyond its chemical properties to its role as an enabling tool for the creation of sophisticated drugs with precisely engineered three-dimensional structures. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for any researcher or organization aiming to utilize this powerful synthetic building block in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Structure of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine ring system, a rigid bicyclic amine (1-azabicyclo[2.2.2]octane), represents a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity and three-dimensional structure provide a robust framework for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets.[1] Derivatives of quinuclidine have demonstrated a wide array of pharmacological activities, including anticholinergic, antihistamine, and antimicrobial effects.[3] Quinuclidine-4-carboxylic acid hydrochloride, in particular, serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds.[4][5] Its structure, characterized by a carboxylic acid group at the C4 position, offers a versatile handle for further chemical modifications, making it an invaluable tool for drug discovery and development.[2] This guide provides a comprehensive technical overview of the structure of this compound, grounded in established analytical techniques.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol .[6][7] The core of the molecule is the quinuclidine cage, a saturated bicyclic amine. The carboxylic acid moiety is attached to the bridgehead carbon atom (C4). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₄ClNO₂[6][7]
Molecular Weight 191.66 g/mol [6][7]
CAS Number 40117-63-3[4][6][7][8][9]
Physical Form Solid[6]
Purity ≥98%[6]
Storage Inert atmosphere, room temperature[6]
InChI Key JTYXRFSULOZNPH-UHFFFAOYSA-N[6]

The rigid structure of the quinuclidine nucleus significantly influences its chemical behavior. The nitrogen atom at the bridgehead position exhibits strong basicity, readily forming the hydrochloride salt.[2] This inherent basicity and the presence of the carboxylic acid group make Quinuclidine-4-carboxylic acid a zwitterionic compound under certain pH conditions.

Synthesis and Manufacturing

The synthesis of this compound typically starts from 4-piperidinecarboxylic acid.[10][11] A common synthetic route involves a multi-step process that includes esterification, addition, condensation, and decarboxylation, followed by a reduction step.[10][11][12]

A patented method describes the synthesis beginning with the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of thionyl chloride to yield the corresponding ethyl ester.[10][11] This is followed by an addition reaction with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate.[10][11] The resulting diester undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated. The final step involves a reduction, such as an improved Huang-Minlon reduction, to yield the quinuclidine ring system.[10][11] The hydrochloride salt is then formed by treatment with hydrochloric acid.

Diagram 1: Generalized Synthetic Workflow

G A 4-Piperidinecarboxylic Acid B Esterification A->B Ethanol, Thionyl Chloride C Addition Reaction B->C Ethyl haloacetate, Base D Intramolecular Condensation (Dieckmann) C->D E Hydrolysis & Decarboxylation D->E F Reduction E->F e.g., Huang-Minlon G Quinuclidine-4-carboxylic acid F->G H Salt Formation (HCl) G->H I This compound H->I

Caption: Generalized workflow for the synthesis of this compound.

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the three-dimensional structure of this compound relies on a combination of advanced analytical techniques.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides the most comprehensive and unambiguous structural information for crystalline solids.[13][14] This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the bicyclic cage, the orientation of the carboxylic acid group, and the ionic interaction between the protonated quinuclidine nitrogen and the chloride ion.

  • Crystallization: The primary and often most challenging step is to grow a single crystal of suitable size and quality.[13] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution: The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental data, resulting in a highly accurate and precise molecular structure.[13]

While specific crystallographic data for this compound is not publicly available in the search results, the general principles of X-ray crystallography are well-established and would be the definitive method for its structural characterization.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the quinuclidine ring and the acidic proton of the carboxylic acid. The protons on the carbons adjacent to the nitrogen atom would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen. The protons on the ethylene bridges of the quinuclidine cage would likely show complex splitting patterns due to spin-spin coupling. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm).[16]

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 170-185 ppm.[16][17] The carbons of the quinuclidine ring would appear at higher field, with the carbons adjacent to the nitrogen atom being the most deshielded among them.

Table 2: Expected NMR Chemical Shift Ranges
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹H Carboxylic Acid (O-H)10 - 12 (broad singlet)[16]
¹H Protons α to Nitrogen~3.0 - 3.5[18][19]
¹H Other Ring Protons~1.5 - 2.5[18][19]
¹³C Carbonyl (C=O)170 - 185[16][17]
¹³C Carbons α to Nitrogen~45 - 55-
¹³C Other Ring Carbons~20 - 35-
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[20] For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (Quinuclidine-4-carboxylic acid). The isotopic pattern of this peak would confirm the elemental composition. Fragmentation of the parent ion could involve the loss of the carboxylic acid group or cleavage of the quinuclidine ring, providing further structural insights. The neutral loss of a water molecule is also a common fragmentation pathway for carboxylic acids.[21]

Diagram 2: Analytical Workflow for Structural Elucidation

G cluster_0 Primary Techniques cluster_1 Information Obtained A X-ray Crystallography D 3D Structure (Solid State) A->D B NMR Spectroscopy (¹H, ¹³C) E Connectivity & Conformation (Solution) B->E C Mass Spectrometry F Molecular Weight & Fragmentation C->F G Definitive Structure of This compound D->G E->G F->G

Caption: Integrated analytical approach for the structural determination of the target molecule.

Applications in Drug Development

The rigid quinuclidine framework is a valuable pharmacophore that can be used to orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1] this compound, as a key intermediate, provides a convenient starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of a wide range of chemical space. This versatility makes it an important building block in the development of new therapeutic agents, particularly in the area of neuroscience and for targeting G-protein coupled receptors (GPCRs).[2][3][5][22]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its rigid bicyclic structure, combined with the versatile carboxylic acid functionality, makes it a highly valuable synthetic intermediate. A comprehensive understanding of its three-dimensional structure, achieved through a combination of powerful analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The insights gained from these structural studies provide a solid foundation for the rational design of new drugs with improved efficacy and safety profiles.

References

A Technical Guide to Quinuclidine-4-carboxylic acid hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Quinuclidine-4-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, characterization, and critical role as a versatile scaffold in the design of novel therapeutics. The inherent structural rigidity and desirable pharmacokinetic properties of the quinuclidine core make this compound a subject of significant interest. This guide synthesizes data from established chemical suppliers and databases to provide a reliable and actionable resource for laboratory applications.

The Quinuclidine Scaffold: A Primer on its Strategic Importance

The quinuclidine motif, chemically known as 1-azabicyclo[2.2.2]octane, is a bridged bicyclic amine that has garnered significant attention in drug discovery.[1] Unlike more flexible aliphatic amines, its rigid, cage-like structure offers several distinct advantages for medicinal chemists:

  • Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • Three-Dimensional Vector: The structure provides well-defined vectors for substituents, allowing for precise spatial orientation of functional groups to probe receptor binding pockets.

  • Basic Nitrogen Atom: The tertiary amine is basic (pKa of the conjugate acid is ~11.0), ensuring it is protonated and positively charged at physiological pH.[1] This feature is often exploited to improve aqueous solubility or to form key ionic interactions with target proteins.

This compound is a derivative that incorporates a carboxylic acid group at the C4 position. This functional handle makes it an exceptionally versatile starting material for building more complex molecules, particularly through amide bond formation.

Core Physicochemical Properties

The accurate characterization of a chemical entity is the foundation of reproducible scientific research. The key properties of this compound have been consolidated from multiple authoritative sources and are presented below.

PropertyValueSource(s)
Molecular Weight 191.66 g/mol [2][3][4]
Molecular Formula C₈H₁₄ClNO₂[2][4]
CAS Number 40117-63-3[2][3][5]
Canonical SMILES C1CN2CCC1(CC2)C(=O)O.Cl[4]
InChI Key JTYXRFSULOZNPH-UHFFFAOYSA-N[2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
Storage Conditions Room temperature, under inert atmosphere[2]

The molecular weight of 191.66 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for the preparation of solutions of known molarity for biological assays.[2][3][4]

Synthesis and Quality Control Validation

The synthesis of this compound is a multi-step process that requires rigorous control to ensure the purity and identity of the final product. While specific proprietary methods may vary, a generalized workflow is often employed.

Generalized Synthetic Workflow

A plausible synthetic pathway involves the elaboration of a pre-formed quinuclidine core. The process, from starting material to final, validated product, is a self-validating system where each step confirms the success of the previous one.

G cluster_synthesis Synthesis & Workup cluster_purification Purification & Isolation cluster_qc Quality Control Validation A Starting Material (e.g., 4-cyanoquinuclidine) B Hydrolysis Reaction (e.g., HCl, H₂O, Heat) A->B C Reaction Quenching & pH Adjustment B->C D Crystallization / Precipitation C->D E Filtration D->E F Washing with Solvent (e.g., Acetone, Ether) E->F G Drying under Vacuum F->G H Structure Confirmation (¹H NMR, ¹³C NMR) G->H I Purity Analysis (HPLC, LC-MS) G->I J Identity Confirmation (Mass Spectrometry) G->J K Validated Product: Quinuclidine-4-carboxylic acid HCl H->K I->K J->K

Caption: Generalized workflow for the synthesis and validation of Quinuclidine-4-carboxylic acid HCl.

Causality in Experimental Choices
  • Acid Hydrolysis: Using strong acid like HCl for nitrile hydrolysis not only drives the reaction to completion but also conveniently forms the desired hydrochloride salt in situ.

  • Crystallization: This is the primary purification method. The high polarity of the hydrochloride salt makes it poorly soluble in less polar organic solvents, allowing impurities to be washed away.

  • Multi-faceted QC: Relying on a single analytical technique is insufficient. A combination of NMR (for structure), HPLC (for purity), and Mass Spectrometry (for molecular weight confirmation) provides a robust, self-validating dataset that ensures the material's identity and quality.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its primary utility lies in its role as a molecular scaffold.

  • Building Block for Novel Chemical Entities: The carboxylic acid is a versatile functional group for derivatization. It is most commonly used in amide coupling reactions to link the quinuclidine core to other fragments, a cornerstone of modern library synthesis and lead optimization.

  • Reference Standard: As a characterized chemical compound, it can serve as a reference standard in the analytical development and quality control of APIs that contain the quinuclidine-4-carboxamide moiety, such as in the synthesis of Clidinium Bromide related compounds.[5]

  • Probing Structure-Activity Relationships (SAR): In a drug development campaign, the rigid quinuclidine core allows chemists to systematically explore the impact of substituents attached via the C4 position on biological activity, providing clear and interpretable SAR data.

Exemplar Experimental Protocol: Amide Coupling

This section provides a detailed, step-by-step methodology for a standard amide coupling reaction using this compound as the starting material.

Objective: To synthesize N-benzyl-1-azabicyclo[2.2.2]octane-4-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Methodology:

  • Reagent Preparation: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 192 mg).

  • Solubilization: Add anhydrous DMF (5 mL) and stir to dissolve.

  • Base Addition: Add DIPEA (2.5 eq). The additional base is required to neutralize the hydrochloride salt and the HCl generated during the coupling reaction. Stir for 5 minutes.

  • Amine Addition: Add Benzylamine (1.05 eq).

  • Coupling Agent Addition: Add the coupling reagent HATU (1.1 eq) portion-wise. Rationale: HATU is a highly efficient, low-racemization coupling agent suitable for a wide range of substrates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash with saturated aq. NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.

    • Wash with brine (1 x 15 mL) to remove residual aqueous components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure amide product.

  • Characterization: Confirm the structure, identity, and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

G A Quinuclidine-4-COOH·HCl + Benzylamine B Add DIPEA (Base) & HATU (Coupling Agent) in DMF A->B C Reaction Stirring (4-6h, RT) B->C D Aqueous Workup (EtOAc, NaHCO₃, Brine) C->D E Purification (Flash Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Logical workflow for a standard HATU-mediated amide coupling reaction.

Conclusion

This compound is a foundational tool for the modern medicinal chemist. Its precise molecular weight of 191.66 g/mol , coupled with its rigid three-dimensional structure and versatile carboxylic acid handle, makes it an invaluable building block for constructing complex molecular architectures. The protocols and data presented in this guide, grounded in authoritative sources, are intended to empower researchers to confidently incorporate this scaffold into their drug discovery programs, facilitating the rational design of next-generation therapeutics.

References

Navigating the Solubility Landscape of Quinuclidine-4-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its ultimate success. It is a fundamental physicochemical property that dictates not only the feasibility of formulation but also profoundly influences bioavailability, therapeutic efficacy, and even the safety profile of a drug product. A comprehensive understanding of an API's solubility characteristics across a spectrum of solvents is therefore not merely a matter of academic interest, but a critical prerequisite for rational drug design, formulation strategy, and ultimately, clinical translation. This guide provides an in-depth technical exploration of the solubility of quinuclidine-4-carboxylic acid hydrochloride, a molecule of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its solubility profile in various solvent systems, and provide detailed, field-proven experimental protocols for accurate solubility determination.

Unveiling the Molecular Identity: Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. This compound, with the molecular formula C₈H₁₄ClNO₂, is a salt formed from the reaction of the zwitterionic quinuclidine-4-carboxylic acid with hydrochloric acid. This structural feature is paramount to its behavior in solution.

Molecular Structure:

The core of the molecule is the quinuclidine ring system, a bicyclic amine that imparts a degree of rigidity and a basic nitrogen atom. The carboxylic acid group at the 4-position introduces an acidic functionality. In its hydrochloride salt form, the basic nitrogen of the quinuclidine ring is protonated, forming a quaternary ammonium cation, with the chloride ion as the counter-ion.

Predicted Physicochemical Parameters:

Due to the limited availability of experimentally determined data, we turn to robust in-silico prediction models to estimate key physicochemical parameters that govern solubility. Software platforms such as ACD/Percepta and ChemAxon's MarvinSketch are industry-standard tools for such predictions[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15].

ParameterPredicted ValueSignificance in Solubility
pKa (acidic) ~4.5 - 5.5The carboxylic acid group is expected to be deprotonated at physiological pH.
pKa (basic) ~10.5 - 11.5The quinuclidine nitrogen is strongly basic and will be protonated over a wide pH range.
logP ~ -1.0 to 0.0The predicted negative logP value suggests a hydrophilic nature, which is expected to favor solubility in polar solvents.
logD at pH 7.4 ~ -2.0 to -1.0The predicted logD at physiological pH indicates that the ionized form of the molecule is predominant, further suggesting higher aqueous solubility.

A Note on Zwitterions: The parent molecule, quinuclidine-4-carboxylic acid, is a zwitterion, possessing both a positive and a negative charge on the same molecule. The hydrochloride salt formation protonates the basic nitrogen, resulting in a net positive charge on the quinuclidine moiety. This is a crucial factor influencing its interaction with polar solvents.

Solubility Profile: A Multi-faceted Investigation

The solubility of this compound is a complex interplay between its inherent properties and the nature of the solvent. As a general principle, the hydrochloride salt form is employed to enhance the aqueous solubility of basic compounds[16].

Aqueous Solubility:

Given its ionic nature and predicted hydrophilic character (negative logP), this compound is expected to exhibit good solubility in water and other polar protic solvents. The protonated quinuclidine nitrogen and the carboxylic acid group can readily engage in hydrogen bonding with water molecules, facilitating dissolution. The solubility in aqueous media will be significantly influenced by pH.

  • At low pH: The carboxylic acid will be protonated (neutral), but the amine will remain protonated (positive charge). The overall positive charge will still promote aqueous solubility.

  • At neutral pH: The carboxylic acid will be deprotonated (negative charge), and the amine will be protonated (positive charge), leading to a zwitterionic character in the parent molecule, which generally enhances water solubility[3]. As a hydrochloride salt, the molecule will carry a net positive charge.

  • At high pH: The carboxylic acid will be deprotonated (negative charge), and the amine will be deprotonated (neutral). The resulting anionic species is also expected to be water-soluble.

Solubility in Organic Solvents:

The solubility in organic solvents will be governed by the "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents due to their ability to form hydrogen bonds with both the protonated amine and the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the ionic species.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents due to the high polarity and ionic character of the molecule.

Summary of Expected Solubility:

Solvent CategoryExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-ion interactions and hydrogen bond acceptance.
Nonpolar Hexane, TolueneLowMismatch in polarity.

Experimental Determination of Solubility: Protocols and Best Practices

To ensure the generation of reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility[17][18][19][20]. For higher throughput screening in early drug discovery, kinetic solubility assays are often employed[21][22][23][24][25].

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a clear glass vial. The excess solid should be visually present throughout the experiment.

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Sample Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. This step is critical to avoid artificially high results.

  • Analysis:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy[19][26][27][28][29][30][31][32][33].

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Weigh excess solid prep2 Add solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temp. equil1->equil2 sample1 Settle suspension equil2->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify concentration (HPLC/UV) analysis1->analysis2 result result analysis2->result Calculate Solubility

Caption: Thermodynamic solubility determination workflow.

Kinetic Solubility Determination

This high-throughput method provides an estimate of solubility under non-equilibrium conditions and is particularly useful in early drug discovery for ranking compounds.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.

Detailed Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer into the wells of a microplate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations.

  • Incubation and Detection:

    • Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity or light scattering of the solution using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the blank.

    • Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC or UV-Vis spectroscopy.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_addition Compound Addition cluster_detect Incubation & Detection cluster_analysis Analysis prep1 Prepare DMSO stock solution add1 Add stock to buffer prep1->add1 prep2 Dispense aqueous buffer prep2->add1 detect1 Incubate add1->detect1 detect2 Measure turbidity/scattering detect1->detect2 analysis1 Determine highest soluble concentration detect2->analysis1 result result analysis1->result Kinetic Solubility

Caption: Kinetic solubility determination workflow.

Conclusion: A Roadmap for Formulation Success

This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in an understanding of its physicochemical properties and supported by detailed experimental protocols. While direct experimental data remains to be extensively published, the principles outlined here, combined with the provided in-silico predictions, offer a robust framework for researchers, scientists, and drug development professionals. A thorough and early characterization of solubility is not an impediment but an accelerator in the path to developing safe and effective medicines. By applying the methodologies and insights presented, researchers can make informed decisions, optimize formulation strategies, and ultimately increase the probability of success for drug candidates incorporating the quinuclidine-4-carboxylic acid scaffold.

References

The Untapped Potential of Quinuclidine-4-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinuclidine Scaffold - A Foundation for CNS-Targeted Therapeutics

The quinuclidine ring system, a rigid, bicyclic amine, serves as a pivotal scaffold in medicinal chemistry due to its unique conformational properties and its role as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its structural resemblance to acetylcholine allows for interaction with cholinergic receptors, making it a valuable framework for the development of drugs targeting the central nervous system (CNS).[3] This guide will delve into the biological activities of a specific, yet underexplored, class of these compounds: quinuclidine-4-carboxylic acid derivatives. While direct research on this particular subclass is emerging, the extensive investigation into related quinuclidine analogues provides a strong basis for predicting their therapeutic potential. We will explore the established activities of the broader quinuclidine family to illuminate the prospective applications of 4-carboxylic acid derivatives in areas such as neurodegenerative diseases, microbial infections, and oncology.

Modulation of Cholinergic Neurotransmission: A Primary Target

The cholinergic system, crucial for cognitive functions like memory and learning, is a prime target for quinuclidine-based compounds.[3] Derivatives of quinuclidine have been extensively studied as modulators of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), suggesting that quinuclidine-4-carboxylic acid and its derivatives, such as esters and amides, are promising candidates for the treatment of CNS disorders.[2][4]

Muscarinic Receptor Activity: Implications for Alzheimer's Disease

Muscarinic receptors, particularly the M1 and M2 subtypes, are implicated in the pathophysiology of Alzheimer's disease.[5][6] The design of selective muscarinic receptor ligands is a key strategy in the development of novel treatments. Research into 1,3-disubstituted indenes has shown that incorporating a quinuclidine moiety affords compounds with high affinity and selectivity for the M2-muscarinic receptor subtype.[5] Furthermore, novel quinuclidine-based muscarinic agonists have been designed to readily penetrate the central nervous system and exhibit high efficacy at cortical sites, which is a promising characteristic for Alzheimer's therapies.[2] It has been discovered that heterocyclic bioisosteres, such as the oxadiazole ring, can effectively replace the ester group in known muscarinic ligands, leading to compounds that span the range from high-efficacy agonists to antagonists.[2] This suggests that the carboxylic acid or its derivative at the 4-position of the quinuclidine ring could play a significant role in modulating muscarinic receptor activity.

Signaling Pathway: Muscarinic Acetylcholine Receptor Activation

cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1/M3) Gq Gq protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_release->Cellular_Response PKC->Cellular_Response Ligand Quinuclidine-4-carboxylic acid derivative (Agonist) Ligand->mAChR Binds

Caption: Agonist binding to Gq-coupled muscarinic receptors.

Nicotinic Receptor Modulation: A Potential Avenue for Cognitive Enhancement

The α7 nicotinic acetylcholine receptor is another critical target in the CNS, and quinuclidine benzamides have been identified as potent agonists of this receptor.[7] This activity is distinct from their effects on the structurally homologous 5-HT3 receptor, indicating a degree of selectivity.[7] The development of such selective agonists could lead to cognitive enhancement and treatments for schizophrenia. The structural features of quinuclidine-4-carboxylic acid derivatives make them plausible candidates for interaction with nAChRs.

Antimicrobial and Anticancer Potential: Expanding the Therapeutic Horizon

While the primary focus of quinuclidine research has been on CNS applications, evidence suggests a broader spectrum of biological activity. The structurally related quinoline-4-carboxylic acids are known for their antimicrobial and anticancer effects, and it is conceivable that quinuclidine-4-carboxylic acid derivatives could exhibit similar properties.[8][9][10][11]

Antimicrobial Activity

Studies on quinoline-4-carboxylic acid and its carboxamide derivatives have demonstrated significant antimicrobial effects against a range of bacteria and fungi.[8] The carboxylic acid derivatives, in particular, showed the highest antimicrobial efficacy.[8] While the mechanism is not fully elucidated for all derivatives, some quinolone carboxylic acids are known to inhibit bacterial DNA gyrase.[12] This provides a rationale for investigating the antimicrobial properties of quinuclidine-4-carboxylic acid derivatives.

Anticancer Activity

The anticancer potential of the structurally similar quinoline scaffold is well-documented, with some derivatives acting as inhibitors of tubulin polymerization or displaying selective cytotoxicity against cancer cell lines.[10] For instance, certain pyrrolizine-5-carboxamide derivatives have been evaluated for their anticancer activities.[9] Given that the quinuclidine scaffold is a key component in various bioactive molecules, exploring the anticancer properties of its 4-carboxylic acid derivatives is a logical and promising research direction.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of novel quinuclidine-4-carboxylic acid derivatives, a series of well-established in vitro and in vivo assays are essential.

In Vitro Assays

1. Muscarinic Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compounds for different muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes.

    • Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki values from the IC50 values determined from competitive binding curves.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines and normal cell lines.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Workflow: In Vitro Biological Evaluation

cluster_assays In Vitro Assays cluster_outcomes Primary Outcomes Compound Quinuclidine-4-carboxylic acid derivative Receptor_Binding Muscarinic Receptor Binding Assay Compound->Receptor_Binding Antimicrobial Antimicrobial Susceptibility Testing Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Ki_values Binding Affinity (Ki) for M1-M5 subtypes Receptor_Binding->Ki_values MIC_values Minimum Inhibitory Concentration (MIC) Antimicrobial->MIC_values IC50_values IC50 against cancer and normal cell lines Cytotoxicity->IC50_values

Caption: A streamlined workflow for the in vitro assessment.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinuclidine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. For muscarinic receptor ligands, the stereochemistry at the 3-position is often critical for activity. In the case of quinuclidine-4-carboxylic acid derivatives, the conversion of the carboxylic acid to various esters and amides will likely have a profound impact on their pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of quinuclidine-4-carboxamides and esters. This will enable the development of a comprehensive SAR, guiding the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties. Given the proven track record of the quinuclidine scaffold in CNS drug discovery, a thorough investigation into its 4-carboxylic acid derivatives is a highly promising endeavor with the potential to yield novel therapeutics for a range of challenging diseases.

References

An In-depth Technical Guide to the Therapeutic Applications of Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Quinuclidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Quinuclidine Moiety

Quinuclidine, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, represents a fascinating and enduring structural motif in medicinal chemistry.[1] Its rigid, cage-like structure, which can be envisioned as a triethylamine molecule with its ethyl groups "tied back," imparts unique physicochemical and pharmacological properties. This conformational restriction minimizes the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The quinuclidine nucleus is found in a variety of natural products, most notably the Cinchona alkaloids such as quinine, and has been incorporated into a multitude of synthetic therapeutic agents.[1] Its versatility as a scaffold has led to the development of drugs targeting a wide array of physiological systems, with a pronounced impact on the central and peripheral nervous systems.

Physicochemical Properties and Pharmacophoric Significance

The rigid framework of quinuclidine provides a well-defined three-dimensional orientation for substituent groups, making it an excellent scaffold for probing receptor-ligand interactions. The nitrogen atom at the bridgehead position is a key feature, typically protonated at physiological pH, allowing for the formation of strong ionic interactions with biological targets. The pKa of the conjugate acid of quinuclidine is approximately 11.0, making it a strong base.[1] This basicity can be modulated by the introduction of substituents on the quinuclidine ring, influencing the compound's pharmacokinetic and pharmacodynamic profile.

The compact and lipophilic nature of the quinuclidine core facilitates its passage across biological membranes, including the blood-brain barrier (BBB), which is a critical attribute for centrally acting drugs. The ability to introduce chirality at various positions on the quinuclidine ring further expands its utility in designing stereospecific interactions with chiral biological macromolecules.

cluster_quinuclidine Quinuclidine Scaffold cluster_properties Key Physicochemical Properties cluster_significance Pharmacophoric Significance Quinuclidine Rigid_Structure Rigid, Bicyclic Structure Quinuclidine->Rigid_Structure Basic_Nitrogen Bridgehead Nitrogen (pKa ~11.0) Quinuclidine->Basic_Nitrogen Lipophilicity Lipophilic Core Quinuclidine->Lipophilicity Chirality Potential for Chiral Centers Quinuclidine->Chirality Defined_Vector Precise 3D Orientation of Substituents Rigid_Structure->Defined_Vector Ionic_Interactions Strong Ionic Bonding Basic_Nitrogen->Ionic_Interactions BBB_Penetration Blood-Brain Barrier Permeability Lipophilicity->BBB_Penetration Stereospecificity Enantioselective Receptor Interactions Chirality->Stereospecificity

Figure 1: Physicochemical properties and pharmacophoric significance of the quinuclidine scaffold.

Key Biological Targets of Quinuclidine Derivatives

The therapeutic effects of quinuclidine compounds are primarily mediated through their interaction with a range of neurotransmitter receptors and enzymes. The most well-characterized targets belong to the cholinergic system:

  • Muscarinic Acetylcholine Receptors (mAChRs): Quinuclidine derivatives have been developed as both agonists and antagonists for the five subtypes of muscarinic receptors (M1-M5). Their ability to selectively target these receptors has been pivotal in the development of drugs for a variety of conditions.[2][3]

  • Nicotinic Acetylcholine Receptors (nAChRs): The α7 subtype of the nicotinic receptor has emerged as a significant target for quinuclidine-based compounds, particularly as positive allosteric modulators (PAMs).[4]

  • Cholinesterases: Quinuclidine-based carbamates have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[5][6]

Beyond the cholinergic system, the versatility of the quinuclidine scaffold has allowed for its exploration in targeting other receptor systems, including dopamine and serotonin receptors, which are implicated in various neuropsychiatric disorders.

Part 2: Therapeutic Applications in Neurodegenerative Disorders: Alzheimer's Disease

The Cholinergic Hypothesis and the Role of Muscarinic and Nicotinic Receptors

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients.[7] This has led to the development of therapeutic strategies aimed at augmenting cholinergic neurotransmission. Quinuclidine-based compounds have been at the forefront of this research, targeting both muscarinic and nicotinic acetylcholine receptors, as well as the enzymes that regulate acetylcholine levels.

Quinuclidine-Based Muscarinic M1 Receptor Agonists

The M1 muscarinic receptor is highly expressed in the cortex and hippocampus, brain regions critical for learning and memory. Its activation has been shown to have beneficial effects on the underlying pathology of AD.

Selective M1 muscarinic agonists have demonstrated the ability to modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway. This results in a decrease in the production of the neurotoxic amyloid-beta (Aβ) peptide.[8] Furthermore, activation of M1 receptors can influence the phosphorylation of tau protein, a key component of neurofibrillary tangles, another hallmark of AD.[7] M1 receptor stimulation has been found to reduce tau hyperphosphorylation.[7]

Quinuclidine_M1_Agonist Quinuclidine-Based M1 Agonist M1_Receptor M1 Muscarinic Receptor Quinuclidine_M1_Agonist->M1_Receptor activates APP_Processing Amyloid Precursor Protein (APP) Processing M1_Receptor->APP_Processing modulates Tau_Hyperphosphorylation Tau Hyperphosphorylation M1_Receptor->Tau_Hyperphosphorylation reduces Non_Amyloidogenic_Pathway α-Secretase Pathway (Non-amyloidogenic) APP_Processing->Non_Amyloidogenic_Pathway promotes Amyloidogenic_Pathway β- and γ-Secretase Pathway (Amyloidogenic) APP_Processing->Amyloidogenic_Pathway inhibits sAPPalpha sAPPα (Neuroprotective) Non_Amyloidogenic_Pathway->sAPPalpha Abeta Amyloid-beta (Aβ) (Neurotoxic) Amyloidogenic_Pathway->Abeta NFTs Neurofibrillary Tangles (NFTs) Tau_Hyperphosphorylation->NFTs

Figure 2: Mechanism of action of M1 muscarinic agonists in Alzheimer's disease.

Cevimeline (AF102B) is a quinuclidine derivative that acts as a muscarinic agonist with a degree of selectivity for M1 and M3 receptors.[9] While it is approved for the treatment of dry mouth in Sjögren's syndrome, its potential in AD has been extensively studied.[9][10] Preclinical studies have shown that cevimeline can improve cognitive deficits in animal models of AD.[7] It has also been demonstrated to reduce Aβ levels in the cerebrospinal fluid of AD patients and positively influence tau pathology.[7][11] However, clinical trials for AD have yielded mixed results, with some studies showing modest cognitive improvements while others did not show significant benefits over placebo.[7] This highlights the challenges in translating preclinical efficacy to clinical success, potentially due to factors like dose-limiting side effects and the complexity of AD pathology.

CompoundModel/Study PopulationKey FindingsReference
CevimelineAnimal models (rats, monkeys)Improved performance in passive avoidance and delayed match-to-sample tasks.[7]
CevimelineAD patientsDose-dependent improvement in ADAS-Cog scores in some early trials.[7]
CevimelineAD patientsReduction in cerebrospinal fluid Aβ levels.[7]
AF267B3xTg-AD miceRescued cognitive deficits and decreased Aβ42 and tau pathologies in the cortex and hippocampus.[8]
Quinuclidine-Based α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators (PAMs)

The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes, and its dysfunction has been implicated in AD.[4][12] Instead of directly activating the receptor, PAMs bind to an allosteric site, enhancing the response of the receptor to the endogenous agonist, acetylcholine.[4]

α7 nAChR PAMs have shown neuroprotective effects against Aβ-induced toxicity.[13] By potentiating α7 nAChR function, these compounds can help to mitigate the detrimental effects of Aβ on synaptic function and neuronal viability.[13] Additionally, α7 nAChRs are expressed on microglia, the resident immune cells of the brain. Activation of these receptors can modulate the inflammatory response, shifting microglia from a pro-inflammatory to a more neuroprotective phenotype.[4]

Quinuclidine_PAM Quinuclidine-Based α7 nAChR PAM alpha7_nAChR α7 Nicotinic Receptor Quinuclidine_PAM->alpha7_nAChR binds to allosteric site Abeta_Toxicity Aβ-induced Neurotoxicity alpha7_nAChR->Abeta_Toxicity counteracts Microglial_Activation Microglial Activation alpha7_nAChR->Microglial_Activation modulates Acetylcholine Acetylcholine Acetylcholine->alpha7_nAChR activates Neuroprotection Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Microglial_Activation->Pro_inflammatory_Cytokines reduces release of Anti_inflammatory_Effects Anti-inflammatory Effects

Figure 3: Neuroprotective and anti-inflammatory mechanisms of α7 nAChR PAMs.

Several quinuclidine derivatives have been identified as potent and selective α7 nAChR PAMs. For example, compounds with a quinuclidine core linked to various aromatic and heteroaromatic moieties have shown promising activity in preclinical models. These compounds are being investigated for their ability to improve cognitive function and modify disease progression in AD and other neurological disorders.[4]

Quinuclidine Carbamates as Cholinesterase Inhibitors

Inhibition of AChE and BChE is a clinically validated strategy for the symptomatic treatment of AD. Carbamate-based inhibitors form a covalent bond with the active site of these enzymes, leading to a prolonged inhibition of their activity.

While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the healthy brain, the activity of BChE becomes more prominent in the AD brain. Therefore, dual inhibitors that target both enzymes may offer a therapeutic advantage. A series of quinuclidine-based carbamates have been synthesized and shown to inhibit both AChE and BChE.[5][6]

The structure-activity relationship (SAR) of quinuclidine carbamates has been explored to optimize their inhibitory potency and selectivity.[11][14] Key modifications include altering the substituents on the carbamoyl nitrogen and the quinuclidinium nitrogen. For instance, bisquaternary quinuclidine derivatives have shown high potency for both AChE and BChE.[11] The length of the alkyl chain connecting the two quinuclidine rings also influences the inhibitory activity and selectivity.[11]

Compound ClassKey Structural FeatureImpact on ActivityReference
Monoquaternary Quinuclidine CarbamatesSingle quinuclidine ring with a carbamate moietyModerate inhibition of AChE and BChE.[5][6]
Bisquaternary Quinuclidine CarbamatesTwo quinuclidine rings linked by an alkyl chainHigh potency for both AChE and BChE.[11]

Part 3: Applications in the Treatment of Schizophrenia

The therapeutic potential of quinuclidine derivatives in schizophrenia stems from their ability to modulate key neurotransmitter systems implicated in the pathophysiology of the disorder, primarily the cholinergic and dopaminergic systems.

Targeting Muscarinic Receptors for Antipsychotic Effects

Recent research has highlighted the potential of targeting M1 and M4 muscarinic receptors for the treatment of schizophrenia.[15][16] Agonism at these receptors has been shown to have antipsychotic-like effects in preclinical models and has demonstrated efficacy in clinical trials.[15] Xanomeline, a muscarinic agonist with a complex structure that can be conceptually related to the quinuclidine scaffold, has shown promise in reducing psychotic symptoms.[16] The development of more selective M1 and M4 agonists with quinuclidine cores is an active area of research.

Activation of M1 and M4 receptors in the brain can modulate the release of dopamine and other neurotransmitters, helping to normalize the hyperdopaminergic state in the mesolimbic pathway and the hypodopaminergic state in the prefrontal cortex, which are thought to underlie the positive and negative/cognitive symptoms of schizophrenia, respectively.

Quinuclidine_M1M4_Agonist Quinuclidine-Based M1/M4 Agonist M1_M4_Receptors M1/M4 Muscarinic Receptors Quinuclidine_M1M4_Agonist->M1_M4_Receptors activates Dopamine_Release_Meso Mesolimbic Dopamine Release M1_M4_Receptors->Dopamine_Release_Meso modulates (reduces) Dopamine_Release_PFC Prefrontal Cortex Dopamine Release M1_M4_Receptors->Dopamine_Release_PFC modulates (increases) Positive_Symptoms Positive Symptoms (e.g., psychosis) Dopamine_Release_Meso->Positive_Symptoms ameliorates Negative_Cognitive_Symptoms Negative & Cognitive Symptoms Dopamine_Release_PFC->Negative_Cognitive_Symptoms improves

Figure 4: Proposed mechanism of M1/M4 muscarinic agonists in schizophrenia.

Modulation of Dopamine and Serotonin Receptors

While direct targeting of dopamine D2 receptors is the mainstay of current antipsychotic therapy, the development of compounds with a broader receptor profile is of interest. The rigid quinuclidine scaffold can be used to design ligands that interact with dopamine and serotonin receptors with high affinity and selectivity.[17][18][19] For instance, structure-activity relationship studies have been conducted on quinuclidine-based compounds to optimize their binding to D2 and D3 receptors.[20]

Part 4: Potential in Pain Management

The role of the cholinergic system in pain modulation is well-established, and quinuclidine derivatives, by targeting muscarinic and nicotinic receptors, have the potential to be developed as novel analgesics.

Cholinergic Modulation of Pain Pathways

Both muscarinic and nicotinic receptors are expressed in the central and peripheral nervous systems in regions involved in pain processing. Activation of these receptors can modulate the release of neurotransmitters and neuropeptides that are crucial for the transmission and perception of pain signals.

Anti-inflammatory and Neuropathic Pain Effects

Chronic pain often has an inflammatory component, and neuropathic pain arises from damage to the nervous system. Quinuclidine derivatives may exert analgesic effects through their anti-inflammatory properties, potentially mediated by the modulation of cytokine release from immune cells.[5][6] Furthermore, by acting on neuronal excitability, these compounds could be beneficial in the treatment of neuropathic pain. While direct clinical evidence for quinuclidine-based analgesics is still emerging, the underlying pharmacology suggests this is a promising area for future research.[10]

Part 5: Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.[13][21][22][23][24][25]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (75 mM in deionized water).

    • AChE or BChE enzyme solution (e.g., from electric eel or human serum) diluted in phosphate buffer to a working concentration.

    • Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of phosphate buffer.

      • 10 µL of DTNB solution.

      • 10 µL of enzyme solution.

      • 10 µL of test compound solution (or buffer for control).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm in a microplate reader, taking readings every minute for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the affinity of a test compound for a specific receptor subtype.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate) for binding to the receptor.

Step-by-Step Protocol:

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest.

    • Radiolabeled ligand (e.g., [³H]-NMS).

    • Test compound solutions at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • In a microcentrifuge tube or 96-well plate, combine:

      • Cell membranes.

      • Radiolabeled ligand at a concentration near its Kd.

      • Test compound at a range of concentrations.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Cell-Based Assay for α7 nAChR Modulators (FLIPR Assay)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, which is an indicator of ion channel activation.[19][26][27]

Principle: Cells expressing the α7 nAChR are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor by an agonist leads to an influx of calcium, which is detected as an increase in fluorescence. PAMs will enhance the fluorescence signal in the presence of an agonist.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the α7 nAChR in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-8) for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Place the cell plate in the FLIPR instrument.

    • Add the test compound (potential PAM) followed by a sub-maximal concentration of an agonist (e.g., acetylcholine).

    • The FLIPR instrument measures the fluorescence intensity before and after the addition of the compounds.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

    • The effect of the PAM is quantified by the potentiation of the agonist-induced response.

Part 6: Synthesis of Key Quinuclidine Derivatives

Synthesis of Cevimeline

The synthesis of cevimeline involves the construction of the spiro-oxathiolane ring onto the quinuclidine core.[8][9][10][28][29]

Synthetic Scheme:

  • Reaction of quinuclidin-3-one with a sulfur ylide (e.g., from trimethylsulfoxonium iodide) to form the corresponding epoxide.

  • Ring-opening of the epoxide with a thiol source to yield a 3-hydroxy-3-mercaptomethylquinuclidine intermediate.

  • Cyclization of the intermediate with acetaldehyde in the presence of a Lewis acid catalyst to form the spiro-oxathiolane ring, yielding a mixture of cis and trans isomers.

  • Separation of the desired cis isomer (cevimeline) from the trans isomer.

Quinuclidinone Quinuclidin-3-one Epoxide Spiro-epoxide Quinuclidinone->Epoxide Sulfur ylide Thiol_Intermediate 3-Hydroxy-3-mercaptomethyl quinuclidine Epoxide->Thiol_Intermediate Thiol source Cevimeline_Mix Cis/Trans Cevimeline Mixture Thiol_Intermediate->Cevimeline_Mix Acetaldehyde, Lewis acid Cevimeline Cevimeline (cis isomer) Cevimeline_Mix->Cevimeline Isomer separation

Figure 5: Simplified synthetic route to cevimeline.

Synthesis of Chiral Quinuclidine Alcohols

Enantiomerically pure quinuclidine alcohols are valuable intermediates in the synthesis of many therapeutic agents. Asymmetric synthesis strategies are often employed to obtain these chiral building blocks.[7][13] One approach involves the use of chiral catalysts, such as those derived from Cinchona alkaloids, to effect enantioselective transformations.[11][22]

References

Quinuclidine-4-carboxylic acid hydrochloride: A Technical Guide for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Quinuclidine-4-carboxylic acid hydrochloride, a compound of significant interest in contemporary neuroscience research. We will delve into its core mechanism of action as a glycine transporter 1 (GlyT1) inhibitor, its potential therapeutic applications in psychiatric and neurodegenerative disorders, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular entity.

Introduction: The Significance of Glycinergic Modulation in the CNS

The glycine neurotransmitter system plays a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors.[1] Concurrently, it functions as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory glutamatergic neurotransmission, synaptic plasticity, and higher cognitive functions.[2] The precise regulation of synaptic glycine concentrations is therefore paramount for maintaining the delicate balance between neuronal excitation and inhibition.

This regulation is primarily managed by two high-affinity, sodium and chloride-dependent glycine transporters: GlyT1 and GlyT2.[3] GlyT1, found predominantly on astrocytes and at some presynaptic and postsynaptic neuronal sites, is crucial for clearing glycine from the synaptic cleft, particularly at glutamatergic synapses.[3][4] By inhibiting GlyT1, it is possible to elevate extracellular glycine levels, thereby enhancing NMDA receptor function. This has profound implications for treating CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia, and may also offer therapeutic avenues for other conditions like neuropathic pain and neurodegenerative diseases.[1][2]

This compound emerges as a compelling small molecule within the broader class of quinuclidine-based GlyT1 inhibitors. Its rigid bicyclic structure provides a unique scaffold for interacting with the transporter, offering potential advantages in terms of selectivity and pharmacokinetic properties.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 40117-63-3[3]
Molecular Formula C₈H₁₄ClNO₂[3]
Molecular Weight 191.66 g/mol [3]
Physical Form Solid[3]
Storage Inert atmosphere, room temperature[3]
Purity Typically ≥98%[3]

G cluster_synthesis Plausible Synthetic Pathway 4-Piperidone 4-Piperidone Quinuclidin-4-one Quinuclidin-4-one 4-Piperidone->Quinuclidin-4-one Mannich-type reaction Quinuclidine-4-carbonitrile Quinuclidine-4-carbonitrile Quinuclidin-4-one->Quinuclidine-4-carbonitrile Cyanohydrin formation & reduction Quinuclidine-4-carboxylic_acid Quinuclidine-4-carboxylic acid Quinuclidine-4-carbonitrile->Quinuclidine-4-carboxylic_acid Hydrolysis Quinuclidine-4-carboxylic_acid_HCl This compound Quinuclidine-4-carboxylic_acid->Quinuclidine-4-carboxylic_acid_HCl HCl treatment

Figure 1: Plausible synthetic route for this compound.

Mechanism of Action: GlyT1 Inhibition and Downstream Effects

The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1). By binding to GlyT1, it blocks the reuptake of glycine from the synaptic cleft into astrocytes and neurons. This leads to an increase in the extracellular concentration of glycine, which can then act as a co-agonist at the glycine binding site of NMDA receptors. The potentiation of NMDA receptor activity is the key downstream effect that underlies the therapeutic potential of this compound. The signaling pathway is depicted in Figure 2.

G cluster_pathway Mechanism of Action: GlyT1 Inhibition Q4CH Quinuclidine-4-carboxylic acid hydrochloride GlyT1 Glycine Transporter 1 (GlyT1) Q4CH->GlyT1 Inhibits Glycine_Reuptake Glycine Reuptake Q4CH->Glycine_Reuptake Blocks GlyT1->Glycine_Reuptake Mediates Extracellular_Glycine Increased Extracellular Glycine Glycine_Reuptake->Extracellular_Glycine Decreases NMDAR NMDA Receptor Extracellular_Glycine->NMDAR Potentiates Neuronal_Activity Enhanced Neuronal Activity & Synaptic Plasticity NMDAR->Neuronal_Activity Leads to

Figure 2: Signaling pathway of this compound.

A critical aspect of a GlyT1 inhibitor's profile is its selectivity over GlyT2. GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem and is responsible for replenishing the vesicular pool of glycine for inhibitory neurotransmission.[3] Inhibition of GlyT2 could lead to a depletion of inhibitory glycine, potentially causing excitotoxicity and other adverse effects. Therefore, high selectivity for GlyT1 is a crucial design feature for therapeutic candidates.

Applications in Neuroscience Research

The ability of this compound to modulate NMDA receptor function through GlyT1 inhibition makes it a valuable tool for investigating a range of neurological and psychiatric conditions.

Schizophrenia and Other Psychotic Disorders

The glutamate hypofunction hypothesis of schizophrenia posits that a deficit in NMDA receptor signaling contributes to the cognitive and negative symptoms of the disorder.[2] By enhancing NMDA receptor function, GlyT1 inhibitors like this compound could potentially ameliorate these debilitating symptoms, which are often poorly addressed by current antipsychotic medications.

Neuropathic Pain

The NMDA receptor is a key player in the central sensitization processes that underlie the development and maintenance of neuropathic pain.[6] While direct NMDA receptor antagonists have been explored for pain management, they are often associated with significant side effects. A more nuanced approach, such as the potentiation of NMDA receptor function via GlyT1 inhibition, may offer a more favorable therapeutic window.

Neurodegenerative Disorders

Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. While excessive glutamate activity can be neurotoxic, there is also evidence to suggest that enhancing specific aspects of NMDA receptor signaling could be neuroprotective. The targeted modulation offered by GlyT1 inhibitors warrants investigation in this context.

Experimental Protocols

To facilitate the investigation of this compound, we provide the following detailed experimental protocols.

In Vitro Glycine Uptake Assay

This assay is fundamental for determining the potency (IC₅₀) and selectivity of the compound for GlyT1.

Objective: To measure the inhibition of [³H]glycine uptake in cells expressing human GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1 (or other suitable cell line)

  • [³H]glycine

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate the GlyT1-expressing cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

  • Assay: a. Wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Initiate the uptake by adding [³H]glycine to each well. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Self-Validation: To ensure the validity of the assay, include positive controls (a known GlyT1 inhibitor like ALX-5407) and negative controls (vehicle). To assess selectivity, perform the same assay using cells expressing GlyT2.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular glycine levels in the brain of a living animal, providing evidence of target engagement.

Objective: To measure the effect of this compound on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

  • Laboratory animals (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry) for glycine quantification

  • This compound formulation for systemic administration (e.g., intraperitoneal or oral)

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis: a. Insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. c. Collect baseline dialysate samples. d. Administer this compound systemically. e. Continue collecting dialysate samples at regular intervals.

  • Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC.

  • Data Analysis: Express the post-treatment glycine levels as a percentage of the baseline levels and compare between treatment and vehicle groups.

Experimental Workflow Diagram:

G cluster_workflow In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Dialysate Collection Probe_Insertion->Baseline_Collection Drug_Administration Systemic Administration of Quinuclidine-4-carboxylic acid HCl Baseline_Collection->Drug_Administration Post_Dose_Collection Post-Dose Dialysate Collection Drug_Administration->Post_Dose_Collection HPLC_Analysis HPLC Analysis of Glycine Levels Post_Dose_Collection->HPLC_Analysis Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis

Figure 3: Workflow for in vivo microdialysis experiments.

Pharmacokinetics and Blood-Brain Barrier Penetration

A critical consideration for any CNS-active compound is its ability to cross the blood-brain barrier (BBB) to reach its target. The physicochemical properties of quinuclidine derivatives can be modulated to optimize BBB penetration. While specific pharmacokinetic data for this compound is not publicly available, researchers should anticipate the need to evaluate parameters such as:

  • In vitro permeability: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[7]

  • In vivo pharmacokinetics: Determining parameters like half-life, bioavailability, and brain-to-plasma concentration ratios in animal models.

  • Efflux transporter liability: Assessing whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain exposure.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to de-risk any new chemical entity. For a GlyT1 inhibitor like this compound, key areas of investigation would include:

  • General toxicology: Acute and repeated-dose toxicity studies in relevant animal species.

  • CNS safety pharmacology: Assessing potential effects on motor coordination, seizure threshold, and other neurological functions.

  • Cardiovascular safety: Evaluating potential effects on cardiovascular parameters.

  • Genotoxicity and reproductive toxicology: As required for later stages of drug development.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel GlyT1 inhibitors for the treatment of a range of CNS disorders. Its unique structural features may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and related compounds.

Future research should focus on elucidating the detailed structure-activity relationships of quinuclidine-based GlyT1 inhibitors, optimizing their pharmacokinetic profiles for CNS delivery, and evaluating their efficacy in relevant animal models of psychiatric and neurodegenerative diseases. Such efforts will be crucial in translating the therapeutic potential of GlyT1 inhibition into novel treatments for patients with unmet medical needs.

References

Whitepaper: The Pivotal Role of Quinuclidine Derivatives in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Neuroscientists, and Medicinal Chemists Core Focus: An in-depth examination of the therapeutic rationale, mechanism of action, and preclinical evaluation of quinuclidine-based compounds in the context of Alzheimer's disease.

Executive Summary

Alzheimer's disease (AD) presents a multifaceted pathological landscape characterized by amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of hyperphosphorylated tau, and significant neuroinflammation.[1][2] A critical and early feature of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is fundamental for learning and memory.[1][3][4] This "cholinergic hypothesis" has been the bedrock of symptomatic AD treatment for decades.[4][5] Quinuclidine, a bicyclic amine, serves as a structurally rigid scaffold that mimics the endogenous ligand acetylcholine, making its derivatives prime candidates for modulating cholinergic receptors. This guide delineates the strategic evolution of quinuclidine derivatives from simple cholinergic agonists to sophisticated, multi-target ligands with potential disease-modifying properties. We will explore their interactions with muscarinic and nicotinic acetylcholine receptors, their impact on core AD pathologies, and the experimental frameworks used to validate their therapeutic potential.

The Cholinergic System: A Primary Target in Alzheimer's Disease

The cognitive decline in AD is strongly correlated with the loss of cholinergic neurotransmission in brain regions vital for memory, such as the hippocampus and cerebral cortex.[4][6][7] Initial therapeutic strategies logically focused on augmenting the diminished ACh levels. Acetylcholinesterase inhibitors (AChEIs) like donepezil and galantamine were developed to prevent the breakdown of ACh in the synapse, thereby enhancing cholinergic signaling.[4][5] While providing temporary symptomatic relief, AChEIs do not halt the underlying neurodegenerative cascade.[1][5] This limitation spurred the development of direct-acting receptor agonists and modulators, with quinuclidine derivatives emerging as a highly promising chemical class due to their CNS penetrability and versatile pharmacology.[8][9]

Cholinergic_Hypothesis AD Alzheimer's Disease Pathology Neuron_Loss Degeneration of Basal Forebrain Cholinergic Neurons AD->Neuron_Loss causes ACh_Deficit Reduced Acetylcholine (ACh) in Cortex & Hippocampus Neuron_Loss->ACh_Deficit leads to Cognitive_Decline Impairment of Learning & Memory ACh_Deficit->Cognitive_Decline results in Therapeutic_Target Therapeutic Intervention: Quinuclidine Derivatives ACh_Deficit->Therapeutic_Target is the target for Therapeutic_Target->Cognitive_Decline aims to reverse M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates Cognition Improved Cognition M1R->Cognition leads to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha produces Alpha_Secretase α-secretase Alpha_Secretase->APP cleaves Quinuclidine Quinuclidine-based M1 Agonist Quinuclidine->M1R binds & activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Alpha_Secretase upregulates sAPPalpha->Cognition contributes to Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Models cluster_2 Phase 3: In Vivo Animal Models cluster_3 Phase 4: Clinical Translation SAR Design & Synthesis (Structure-Activity Relationship) Binding Receptor Binding Assays (e.g., Radioligand competition) SAR->Binding tests affinity Functional Functional Assays (e.g., Calcium imaging, PI hydrolysis) Binding->Functional validates efficacy Toxicity Cytotoxicity Assays (e.g., MTT on PC-12, SH-SY5Y cells) Functional->Toxicity Neuroprotection Neuroprotection Assays (Compound + Aβ oligomers) Toxicity->Neuroprotection establishes safety Aggregation Aβ Aggregation Assays (e.g., Thioflavin T) Neuroprotection->Aggregation confirms mechanism PK Pharmacokinetics (PK) & BBB Penetration Aggregation->PK Behavior Behavioral Testing (e.g., Morris Water Maze) PK->Behavior informs dosing Pathology Histopathology (Plaque/Tangle load, Neuroinflammation) Behavior->Pathology correlates function with pathology Clinical Human Clinical Trials (Phase I, II, III) Pathology->Clinical

References

Mechanism of action of quinuclidine-based muscarinic agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Quinuclidine-Based Muscarinic Agonists

Executive Summary

The quinuclidine scaffold represents a cornerstone in the development of muscarinic acetylcholine receptor (mAChR) agonists, offering a rigid conformational framework that mimics the endogenous neurotransmitter, acetylcholine. This guide provides a comprehensive technical overview of the mechanism of action of quinuclidine-based muscarinic agonists, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular interactions governing receptor binding and selectivity, the intricate downstream signaling cascades, and the state-of-the-art experimental methodologies for their characterization. By synthesizing fundamental principles with field-proven insights, this document aims to serve as an authoritative resource for understanding and advancing this critical class of therapeutic agents.

Part 1: The Cholinergic System and the Significance of the Quinuclidine Scaffold

The cholinergic system, mediated by acetylcholine, is a pivotal component of both the central and peripheral nervous systems, regulating a vast array of physiological functions.[1][2][3] Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are key players in this system.[4][5][6][7] These receptors are integral to processes such as learning, memory, smooth muscle contraction, and glandular secretion.[8][9][10] Consequently, they have emerged as significant drug targets for a multitude of pathological conditions.[4][7][11]

The development of subtype-selective muscarinic agonists has been a long-standing challenge due to the highly conserved nature of the orthosteric binding site across the five receptor subtypes.[6][12] In this context, the quinuclidine ring, a bicyclic amine, has proven to be an invaluable scaffold in the design of muscarinic agonists.[1][13][14][15] Its rigid structure effectively mimics the conformation of acetylcholine, facilitating high-affinity binding to mAChRs.[13] Notable examples of quinuclidine-based drugs include:

  • Cevimeline: An M1 and M3 selective agonist used to treat dry mouth in patients with Sjögren's syndrome.[16][17][18]

  • Aceclidine: A muscarinic agonist primarily used in ophthalmology for its miotic effects in treating glaucoma and presbyopia.[19][20][21][22]

  • Talsaclidine: A selective M1 agonist that has been investigated for the treatment of Alzheimer's disease.[23][24][25]

Part 2: Molecular Mechanism of Action

Receptor Binding and Subtype Selectivity

The primary mechanism of action for quinuclidine-based agonists is their direct binding to and activation of muscarinic acetylcholine receptors.[17][22] The quinuclidine core serves as a crucial pharmacophore, with its tertiary amine becoming protonated at physiological pH to interact with a conserved aspartate residue in the third transmembrane domain of the receptor, a key interaction for agonist binding.

Structure-Activity Relationship (SAR): The SAR of quinuclidine-based agonists reveals several key features:

  • The Quinuclidine Core: This rigid scaffold is essential for high-affinity binding.[13]

  • Substitutions on the Quinuclidine Ring: Modifications at various positions on the quinuclidine ring can significantly influence subtype selectivity and efficacy. For instance, the addition of different heterocyclic rings, such as oxadiazoles, can act as bioisosteric replacements for the ester group in acetylcholine, modulating agonist versus antagonist activity.[14]

  • Stereochemistry: The stereochemistry of substituents on the quinuclidine moiety plays a critical role in determining the affinity for mAChR subtypes.[26]

While achieving high subtype selectivity remains a challenge, some quinuclidine derivatives exhibit preferential binding. For example, cevimeline shows a higher affinity for M1 and M3 receptors over M2, M4, and M5.[13][16][18] This selectivity is crucial for its therapeutic effect of stimulating salivary gland secretion (an M3-mediated response) with fewer cardiac side effects (which are primarily M2-mediated).[16][18][27]

Receptor Activation and Signal Transduction

Upon binding of a quinuclidine-based agonist, the mAChR undergoes a conformational change, leading to the activation of its coupled G-protein.[5] The five muscarinic receptor subtypes couple to different families of G-proteins, initiating distinct intracellular signaling cascades.[6][8]

  • M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins.[8][11] Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][21][28][29] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[21][28][29] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[5][29][30]

  • M2 and M4 Receptors (Gi/o Pathway): These receptors couple to Gi/o proteins.[8] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][29] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.[29]

The following diagrams illustrate these primary signaling pathways:

Gq_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist Quinuclidine Agonist Receptor M1, M3, or M5 Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Secretion, Contraction) Ca_ER->Response PKC->Response

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist Quinuclidine Agonist Receptor M2 or M4 Receptor Agonist->Receptor Gi Gi/o Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response leads to

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Allosteric Modulation

While quinuclidine-based agonists typically act at the orthosteric site, it is important to acknowledge the existence of allosteric sites on mAChRs.[12][31][32] Allosteric modulators bind to a site topographically distinct from the acetylcholine binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of orthosteric ligands.[12][32] The development of allosteric modulators is an active area of research, as they may offer greater subtype selectivity and a more nuanced modulation of receptor function.[12][31]

Part 3: Experimental Characterization

The pharmacological profile of quinuclidine-based muscarinic agonists is elucidated through a combination of binding and functional assays.

Binding Affinity and Selectivity Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor and its selectivity across different receptor subtypes.[4][33][34][35]

Experimental Protocol: Competition Radioligand Binding Assay

  • Preparation of Receptor Source: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).[36]

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate) and varying concentrations of the unlabeled quinuclidine-based agonist.[37][38]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays for Agonist Activity

Functional assays are essential to determine the efficacy of a compound (i.e., its ability to activate the receptor) and its potency (EC50).

Calcium Flux Assay (for M1, M3, M5 Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation.[30]

Protocol:

  • Cell Plating: Cells expressing the target receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The quinuclidine-based agonist is added to the wells.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader.[30]

  • Data Analysis: The EC50 value is determined from the dose-response curve.

cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of cAMP production following receptor activation.

Protocol:

  • Cell Treatment: Cells expressing the target receptor are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Addition: The quinuclidine-based agonist is added to the cells.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The IC50 value for the inhibition of cAMP production is determined.

The following table summarizes the binding affinities and functional potencies of cevimeline, a representative quinuclidine-based agonist.

Receptor SubtypeBinding Affinity (EC50, µM)Primary Signaling Pathway
M10.023Gq/11
M21.04Gi/o
M30.048Gq/11
M41.31Gi/o
M50.063Gq/11
Data for Cevimeline sourced from Heinrich et al., as cited in a 2021 review.[13]

Part 4: Therapeutic Applications and Future Directions

The diverse physiological roles of muscarinic receptors have led to the application of quinuclidine-based agonists in various therapeutic areas:

  • Sjögren's Syndrome: Cevimeline is used to treat xerostomia (dry mouth) by stimulating M3 receptors on salivary glands.[16][17][18][28]

  • Ophthalmology: Aceclidine is employed to constrict the pupil (miosis) for the treatment of glaucoma and presbyopia by acting on muscarinic receptors in the iris sphincter muscle.[19][20][21]

  • Alzheimer's Disease: The M1-selective agonist talsaclidine has been investigated for its potential to enhance cognitive function and reduce the production of amyloid-beta peptides.[23][24]

The future of drug development in this field lies in the design of highly subtype-selective agonists or allosteric modulators.[12][15] Such compounds could offer improved therapeutic efficacy with a more favorable side-effect profile by precisely targeting the desired receptor subtype involved in a specific pathology while avoiding off-target effects.[12]

References

A Comprehensive Technical Guide to the Safe Handling of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of Quinuclidine-4-carboxylic acid hydrochloride (CAS No. 40117-63-3) in a research and development environment. As a key building block in medicinal chemistry and drug development, understanding its specific hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond rote procedural lists to explain the causality behind safety protocols, empowering researchers to build a culture of proactive safety.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound. Its core structure, a bicyclic amine, makes it a valuable synthon in the synthesis of more complex molecules.[1][2] The hydrochloride salt form generally imparts greater stability and water solubility compared to the free base. A clear understanding of its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 40117-63-3[3]
Molecular Formula C₈H₁₄ClNO₂[3]
Molecular Weight 191.66 g/mol [3]
Synonyms 1-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride[4]
Physical Form Solid
Purity Typically ≥98%
Storage Temperature Room Temperature, under inert atmosphere

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with irritation and acute toxicity upon ingestion. It is crucial to distinguish this compound from its parent, Quinuclidine (free base), which has a more severe toxicity profile.[5][6]

GHS Classification
Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The irritant nature of the compound can be attributed to its acidic carboxylic group and amine salt functionality. As a fine solid, it can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.

Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous cycle. The following workflow should be applied before any new procedure involving this compound is initiated.

A Identify Hazards (H302, H315, H319, H335) B Assess Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) A->B Analyze C Implement Control Measures (Engineering, Admin, PPE) B->C Mitigate D Review & Refine (Monitor effectiveness, adapt) C->D Validate D->A Re-evaluate

Caption: A continuous cycle of laboratory risk assessment.

Hierarchy of Controls: A Proactive Safety Paradigm

The most effective way to manage laboratory risk is by applying the hierarchy of controls. This approach prioritizes systemic solutions over individual actions. For a required research chemical where elimination or substitution is not feasible, our focus begins with engineering controls.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.

    • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be performed inside a certified chemical fume hood.[7] This is the most critical control to mitigate the respiratory irritation hazard (H335) by containing airborne dust.

    • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

    • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7] Their proximity is crucial for immediate response to accidental eye or skin contact.

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs (as outlined in Section 5) must be written, approved, and followed by all personnel.

    • Designated Areas: Clearly label and designate specific areas within the fume hood for handling this compound to prevent cross-contamination.

    • Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work. This training record serves as a validation of competency.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above. It protects the user from exposure during routine handling and in the event of a spill.[8][9]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is mandatory.[8] The goal is to create a complete barrier between the researcher and the chemical.[9]

Protection Area Required PPE Rationale & Specifications
Body Professional Lab Coat (disposable gown preferred)Protects against incidental contact with skin and prevents contamination of personal clothing.[7]
Hands Powder-free Nitrile GlovesProvides a barrier against skin irritation (H315).[10] Gloves must be inspected for holes before use and removed properly to avoid contaminating skin.[10] Change gloves immediately if contamination is suspected. For prolonged contact, consult glove manufacturer data.
Eyes / Face Chemical Safety Goggles or a Face ShieldEssential for preventing serious eye irritation (H319). Standard safety glasses do not provide adequate protection from dust or splashes. Goggles must form a seal around the eyes.[7]
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator (e.g., N95) may be necessary for cleaning large spills or if engineering controls fail.[7][9] Use must comply with a formal respiratory protection program.
PPE Selection & Donning/Doffing Workflow

Proper procedure in donning and, more importantly, doffing PPE is critical to prevent cross-contamination.

cluster_donning Donning (Clean Area) cluster_doffing Doffing (At Exit) d1 1. Lab Coat / Gown d2 2. Safety Goggles d1->d2 d3 3. Gloves (over cuffs) d2->d3 Handling Task Handling Task d3->Handling Task f1 1. Gloves (peel off) f2 2. Lab Coat / Gown f1->f2 f3 3. Safety Goggles f2->f3 Wash Wash Hands Thoroughly f3->Wash Handling Task->f1

Caption: Sequential workflow for donning and doffing PPE.

Standard Operating Procedures (SOPs) for Handling

These protocols are designed to be self-validating systems for safe handling.

SOP 1: Weighing and Transfer of Solid Compound
  • Preparation: Verify fume hood is operational. Don all required PPE as per Section 4. Designate a clean area within the hood for the balance.

  • Tare: Place an appropriate weighing vessel (e.g., anti-static weigh boat or glass vial) on the analytical balance and tare.

  • Transfer: Use a clean spatula to carefully transfer the solid from the stock bottle to the weighing vessel. Perform this action slowly and close to the surface to minimize dust generation. Causality: This technique directly mitigates the risk of inhaling respiratory irritants (H335).

  • Closure: Tightly cap the main stock bottle immediately after removing the required amount.

  • Cleaning: Carefully clean the spatula and any surrounding surfaces within the hood with a solvent-dampened wipe to collect any residual dust. Dispose of the wipe in the designated solid hazardous waste container.

  • Documentation: Record the weighed amount in the laboratory notebook.

SOP 2: Storage Protocol
  • Container Integrity: Ensure the container is tightly sealed to prevent exposure to air and moisture.[7]

  • Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is recommended to preserve compound integrity.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[7]

  • Compatibility: Store away from strong oxidizing agents, acids, and acid chlorides.[7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and GHS hazard pictograms.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Exposure Type First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash affected skin area gently and thoroughly with soap and plenty of water.[10] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek emergency medical attention.[10]
Spill Response Protocol (Small Scale)
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Control: Ensure the spill is contained within the fume hood. If outside the hood, restrict access to the area.

  • PPE: Don appropriate PPE, including a respirator if the spill is large or ventilation is poor.

  • Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled hazardous waste container.[7] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, wipes, PPE) as hazardous waste according to institutional guidelines.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled hazardous waste container.

  • Regulations: Do not dispose of down the drain or in regular trash. All disposal must be in strict accordance with local, state, and federal environmental regulations.

References

An In-Depth Technical Guide to the Stability and Storage of Quinuclidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinuclidine-4-carboxylic acid hydrochloride is a key chemical intermediate with a rigid bicyclic structure, making it a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its structural integrity and purity are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, outlining the scientific principles behind its degradation and providing robust, field-proven protocols for its storage and stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its stability characteristics to ensure reliable and reproducible results in a research and development setting.

Physicochemical Properties and Structural Features

This compound (CAS RN: 40117-63-3) is the hydrochloride salt of a bicyclic amine featuring a carboxylic acid moiety.[3][4][5] The quinuclidine cage imparts significant conformational rigidity, while the tertiary amine and carboxylic acid groups are the primary sites of chemical reactivity and potential degradation.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO₂[3][4]
Molecular Weight 191.66 g/mol [4]
Physical Form Solid[6]
Storage Temperature Room Temperature[6]
Special Storage Inert Atmosphere[6]

The hydrochloride salt form generally enhances water solubility compared to the free base, which is a critical attribute for many pharmaceutical applications. However, the presence of the tertiary amine and the carboxylic acid group suggests potential susceptibility to specific degradation pathways, which will be explored in the following sections.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to designing a comprehensive stability testing program. For this compound, the following pathways should be considered:

  • Hydrolysis: While the quinuclidine ring itself is generally stable, the carboxylic acid group could potentially undergo reactions in aqueous solutions, although this is less common for simple carboxylic acids unless activated.

  • Oxidation: The tertiary amine in the quinuclidine ring is a potential site for oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for many amine-containing drug substances.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group could occur. The hydrochloride salt itself may also dissociate at high temperatures.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.

The following diagram illustrates the key functional groups susceptible to degradation.

ForcedDegradationWorkflow Start Start: Quinuclidine-4-carboxylic acid HCl Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze Stressed Samples (e.g., HPLC-UV/MS) Stress->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Method Develop & Validate Stability-Indicating Method Identify->Method End End: Stability Profile Established Method->End StabilityTestingDecisionTree Start Start Stability Study Accelerated Accelerated Study (40°C/75% RH) Start->Accelerated LongTerm Long-Term Study (25°C/60% RH) Start->LongTerm SigChange Significant Change in Accelerated Study? Accelerated->SigChange Retest Establish Re-test Period Based on Long-Term Data LongTerm->Retest Intermediate Conduct Intermediate Study (30°C/65% RH) SigChange->Intermediate Yes SigChange->Retest No Intermediate->Retest

References

Methodological & Application

Synthesis of Quinuclidine-4-carboxylic Acid Hydrochloride from 4-Piperidine Carboxylic Acid: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of quinuclidine-4-carboxylic acid hydrochloride, a valuable bicyclic scaffold in medicinal chemistry. The protocol starts from the readily available 4-piperidine carboxylic acid and proceeds through a robust, multi-step sequence involving esterification, N-alkylation, and a key intramolecular Dieckmann condensation. This document offers detailed, step-by-step experimental procedures, explains the chemical principles behind each step, and includes validation checkpoints to ensure procedural integrity. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Overview

The quinuclidine nucleus (1-azabicyclo[2.2.2]octane) is a privileged structural motif found in numerous natural products, most notably quinine, and serves as a cornerstone in the design of modern pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting a variety of receptors and enzymes. Quinuclidine-4-carboxylic acid, in particular, is a versatile intermediate used in the synthesis of novel therapeutic agents.

The synthesis of the quinuclidine core from simpler, acyclic or monocyclic precursors presents a significant strategic challenge. Common approaches rely on the cyclization of appropriately functionalized piperidine derivatives. Strategies such as intramolecular nucleophilic substitution, conjugate addition, and radical cyclization have been explored.[2] Among these, the Dieckmann condensation of a piperidine-1,4-diester is a classical and highly reliable method for constructing the bicyclic framework.[3][4]

This guide details a reproducible and scalable synthetic route starting from 4-piperidine carboxylic acid. The overall strategy, depicted below, involves three main stages:

  • Preparation of a key diester intermediate: This involves protecting the carboxylic acid at the 4-position and subsequently functionalizing the piperidine nitrogen with an acetate ester moiety.

  • Intramolecular cyclization: A base-mediated Dieckmann condensation forms the characteristic 1-azabicyclo[2.2.2]octane ring system.

  • Hydrolysis, Decarboxylation, and Salt Formation: The resulting β-keto ester is converted to the final target acid and isolated as a stable hydrochloride salt.

Synthetic_Pathway Start 4-Piperidine Carboxylic Acid Diester Ethyl 1-(ethoxycarbonylmethyl) -piperidine-4-carboxylate Start->Diester  Esterification &  N-Alkylation   Ketoester Ethyl 3-oxo-1-azabicyclo [2.2.2]octane-4-carboxylate Diester->Ketoester  Dieckmann  Condensation   FinalProduct Quinuclidine-4-carboxylic Acid Hydrochloride Ketoester->FinalProduct  Hydrolysis &  Decarboxylation  

Caption: Overall synthetic workflow from starting material to final product.

Detailed Synthetic Protocols and Mechanistic Discussion

This section breaks down the synthesis into its constituent steps, providing both the procedural details and the underlying chemical principles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the protocol.

Part A: Synthesis of Ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate (Diester Intermediate)

The initial phase of the synthesis is dedicated to preparing the crucial diester precursor required for the intramolecular cyclization.

Step 1: Esterification of 4-Piperidine Carboxylic Acid

The first transformation is the protection of the carboxylic acid functionality as an ethyl ester. This is critical to prevent unwanted side reactions in subsequent steps and to activate the C4 position for the eventual cyclization. A common and effective method is Fischer esterification, though conversion to the acid chloride followed by alcoholysis is also highly effective.[1][3]

  • Protocol:

    • Suspend 4-piperidine carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (SOCl₂) (1.1 eq) dropwise, ensuring the temperature remains below 30 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5][6]

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The solution should become clear.[5][6]

    • Cool the reaction mixture and remove the ethanol under reduced pressure to yield crude ethyl piperidine-4-carboxylate hydrochloride. This can be used directly in the next step or neutralized and purified.

  • Expertise & Rationale: Using thionyl chloride in situ with ethanol is highly efficient. Thionyl chloride reacts with ethanol to generate HCl, which catalyzes the esterification, and also converts the carboxylic acid to a highly reactive acyl chloride intermediate, driving the reaction to completion.[1][7] Performing this step under anhydrous conditions is crucial to prevent hydrolysis of the acyl chloride and thionyl chloride.

Step 2: N-Alkylation to Form the Diester

With the C4-carboxylic acid protected, the piperidine nitrogen is alkylated with an ethyl acetate moiety. This completes the assembly of the diester precursor.

  • Protocol:

    • Dissolve the crude ethyl piperidine-4-carboxylate hydrochloride from the previous step in a suitable solvent such as toluene or DMF.[5][6]

    • Add a solid base, such as anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (approx. 2.5-3.0 eq), to neutralize the hydrochloride and act as the base for the alkylation.

    • Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 eq) dropwise to the stirred suspension.[3][5][6]

    • Heat the mixture to reflux (typically 80-110 °C depending on the solvent) for 5-8 hours, monitoring progress by TLC or Gas Chromatography (GC).

    • After completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure. The resulting crude oil, Ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate, can be purified by vacuum distillation or used directly in the next step if purity is sufficient.[4]

  • Expertise & Rationale: Potassium carbonate is a cost-effective and easily removable base for this Sₙ2 reaction. Ethyl bromoacetate is more reactive than ethyl chloroacetate but also more expensive; either can be used effectively. The reaction is driven by the nucleophilic piperidine nitrogen attacking the electrophilic methylene carbon of the haloacetate.

Table 1: Reagents and Conditions for Diester Synthesis
Parameter Value / Condition
Starting Material 4-Piperidine Carboxylic Acid
Esterification Reagent Ethanol / Thionyl Chloride
N-Alkylation Reagent Ethyl Chloroacetate / Ethyl Bromoacetate
Base Anhydrous Potassium Carbonate
Solvent Toluene or DMF
Reaction Temperature Reflux (80-110 °C)
Typical Yield 65-80% over two steps
Part B: Dieckmann Condensation and Final Product Formation

This phase involves the key ring-forming step and subsequent transformation to the target molecule.

Step 3: Intramolecular Dieckmann Condensation

This is the critical C-C bond-forming reaction that constructs the bicyclic quinuclidine core. It is an intramolecular Claisen condensation of a diester, mediated by a strong base, to form a β-keto ester.[2][3]

  • Protocol:

    • Prepare a solution or suspension of a strong base, such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) (1.5 eq), in an anhydrous aprotic solvent like toluene.[3]

    • Heat the base suspension to reflux.

    • Add a solution of the diester intermediate (1.0 eq) in anhydrous toluene dropwise to the refluxing base suspension over 2-3 hours. The reaction mixture typically develops a color (e.g., light red or garnet).[6]

    • Continue refluxing for an additional 2-3 hours after the addition is complete to ensure full cyclization.

  • Expertise & Rationale: A strong, non-nucleophilic base like KOtBu is ideal. The base deprotonates the α-carbon of one of the ester groups, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. The choice of base and strictly anhydrous conditions are paramount to prevent saponification (hydrolysis) of the ester groups, which would halt the desired reaction.

Dieckmann_Mechanism cluster_0 Dieckmann Condensation Diester Diester Intermediate Enolate Enolate Formation (Base abstracts α-proton) Diester->Enolate KOtBu Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Ketoester β-Keto Ester Product Elimination->Ketoester

Caption: Key steps of the Dieckmann condensation mechanism.

Step 4: Hydrolysis, Decarboxylation, and Hydrochloride Salt Formation

The β-keto ester formed in the Dieckmann reaction is readily hydrolyzed and decarboxylated under acidic conditions to yield the final carboxylic acid.

  • Protocol:

    • Carefully cool the Dieckmann reaction mixture in an ice bath.

    • Slowly and cautiously add a strong aqueous acid, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to quench the reaction and neutralize the base.

    • Separate the aqueous layer. Heat this acidic aqueous solution to reflux for 4-6 hours. This step simultaneously hydrolyzes the remaining ester and decarboxylates the intermediate β-keto acid.

    • After the reaction is complete, cool the solution. The pH can be adjusted with a base (e.g., NaOH) to near neutral to precipitate the free base of the amino acid, which can be filtered.

    • To form the hydrochloride salt, re-dissolve the isolated amino acid in a minimal amount of a suitable solvent (like isopropanol or ethanol) and add a solution of HCl in ether or isopropanol until the solution is acidic.

    • The this compound will precipitate as a white solid. Cool the mixture to maximize precipitation, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Expertise & Rationale: Heating in strong acid is a standard and effective method for the saponification and subsequent decarboxylation of β-keto esters. The decarboxylation proceeds readily through a cyclic transition state upon protonation of the ketone. Isolation as the hydrochloride salt provides a stable, crystalline, and easily handled solid product, which is standard practice for amine-containing compounds.

Table 2: Reagents and Conditions for Cyclization and Final Product
Parameter Value / Condition
Starting Material Ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate
Cyclization Reagent Potassium tert-butoxide (KOtBu)
Hydrolysis/Decarboxylation Aqueous H₂SO₄ or HCl, heat
Final Form Hydrochloride Salt
Typical Yield 70-85% from diester

Trustworthiness and Self-Validation

To ensure the success and reproducibility of this synthesis, in-process controls are essential.

  • Reaction Monitoring: Each step should be monitored by an appropriate chromatographic technique. TLC is suitable for most steps, using a mobile phase such as ethyl acetate/hexanes with visualization by iodine or potassium permanganate stain. GC can be used to monitor the disappearance of the diester starting material during the cyclization.

  • Intermediate Characterization: While intermediates are often used crude, obtaining characterization data (e.g., ¹H NMR, IR) on a small purified sample of the key diester intermediate is advisable to confirm its structure before proceeding to the costly cyclization step.

  • Final Product Analysis: The final product, this compound, should be characterized thoroughly to confirm its identity and purity. Recommended analyses include:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: To compare with literature values as a measure of purity.

    • Elemental Analysis: To confirm the elemental composition, especially for a final compound.

By implementing these validation checkpoints, a researcher can proceed with confidence through the synthetic sequence, ensuring a high-quality final product.

References

Introduction: Unveiling the Potential of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for In Vitro Characterization of Quinuclidine-4-carboxylic acid hydrochloride

This compound belongs to a class of bicyclic organic compounds that have garnered significant attention in medicinal chemistry and pharmacology. The rigid quinuclidine scaffold serves as a valuable pharmacophore for designing ligands that target various receptors and enzymes.[1] Derivatives of quinuclidine are integral to several therapeutic agents, including those with antimuscarinic properties.[1] This guide focuses on the in vitro applications of this compound, particularly in the context of its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), a critical target in neuroscience drug discovery.

The α7 subtype of the nAChR is a ligand-gated ion channel that is highly expressed in key brain regions associated with cognition, such as the hippocampus and cortex.[2][3] As a Ca2+-permeable channel, its activation triggers a cascade of intracellular signaling events, influencing neurotransmitter release, synaptic plasticity, and inflammation.[2][3] Consequently, modulating α7 nAChR activity is a promising therapeutic strategy for cognitive deficits in disorders like Alzheimer's disease and schizophrenia, as well as for inflammatory conditions.[2][3][4]

This document, written from the perspective of a Senior Application Scientist, provides a detailed framework and step-by-step protocols for the in vitro characterization of this compound, enabling researchers to elucidate its binding affinity, functional potency, and mechanism of action at the α7 nAChR.

Compound Details:

  • Name: this compound

  • CAS Number: 40117-63-3[5][6]

  • Molecular Formula: C₈H₁₄ClNO₂[6]

  • Molecular Weight: 191.66 g/mol [6]

Core Principle: Elucidating the Mechanism of Action at the α7 nAChR

The primary hypothesis for the biological activity of many quinuclidine-based compounds is their interaction with the α7 nAChR. The assays described herein are designed to test this hypothesis by quantifying the compound's ability to bind to the receptor and elicit a functional response. The activation of the α7 nAChR by an agonist leads to the opening of its ion channel, allowing an influx of cations, most notably Ca²⁺. This influx acts as a second messenger, initiating downstream signaling pathways, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which is linked to neuronal plasticity and survival.[2]

alpha7_signaling cluster_membrane Cell Membrane receptor α7 nAChR (Closed) receptor_open α7 nAChR (Open) receptor->receptor_open Conformational Change ca_ion Ca²⁺ Influx receptor_open->ca_ion Channel Opens ligand Quinuclidine-4-carboxylic acid HCl (Agonist) ligand->receptor Binds erk_activation pERK1/2 Activation ca_ion->erk_activation Initiates Cascade response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) erk_activation->response

Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR).

Experimental Workflows and Protocols

The following protocols provide a comprehensive suite of assays to determine the pharmacological profile of this compound. It is imperative to include appropriate positive and negative controls in every experiment to ensure data validity. For instance, PNU-282987 can be used as a well-characterized α7 nAChR agonist.[2]

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_functional_types Functional Assay Types cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation binding_assay Radioligand Binding (Ki Determination) reagent_prep->binding_assay functional_assay Functional Assays (EC50/Efficacy) reagent_prep->functional_assay cell_culture Cell Line Culture (e.g., GH4C1-α7) membrane_prep Cell Membrane Preparation cell_culture->membrane_prep cell_culture->functional_assay membrane_prep->binding_assay data_analysis Curve Fitting & Statistical Analysis binding_assay->data_analysis tevc TEVC (Xenopus Oocytes) functional_assay->tevc calcium Calcium Flux (Fluorescent Imaging) functional_assay->calcium western Western Blot (pERK1/2) functional_assay->western tevc->data_analysis calcium->data_analysis western->data_analysis report Pharmacological Profile Generation data_analysis->report

Caption: General experimental workflow for in vitro compound characterization.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR by measuring its ability to displace a known radiolabeled antagonist.

Causality: This assay operates on the principle of competitive binding. An unlabeled compound (the "competitor," i.e., Quinuclidine-4-carboxylic acid) competes with a radiolabeled ligand (e.g., [³H]-Methyllycaconitine, [³H]-MLA) for a finite number of receptors in a cell membrane preparation. The concentration of the competitor required to displace 50% of the radioligand (IC₅₀) is determined, which can then be converted to the inhibitory constant (Kᵢ), a true measure of binding affinity.

Materials:

  • Crude cell membranes from a cell line stably expressing human α7 nAChR.

  • Radioligand: [³H]-MLA.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.1% (w/v) BSA, pH 7.4.[2]

  • This compound stock solution (e.g., 10 mM in DMSO or water).

  • Non-specific binding control: 30 µM unlabeled MLA.[2]

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the binding buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 500 µL:

    • Total Binding: 200 µg membrane protein, [³H]-MLA (at a concentration near its Kₑ), and binding buffer.

    • Competitor Wells: 200 µg membrane protein, [³H]-MLA, and the corresponding dilution of this compound.

    • Non-Specific Binding (NSB): 200 µg membrane protein, [³H]-MLA, and 30 µM unlabeled MLA.[2]

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.[2]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the functional potency (EC₅₀) and efficacy of this compound by directly recording the ion currents it evokes in Xenopus oocytes expressing α7 nAChRs.

Causality: TEVC allows for the precise control of the oocyte's membrane potential while measuring the macroscopic current flowing across the membrane. When an agonist binds to and opens the α7 nAChR channels, the resulting influx of ions generates a measurable inward current. The magnitude of this current is proportional to the number of open channels, providing a direct readout of receptor activation.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α7 nAChR and RIC-3 (an accessory protein that enhances α7 expression).[7]

  • Ringer's Solution (for perfusion): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2.[7]

  • Microelectrodes filled with 3 M KCl.

  • TEVC amplifier and data acquisition system.

  • Perfusion system for rapid solution exchange.

Procedure:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Inject each oocyte with cRNA for h-α7-nAChR and RIC-3 and incubate for 2-5 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Voltage Clamping: Clamp the oocyte's membrane potential at a holding potential of -60 mV.[7]

  • Compound Application:

    • Establish a stable baseline current while perfusing the oocyte with Ringer's solution.

    • Apply a known concentration of acetylcholine (ACh, e.g., 60 µM) as a positive control to obtain a reference response.[7]

    • After a washout period (e.g., 180 seconds), apply different concentrations of this compound for a fixed duration (e.g., 12 seconds).[7]

    • Ensure a sufficient washout period between applications to allow the receptors to recover from desensitization.

  • Data Recording: Record the peak inward current evoked by each concentration of the test compound.

  • Data Analysis:

    • Normalize the current response at each concentration to the maximum response obtained with a saturating concentration of the compound or a reference agonist.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy relative to the control agonist).

Quantitative Data Summary

The results from the described assays should be compiled to create a clear pharmacological profile for the compound.

Table 1: Receptor Binding Affinity

Compound Receptor Radioligand Kᵢ (nM) Source
Quinuclidine-4-carboxylic acid HCl α7 nAChR [³H]-MLA TBD [2]
Reference α7 Antagonist (e.g., MLA) α7 nAChR [³H]-MLA Known [2]
Reference α7 Agonist (e.g., PNU-282987) α7 nAChR [³H]-MLA Known [2]

TBD: To Be Determined by experiment. Data from reference compounds should be run in parallel to validate the assay.

Table 2: Functional Potency and Efficacy

Assay Compound EC₅₀ (µM) Efficacy (% of ACh max) Source
TEVC Quinuclidine-4-carboxylic acid HCl TBD TBD [7]
TEVC Reference Agonist (e.g., ACh) Known 100% [7]

TBD: To Be Determined by experiment.

Safety and Handling

Proper laboratory practice is essential when working with any chemical substance.

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye protection (safety glasses or goggles) at all times.[8][9]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated place. Recommended storage is at room temperature under an inert atmosphere.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

References

Application Notes & Protocols: Characterizing Quinuclidine Compound Affinity for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinuclidine scaffold is a key pharmacophore in medicinal chemistry, valued for its rigid bicyclic structure that provides a precise orientation of substituents for interaction with biological targets.[1] A primary focus of quinuclidine-based drug discovery has been the neuronal nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels implicated in a range of neurological and psychiatric disorders.[2][3] Characterizing the binding affinity of novel quinuclidine compounds for various nAChR subtypes is a critical step in the development of selective and potent therapeutics. This document provides a comprehensive guide for researchers, offering detailed protocols for radioligand binding assays, as well as alternative non-radioactive methods like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), to accurately determine the binding kinetics and affinity of quinuclidine derivatives at nAChRs.

Introduction: The Quinuclidine Scaffold and Nicotinic Receptors

The quinuclidine ring system, a bicyclic amine, offers a rigid framework that is highly advantageous in drug design.[4] This rigidity reduces the entropic penalty upon binding to a receptor and allows for the precise positioning of functional groups to optimize target engagement. Many compounds incorporating the quinuclidine moiety have been investigated for their interaction with the central nervous system.[1]

Nicotinic acetylcholine receptors are pentameric ion channels formed by the assembly of various subunits (e.g., α2–α10, β2–β4 in neurons).[5] The specific combination of these subunits dictates the receptor's pharmacological and physiological properties.[5] The most prevalent nAChRs in the brain, the α4β2 and α7 subtypes, are key targets for cognitive and neurological disorders.[6] The ligand binding site is located at the interface between subunits, offering a complex and diverse surface for drug interaction.[7][8]

The stereochemistry of the quinuclidine scaffold, particularly at the C3 position, has been shown to be a critical determinant of binding selectivity among nAChR subtypes. Studies have demonstrated that enantiomers of the same quinuclidine derivative can exhibit vastly different affinities for α7, α4β2, and α3β4 receptors, highlighting the importance of chiral synthesis and analysis.[9]

Signaling Pathways Overview

Activation of nAChRs by an agonist, such as acetylcholine or a synthetic quinuclidine compound, causes a conformational change that opens the central ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and initiation of downstream signaling events. The influx of calcium is a particularly important second messenger, activating various intracellular cascades involved in neurotransmitter release, gene expression, and synaptic plasticity.

cluster_membrane Cell Membrane nAChR nAChR Pentamer Channel_Opening Channel Opening nAChR->Channel_Opening Conformational Change Agonist Quinuclidine Agonist Agonist->nAChR Binds to Orthosteric Site Cation_Influx Na⁺ / Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Signaling Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling

Caption: Agonist binding to nAChR initiates channel opening and downstream signaling.

Choosing the Right Assay for Your Quinuclidine Compound

The selection of a binding assay depends on several factors, including the availability of reagents, throughput requirements, and the specific information desired (e.g., equilibrium affinity vs. kinetic rates).

Assay Type Principle Primary Output Advantages Disadvantages
Radioligand Binding Competition between a radiolabeled ligand and the unlabeled quinuclidine compound for the receptor.[4]Kᵢ (Inhibition Constant)Gold standard, high sensitivity, robust for membrane preparations.[10]Requires radioactivity, disposal costs, endpoint assay.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescent ligand upon binding to the larger receptor.[11]Kᵢ / KₔHomogeneous (no-wash), non-radioactive, suitable for HTS.[11]Requires a suitable fluorescent ligand, potential for compound interference.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as the quinuclidine compound flows over a sensor chip with immobilized receptors.[12]kₒₙ, kₒբբ, KₔLabel-free, real-time kinetics, provides mechanistic insight.[12]Requires specialized equipment, receptor immobilization can be challenging.

Detailed Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibition constant (Kᵢ) of a quinuclidine compound for a specific nAChR subtype using a filtration-based assay.

3.1. Rationale and Self-Validation

This assay measures the ability of a test compound to displace a known radioligand from the receptor.[10] The inclusion of controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand) is critical.[13] Specific binding is calculated by subtracting non-specific from total binding. An ideal assay should have specific binding that accounts for at least 50% of the total binding.[8] A full displacement curve with a well-defined bottom plateau validates that the competition is occurring at the specific receptor site.

3.2. Materials

  • Receptor Source: Membrane preparations from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or from dissected brain regions (e.g., rat cortex, hippocampus).[14]

  • Radioligand: A high-affinity radiolabeled ligand appropriate for the target subtype.

    • For α4β2 nAChRs: [³H]Cytisine or [³H]Epibatidine.[15]

    • For α7 nAChRs: [¹²⁵I]α-Bungarotoxin.[1]

  • Test Compound: Quinuclidine derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Non-Specific Binding (NSB) Control: A high concentration (typically 100-1000 fold over its Kᵢ) of a known unlabeled ligand (e.g., nicotine, epibatidine).[16]

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Buffer composition should be optimized for each receptor subtype.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, filtration manifold, glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation fluid.

3.3. Workflow Diagram

cluster_prep Assay Preparation cluster_assay Binding Reaction cluster_sep Separation & Counting P1 Prepare serial dilutions of Quinuclidine Compound A1 Add Buffer, Compound/NSB, Membranes, and Radioligand to 96-well plate P1->A1 P2 Prepare Radioligand and NSB Control solutions P2->A1 P3 Prepare Receptor Membrane Suspension P3->A1 A2 Incubate to reach equilibrium (e.g., 60-120 min) A1->A2 S1 Rapidly filter contents through glass fiber mat A2->S1 S2 Wash filters with ice-cold Wash Buffer S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Measure radioactivity (CPM) in scintillation counter S3->S4

Caption: Workflow for a typical radioligand filtration binding assay.

3.4. Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of the quinuclidine test compound in binding buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in binding buffer to a final concentration at or below its Kₔ value (e.g., 1-5 nM for [³H]Epibatidine).[4]

    • Prepare the NSB control solution (e.g., 10 µM nicotine).

    • Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration (e.g., 20-100 µg protein per well) in ice-cold binding buffer. Homogenize gently.[17]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add 50 µL binding buffer.

    • Competition Wells: Add 50 µL of the appropriate quinuclidine compound dilution.

    • NSB Wells: Add 50 µL of the NSB control solution.

    • To all wells, add 100 µL of the diluted membrane preparation.

    • Initiate the binding reaction by adding 50 µL of the diluted radioligand to all wells. The final volume is 200 µL.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). This should be determined empirically.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[1]

    • Terminate the incubation by rapidly transferring the contents of the wells to the filter mat using a cell harvester under vacuum.

    • Wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filters into scintillation vials (or a compatible plate), add scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[14]

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the kinetic parameters (kₒₙ, kₒբբ) and the equilibrium dissociation constant (Kₔ) of a quinuclidine compound.

4.1. Rationale and Self-Validation

SPR is a label-free technique that monitors binding events in real-time.[12] The receptor (ligand) is immobilized on a sensor chip, and the quinuclidine compound (analyte) is flowed over the surface. The binding interaction causes a change in the refractive index, which is measured in Resonance Units (RU).[18] A successful experiment requires stable immobilization of an active receptor and demonstrates concentration-dependent binding of the analyte. The data should fit well to a standard kinetic model (e.g., 1:1 Langmuir binding).[19]

4.2. Materials

  • Receptor: Purified nAChR protein. Due to the difficulty in purifying and stabilizing full-length receptors, the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, is often used as a surrogate.[20]

  • Analyte: Quinuclidine derivative of interest, dissolved in running buffer. A dilution series is required.

  • SPR Instrument: e.g., Biacore, Reichert, or similar.

  • Sensor Chip: A CM5 (carboxymethylated dextran) chip is commonly used for amine coupling.[21]

  • Immobilization Reagents: Amine coupling kit (N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl).

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

4.3. Workflow Diagram

cluster_prep Preparation cluster_immob Immobilization cluster_kinetics Kinetic Analysis P1 Prepare Receptor (Ligand) and Quinuclidine (Analyte) I2 Inject Receptor to Covalently Couple to Surface P1->I2 K1 Inject Analyte (Association) P1->K1 P2 Equilibrate SPR System with Running Buffer I1 Activate Sensor Surface (NHS/EDC) P2->I1 I1->I2 I3 Deactivate Excess Sites (Ethanolamine) I2->I3 I3->K1 K2 Flow Running Buffer (Dissociation) K1->K2 K3 Inject Regeneration Solution (if necessary) K2->K3 K4 Repeat K1-K3 for a range of Analyte Concentrations K3->K4

Caption: General workflow for an SPR kinetic binding analysis.

4.4. Step-by-Step Procedure

  • System Preparation:

    • Start the SPR instrument and equilibrate the system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization (Amine Coupling):

    • Activate the carboxymethylated sensor surface by injecting a 1:1 mixture of NHS/EDC.[19]

    • Inject the purified receptor/AChBP (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The protein will covalently couple to the chip.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared similarly but without the receptor to allow for subtraction of bulk refractive index changes.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the quinuclidine compound in running buffer (e.g., 0.1 nM to 1 µM). It is critical to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the lowest concentration of the quinuclidine compound over the reference and receptor flow cells for a set time (association phase, e.g., 120 seconds).

    • Switch back to flowing running buffer and monitor the signal for a set time (dissociation phase, e.g., 300 seconds).[18]

    • If the compound does not fully dissociate, inject a brief pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte. This step must be optimized to ensure it does not denature the immobilized receptor.[21]

    • Repeat the injection cycle for each concentration of the quinuclidine compound, typically in order of increasing concentration.

Data Analysis and Interpretation

4.1. Radioligand Binding Data

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the NSB wells from the average CPM of the competition wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the specific binding in the absence of a competitor) against the log concentration of the quinuclidine compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[5][22] This accounts for the concentration and affinity of the radioligand used in the assay.

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

4.2. SPR Data

  • Data Processing: The raw sensorgram data is processed by subtracting the signal from the reference flow cell and then subtracting the signal from a buffer-only injection (double referencing).

  • Kinetic Fitting: The processed sensorgrams for all analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 binding) using the instrument's analysis software.

  • Determine Kinetic Constants: The fitting process yields the association rate constant (kₒₙ, units M⁻¹s⁻¹) and the dissociation rate constant (kₒբբ, units s⁻¹).

  • Calculate Kₔ: The equilibrium dissociation constant (Kₔ) is calculated from the ratio of the rate constants:

    Kₔ = kₒբբ / kₒₙ

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (Radioligand Assay) Radioligand concentration is too high; insufficient washing; hydrophobic radioligand sticking to filters/plates.[8]Reduce radioligand concentration; increase the number of washes; pre-soak filters in PEI; add BSA (0.1%) to the binding buffer.[23]
Low Specific Binding Signal (Radioligand Assay) Low receptor density in membrane prep; inactive receptor; insufficient incubation time.Use a source with higher receptor expression; prepare fresh membranes; perform a time-course experiment to ensure equilibrium is reached.[6]
No Binding or Weak Response (SPR) Inactive immobilized receptor; analyte concentration is too low; mass transport limitation.Ensure receptor is functional before immobilization; test a wider, higher range of analyte concentrations; increase the flow rate during analyte injection.
High Signal Drift (FP Assay) Photobleaching of the fluorophore; compound precipitation; temperature fluctuation.Reduce excitation light intensity or exposure time; check compound solubility in assay buffer; ensure the plate reader has stable temperature control.[20]

Conclusion

The systematic evaluation of quinuclidine compounds using robust binding assays is fundamental to advancing nAChR-targeted drug discovery. The protocols detailed in this application note provide a validated framework for determining the binding affinity and kinetics of these important molecules. By carefully selecting the appropriate assay, optimizing experimental conditions, and performing rigorous data analysis, researchers can reliably characterize their compounds and make informed decisions in the progression of novel therapeutic candidates.

References

Probing the Cholinergic Anti-Inflammatory Pathway: A Guide to Utilizing α7 Nicotinic Acetylcholine Receptor Antagonists in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of selective α7 nicotinic acetylcholine receptor (nAChR) antagonists in cell-based assays. Initial inquiries regarding the use of Quinuclidine-4-carboxylic acid hydrochloride for this purpose have been redirected towards established and validated compounds, as the scientific literature does not support its role as a selective α7 nAChR inhibitor. Instead, this guide will focus on Methyllycaconitine (MLA) , a highly potent and selective antagonist of α7 nAChRs, to ensure experimental accuracy and reproducibility.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial component of the "cholinergic anti-inflammatory pathway," a neural circuit that modulates the immune response.[1] This ligand-gated ion channel, expressed on various cell types including neurons and immune cells, plays a significant role in regulating inflammation, making it a promising therapeutic target for a range of disorders from neurodegenerative diseases to sepsis.[1] The receptor is a homopentameric channel, meaning it is composed of five identical α7 subunits.[2] Upon activation by its endogenous agonist, acetylcholine (ACh), the channel opens, leading to an influx of cations, primarily calcium (Ca2+), which triggers downstream signaling cascades.

Given its therapeutic potential, the ability to selectively modulate α7 nAChR activity is of paramount importance in research and drug discovery. Selective antagonists are indispensable tools for elucidating the receptor's physiological functions and for screening potential therapeutic agents.

This compound: A Clarification

While the quinuclidine scaffold is present in some compounds that interact with nicotinic receptors, there is no substantial evidence in the peer-reviewed literature to classify this compound as a selective inhibitor of α7 nAChRs. This compound is more commonly documented as a reference standard or a synthetic intermediate in the development of other pharmaceuticals, such as the muscarinic receptor antagonist Clidinium Bromide.[3] Therefore, to ensure the scientific integrity of your research, we strongly recommend the use of well-characterized and selective α7 nAChR antagonists.

Methyllycaconitine (MLA): A Gold Standard α7 nAChR Antagonist

Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a potent and highly selective competitive antagonist of the α7 nAChR.[4] Its high affinity and selectivity make it an invaluable tool for isolating the effects of α7 nAChR inhibition in complex biological systems.

Key Properties of Methyllycaconitine (MLA):

PropertyValueReference
Mechanism of Action Competitive Antagonist[4]
Selectivity Highly selective for α7 nAChR over other nAChR subtypes[4]
Potency (Ki) ~1.4 nM

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Inhibition of the α7 nAChR by an antagonist like MLA blocks the binding of acetylcholine and prevents the subsequent influx of calcium. This interruption of the signaling cascade can have profound effects on cellular function, particularly in the context of inflammation. The diagram below illustrates the central role of the α7 nAChR in the cholinergic anti-inflammatory pathway and the point of intervention for antagonists.

alpha7_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening ACh Acetylcholine (ACh) (Agonist) ACh->alpha7 Binds and Activates MLA Methyllycaconitine (MLA) (Antagonist) MLA->alpha7 Binds and Inhibits Downstream Downstream Signaling (e.g., JAK2/STAT3, NF-κB inhibition) Ca_influx->Downstream Activates Inflammation Inflammatory Response (e.g., TNF-α release) Downstream->Inflammation Inhibits

Caption: The α7 nAChR signaling pathway and the inhibitory action of MLA.

Experimental Protocols: Cell-Based Assays

The following protocols provide a framework for utilizing MLA in common cell-based assays to investigate α7 nAChR function. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Materials and Reagents
  • Cell Line: A suitable cell line endogenously expressing or stably transfected with the α7 nAChR (e.g., SH-SY5Y neuroblastoma cells, A549 lung cancer cells, or a recombinant CHO or HEK293 line).[5][6][7]

  • Methyllycaconitine (MLA) citrate: (CAS: 351344-10-0)[8]

  • α7 nAChR Agonist: Acetylcholine (ACh), Choline, or a selective synthetic agonist like PNU-282987.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.

  • Cell Viability Reagent: MTT, WST-1, or CellTiter-Glo®.

  • Plate Reader: Capable of fluorescence and/or luminescence detection.

Preparation of Stock Solutions
  • MLA Stock Solution (10 mM): Dissolve the appropriate amount of MLA citrate in sterile, nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Agonist Stock Solution (100 mM): Prepare a stock solution of your chosen agonist in an appropriate solvent (e.g., sterile water for ACh). Store as recommended by the manufacturer.

  • Calcium Indicator Dye: Prepare according to the manufacturer's instructions.

Protocol 1: Calcium Influx Assay

This assay measures the ability of MLA to inhibit agonist-induced calcium influx through the α7 nAChR.

Workflow Diagram:

calcium_assay_workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Culture Cells (24-48 hours) A->B C 3. Load with Calcium Dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate with MLA (various concentrations) C->D E 5. Add α7 nAChR Agonist (e.g., ACh) D->E F 6. Measure Fluorescence (Plate Reader) E->F G 7. Data Analysis (IC₅₀ determination) F->G

Caption: Workflow for the calcium influx assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well, black-walled, clear-bottom plate at a density optimized for your cells to reach 80-90% confluency on the day of the assay.

  • Cell Culture: Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's protocol.

    • Remove the culture medium from the wells and wash gently with assay buffer.

    • Add the dye loading solution to each well and incubate for the time and temperature recommended by the manufacturer (typically 30-60 minutes at 37°C).

  • MLA Pre-incubation:

    • Prepare serial dilutions of MLA in assay buffer.

    • After the dye loading incubation, gently wash the cells with assay buffer.

    • Add the MLA dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (assay buffer without MLA).

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (EC₅₀ to EC₈₀).

    • Place the plate in the plate reader.

    • Set the plate reader to record fluorescence at the appropriate wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Initiate the reading and, after establishing a stable baseline, inject the agonist into each well.

    • Continue recording the fluorescence signal for a sufficient duration to capture the peak response and its decay.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the MLA concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of MLA.

Protocol 2: Cell Viability Assay

This assay can be used to assess the downstream effects of α7 nAChR inhibition on cell proliferation or survival, particularly in the context of disease models where the receptor's activity is implicated in cell growth.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of MLA. Include appropriate controls (vehicle and, if applicable, a positive control for cytotoxicity).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the chosen cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells.

    • Plot cell viability against the MLA concentration to determine any dose-dependent effects on cell survival or proliferation.

The Role of Positive Allosteric Modulators (PAMs)

In some experimental contexts, particularly when studying the nuanced effects of antagonists, the use of a positive allosteric modulator (PAM) can be beneficial. PNU-120596 is a well-characterized Type II PAM of the α7 nAChR.[9][10] It potentiates the receptor's response to agonists, which can be useful for amplifying the signal in cells with low receptor expression or for studying the specific mechanisms of antagonism.

Conclusion

While this compound is not the appropriate tool for studying selective α7 nAChR inhibition, a wealth of research can be accurately and effectively conducted using the selective antagonist Methyllycaconitine. The protocols and information provided herein offer a robust starting point for researchers to investigate the critical role of the α7 nicotinic acetylcholine receptor in health and disease. As with any experimental system, careful optimization and the use of appropriate controls are paramount to obtaining reliable and interpretable data.

References

Quinuclidine-4-carboxylic acid hydrochloride: Strategic Application in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Quinuclidine Scaffold

In the landscape of modern medicinal chemistry, the quinuclidine ring system, a rigid bicyclic amine structure, represents a privileged scaffold. Its conformational rigidity and unique three-dimensional structure are highly sought after in drug design.[1][2] Unlike flexible aliphatic amines, the quinuclidine nucleus presents substituents in well-defined vectors, which can lead to enhanced binding affinity and selectivity for biological targets. This structural feature is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][3]

Quinuclidine-4-carboxylic acid hydrochloride (CAS: 40117-63-3), a key derivative, serves as a versatile and indispensable building block for introducing this valuable moiety into more complex molecules.[4] Its carboxylic acid functionality at the C4 position provides a reactive handle for a variety of chemical transformations, including esterification and amidation, enabling the construction of diverse molecular architectures for drug discovery and development. This guide provides detailed protocols and expert insights into the practical application of this intermediate, focusing on its conversion to key downstream products.

Physicochemical & Safety Profile

Accurate characterization and safe handling are paramount in a research setting. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 40117-63-3[5][6][7]
Molecular Formula C₈H₁₄ClNO₂[5][7]
Molecular Weight 191.66 g/mol [5][7]
Physical Form Solid[5]
Purity Typically ≥98%[5]
Storage Conditions Inert atmosphere, room temperature, tightly closed, dry[5]

Table 2: GHS Safety Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation mark)[5]
Signal Word Warning[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][8]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]

Core Application: Synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride

One of the most fundamental and useful transformations of this compound is its esterification to form the corresponding ethyl ester. This derivative, Ethyl quinuclidine-4-carboxylate hydrochloride (CAS: 22766-67-2), is a valuable intermediate itself, used in the synthesis of various drug candidates and reference standards, such as those related to the bronchodilator Umeclidinium Bromide.[9]

G cluster_start Starting Material cluster_process Process cluster_product Intermediate Product A Quinuclidine-4-carboxylic acid hydrochloride P1 Fischer-Speier Esterification A->P1 Ethanol, Thionyl Chloride B Ethyl quinuclidine-4-carboxylate hydrochloride P1->B Yield: ~70%

Caption: Synthetic workflow for the esterification of Quinuclidine-4-carboxylic acid.

Protocol 1: Fischer-Speier Esterification

This protocol details the conversion of the carboxylic acid to its ethyl ester via an acid-catalyzed esterification, using thionyl chloride to generate the highly reactive acyl chloride in situ, followed by reaction with ethanol.[9]

Principle of the Method: The reaction proceeds by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). This intermediate is much more electrophilic than the parent carboxylic acid and reacts readily with ethanol to form the ethyl ester. The entire process is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Materials and Reagents:

  • This compound (≥98% purity)

  • Thionyl chloride (SOCl₂) (≥99% purity)

  • Anhydrous Ethanol (EtOH) (200 proof, <0.005% water)

  • Dichloromethane (DCM), anhydrous (≥99.8% purity)

  • Diethyl ether, anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard reflux apparatus with drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Suspension: To the flask, add this compound (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Acyl Chloride Formation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via syringe.

    • Expert Insight: This step is exothermic and releases HCl and SO₂ gas. A slow, controlled addition is critical to manage the reaction temperature and off-gassing. The excess thionyl chloride ensures the complete conversion of the acid to the acyl chloride.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Reagent Removal: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Trustworthiness Check: Ensure the removal is complete, as residual thionyl chloride can cause unwanted side reactions in the next step. The resulting solid is the crude acyl chloride hydrochloride salt.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous ethanol (approx. 15 mL per gram of initial starting material). Heat the solution to reflux and maintain for 4-6 hours.

  • Product Isolation & Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to induce crystallization.

    • If crystallization is slow, slowly add anhydrous diethyl ether to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

    • Dry the white solid under high vacuum to yield Ethyl quinuclidine-4-carboxylate hydrochloride. A typical yield for this process is around 70%.[9]

Product Characterization: The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl group (triplet and quartet) and the quinuclidine protons.

  • ¹³C NMR: To verify the carbonyl carbon of the ester and the carbons of the bicyclic system.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the ester (typically ~1730 cm⁻¹).

Logical Framework: The Quinuclidine Advantage in Drug Design

The strategic importance of the quinuclidine scaffold can be visualized as a logical progression from its fundamental structure to its functional impact in pharmacology.

G A Quinuclidine Core Rigid Bicyclic Amine B Defined 3D Structure Fixed Substituent Vectors A:f1->B:f0 Leads to C Precise Pharmacophore Presentation Reduced Conformational Entropy upon Binding B:f1->C:f0 Enables D Enhanced Target Selectivity & Affinity Improved Pharmacokinetic Profile C:f1->D:f0 Results in

Caption: The logical flow from quinuclidine's structure to its pharmacological benefits.

This inherent structural advantage is why quinuclidine derivatives are key intermediates in drugs like cevimeline (a muscarinic agonist) and solifenacin (a muscarinic antagonist), where precise orientation of functional groups is critical for therapeutic activity.[10]

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a strategic tool for pharmaceutical innovation.[1] The protocol detailed herein for its conversion to an ethyl ester is a robust and fundamental step that opens the door to a multitude of further synthetic modifications, such as reduction to the corresponding alcohol, hydrolysis back to the acid, or conversion to amides. By providing a rigid and reliable scaffold, this intermediate empowers researchers and drug development professionals to construct novel molecules with tailored properties, accelerating the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinuclidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinuclidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and ultimately improve yield and purity. My insights are drawn from established literature and practical experience in synthetic organic chemistry.

The synthesis of this compound is a rewarding yet challenging endeavor. The rigid, bicyclic structure of the quinuclidine core presents unique synthetic hurdles. The most common and industrially relevant approach involves the construction of the bicyclic system from a substituted piperidine precursor. This guide will focus on troubleshooting this primary synthetic route.

Primary Synthetic Pathway: An Overview

The most frequently employed synthetic route commences with a 4-substituted piperidine, typically ethyl 4-piperidinecarboxylate. The synthesis proceeds through N-alkylation followed by an intramolecular Dieckmann condensation to construct the quinuclidine ring system. Subsequent hydrolysis, decarboxylation, and salt formation afford the final product.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow Start Ethyl 4-piperidinecarboxylate Step1 N-Alkylation with an Ethyl Acrylate equivalent Start->Step1 Base, Solvent Step2 Dieckmann Condensation Step1->Step2 Strong Base (e.g., NaOEt) Step3 Hydrolysis & Decarboxylation Step2->Step3 Acid or Base Step4 Hydrochloride Salt Formation Step3->Step4 HCl End This compound Step4->End

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation and actionable advice to resolve the problem.

Part 1: N-Alkylation of Ethyl 4-piperidinecarboxylate

Question 1: I am observing low yields in the N-alkylation step, with significant amounts of starting material remaining. What could be the cause?

Answer: Low conversion in the N-alkylation of ethyl 4-piperidinecarboxylate is a common issue and can often be attributed to several factors:

  • Base Strength and Stoichiometry: The choice of base is critical. A weak base may not sufficiently deprotonate the piperidine nitrogen, leading to a slow or incomplete reaction. While stronger bases can be effective, they may also promote side reactions. Ensure you are using an appropriate base, such as potassium carbonate, and that it is used in sufficient excess to neutralize the acid formed during the reaction. The quality of the base is also important; ensure it is anhydrous if the reaction is moisture-sensitive.[1][2]

  • Reaction Temperature and Time: N-alkylation reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. A patent for a similar synthesis suggests refluxing for 3-8 hours.[1][2]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role. For instance, ethyl bromoacetate is generally more reactive than ethyl chloroacetate and may lead to higher conversion.[1]

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents. Polar aprotic solvents like DMF or acetonitrile are often good choices for this type of reaction.

Troubleshooting Workflow for N-Alkylation:

N_Alkylation_Troubleshooting Start Low Yield in N-Alkylation Q1 Is the base appropriate and in sufficient excess? Start->Q1 A1_Yes Increase reaction temperature and/or time. Q1->A1_Yes Yes A1_No Use a stronger base (e.g., K2CO3) in excess. Ensure it is anhydrous. Q1->A1_No No Q2 Is the alkylating agent sufficiently reactive? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize solvent. Consider a more polar aprotic solvent. Q2->A2_Yes Yes A2_No Consider a more reactive alkylating agent (e.g., ethyl bromoacetate). Q2->A2_No No End Improved Yield A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting low yields in the N-alkylation step.

Part 2: Dieckmann Condensation

Question 2: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely side reactions and how can I mitigate them?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that forms the crucial bicyclic ring system.[3][4][5] Low yields are often due to competing intermolecular reactions and suboptimal reaction conditions.

  • Mechanism and Key Requirements: The reaction is base-catalyzed and involves the formation of an enolate which then attacks the other ester group within the same molecule.[6][7] For this to be efficient, the formation of a 5- or 6-membered ring is highly favored due to lower ring strain.[3][8]

  • Common Side Reactions: The primary competing reaction is intermolecular condensation, where two different molecules react with each other, leading to polymeric material instead of the desired cyclic product.

  • Mitigation Strategies:

    • High Dilution: To favor the intramolecular reaction, the principle of high dilution is key. By adding the diester substrate slowly to a solution of the base, the concentration of the substrate is kept low at all times, minimizing the chances of intermolecular collisions.

    • Choice of Base: A strong, non-nucleophilic base is preferred. Sodium ethoxide in an appropriate solvent like toluene or THF is commonly used.[3] Using a hindered base like potassium tert-butoxide can also be beneficial in minimizing side reactions.[3][4]

    • Temperature Control: The reaction temperature should be carefully controlled. While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions. A patent describing this synthesis suggests a reaction temperature of 80-90°C.[2]

Table 1: Key Parameters for Optimizing the Dieckmann Condensation

ParameterRecommendationRationale
Concentration High Dilution (slow addition of substrate)Favors intramolecular cyclization over intermolecular polymerization.
Base Sodium Ethoxide or Potassium tert-ButoxideStrong, non-nucleophilic bases promote enolate formation without competing nucleophilic attack.[3][4]
Solvent Toluene or THFAprotic solvents that are compatible with the strong base.[3]
Temperature 80-90°CProvides sufficient energy for the reaction while minimizing decomposition and side reactions.[2]
Part 3: Hydrolysis and Decarboxylation

Question 3: I am having trouble with the hydrolysis and decarboxylation step. The reaction is either incomplete or I am seeing byproducts. What are the best conditions for this transformation?

Answer: The hydrolysis of the β-keto ester followed by decarboxylation is a standard procedure, but its efficiency can be influenced by the reaction conditions.

  • Hydrolysis: This can be achieved under either acidic or basic conditions.

    • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid will hydrolyze the ester and promote decarboxylation in a single step.

    • Basic Hydrolysis: Saponification with a base like sodium hydroxide, followed by acidification, will also yield the carboxylic acid, which can then be decarboxylated by heating.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon heating to yield 3-quinuclidinone.

  • Potential Issues and Solutions:

    • Incomplete Reaction: Ensure sufficient reaction time and temperature. Monitoring the reaction by TLC or LC-MS is recommended.

    • Side Reactions: Under harsh acidic or basic conditions, other functional groups in the molecule could be sensitive. If you observe byproducts, consider milder conditions or a two-step procedure (hydrolysis followed by gentle heating for decarboxylation). For particularly sensitive substrates, alternative decarboxylation methods might be explored, though for this specific synthesis, thermal decarboxylation is standard.

Part 4: Final Reduction and Salt Formation

Question 4: The conversion of 3-quinuclidinone to the final product is proving difficult. What are the recommended reduction methods?

Answer: The reduction of the ketone in 3-quinuclidinone to a methylene group can be achieved via several methods. A common approach mentioned in the literature is a modified Wolff-Kishner reduction.[9][10]

  • Improved Huang-Minlon Reduction: This is a modification of the Wolff-Kishner reduction that is often more practical and scalable. It typically involves heating the ketone with hydrazine hydrate and a strong base like sodium or potassium hydroxide in a high-boiling solvent like diethylene glycol.[1][2]

  • Troubleshooting the Reduction:

    • Incomplete Reaction: This can be due to insufficient temperature or reaction time. The Huang-Minlon reduction often requires high temperatures (e.g., 180-200°C) to drive the reaction to completion.

    • Reagent Quality: The purity of the hydrazine hydrate and the strength of the base are critical.

    • Workup: Careful workup is necessary to isolate the free base before converting it to the hydrochloride salt.

  • Hydrochloride Salt Formation: Once the reduction is complete and the quinuclidine-4-carboxylic acid is isolated, it can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., ethanol, isopropanol) with a solution of HCl in a compatible solvent or with HCl gas.

Experimental Protocol: Improved Huang-Minlon Reduction of 3-Quinuclidinone Intermediate

  • To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add the 3-quinuclidinone intermediate.

  • Add a high-boiling solvent such as diethylene glycol.

  • Add an excess of hydrazine hydrate.

  • Add a strong base, such as potassium hydroxide pellets.

  • Heat the mixture to reflux (typically 180-200°C) and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., toluene, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude quinuclidine-4-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography if necessary.

  • Dissolve the purified product in a suitable solvent and treat with a stoichiometric amount of HCl to precipitate the hydrochloride salt.

  • Isolate the salt by filtration, wash with a cold solvent, and dry under vacuum.

References

Reducing byproduct formation in quinuclidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinuclidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinuclidine and its derivatives. This guide provides in-depth, experience-based solutions to common challenges, focusing on minimizing byproduct formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: My quinuclidine synthesis via the Hofmann-Löffler-Freytag reaction is resulting in a low yield and a complex mixture of products. What are the likely side reactions, and how can I mitigate them?

A1: The Hofmann-Löffler-Freytag reaction, while a classic method for forming the quinuclidine ring, is a free-radical chain reaction that can be prone to several side reactions.[1][2][3] Understanding these pathways is key to optimizing your synthesis.

Common Byproducts and Their Causes:

  • Over-halogenation: The starting N-haloamine can undergo further halogenation, leading to di- or tri-halogenated species that may not cyclize efficiently.

  • Intermolecular Reactions: At higher concentrations, the radical intermediates can react with other molecules rather than undergoing the desired intramolecular 1,5-hydrogen abstraction.

  • Formation of Alkenes: Elimination reactions can compete with cyclization, particularly if the reaction temperature is too high.

  • Incomplete Cyclization: If the δ-haloamine intermediate is not efficiently converted to the cyclized product, it can remain as a significant impurity.

Troubleshooting and Optimization Strategies:

ParameterRecommended ActionRationale
N-Halogenating Agent Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in stoichiometric amounts.Provides a controlled source of halogen, minimizing over-halogenation.
Reaction Conditions Initiate the reaction photochemically (UV lamp) at low temperatures rather than thermally.[1]Photochemical initiation is generally cleaner and requires milder conditions, reducing thermal decomposition and side reactions.
Acid Catalyst Use a strong, non-nucleophilic acid like concentrated sulfuric acid or trifluoroacetic acid.[2]The acid protonates the N-haloamine, facilitating the homolytic cleavage to form the nitrogen radical.[1]
Concentration Run the reaction at high dilution.Favors the intramolecular hydrogen abstraction and cyclization over intermolecular side reactions.
Work-up After the reaction, ensure complete basification to promote the intramolecular nucleophilic substitution to form the quinuclidine ring.[4]The δ-haloamine intermediate requires a basic environment to cyclize.

Experimental Protocol: Optimized Hofmann-Löffler-Freytag Reaction

  • Dissolve the starting amine in a suitable solvent (e.g., CH₂Cl₂) and cool to 0°C.

  • Add a stoichiometric amount of NCS or NBS portion-wise, while protecting the reaction from light.

  • Monitor the formation of the N-haloamine by TLC or ¹H NMR.

  • Once the N-haloamine formation is complete, dilute the reaction mixture significantly with the solvent.

  • Add concentrated H₂SO₄ or CF₃COOH and irradiate with a UV lamp at a controlled temperature (e.g., 0-20°C).

  • Monitor the disappearance of the N-haloamine.

  • Upon completion, carefully quench the reaction with a strong base (e.g., NaOH solution) at low temperature.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude quinuclidine by distillation or chromatography.

Logical Workflow for Troubleshooting the Hofmann-Löffler-Freytag Reaction

start Low Yield or Impure Product check_halogenation Analyze for Over-halogenation (MS, NMR) start->check_halogenation stoichiometry Adjust Halogenating Agent Stoichiometry check_halogenation->stoichiometry temp_control No check_halogenation->temp_control check_cyclization Check for Incomplete Cyclization (TLC, LC-MS) basification Ensure Complete Basification During Work-up check_cyclization->basification reaction_time No check_cyclization->reaction_time check_intermolecular Suspect Intermolecular Byproducts? dilution Increase Reaction Dilution check_intermolecular->dilution purification Optimize Purification Protocol check_intermolecular->purification end end stoichiometry->end Re-run temp_control->check_cyclization basification->end Re-run reaction_time->check_intermolecular dilution->end Re-run purification->end Final Product

Caption: Troubleshooting workflow for the Hofmann-Löffler-Freytag reaction.

Q2: I am attempting a quinuclidine synthesis via the Dieckmann condensation of a substituted piperidine diester, but my yields are poor and I observe significant byproduct formation. What could be the issue?

A2: The Dieckmann condensation is a powerful tool for forming the 3-quinuclidinone precursor to quinuclidine.[5][6] However, its success is highly dependent on the reaction conditions and the nature of the starting diester.

Common Byproducts and Their Causes:

  • Intermolecular Claisen Condensation: If the reaction is too concentrated, the enolate of one diester molecule can react with another, leading to dimeric and polymeric byproducts.

  • Hydrolysis of Esters: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, rendering the starting material unreactive.

  • Incomplete Cyclization: Insufficient base or reaction time can result in a significant amount of unreacted starting material.

  • Side Reactions of the β-keto ester: The product of the Dieckmann condensation, a β-keto ester, can undergo further reactions if the work-up is not performed correctly.

Troubleshooting and Optimization Strategies:

ParameterRecommended ActionRationale
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).These bases effectively deprotonate the α-carbon without competing nucleophilic attack on the ester carbonyls.
Solvent Use a dry, aprotic solvent like toluene or THF.Prevents hydrolysis of the esters and ensures the base remains active.
Reaction Conditions Employ high-dilution conditions to favor the intramolecular reaction.Minimizes the likelihood of intermolecular Claisen condensation.
Temperature Control Maintain a controlled temperature throughout the reaction.Excessive heat can promote side reactions.
Work-up Acidify the reaction mixture carefully during work-up to protonate the enolate of the β-keto ester product.This neutralizes the reaction and allows for the isolation of the desired product.

Experimental Protocol: Optimized Dieckmann Condensation for 3-Quinuclidinone Synthesis

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in dry toluene.

  • Slowly add a solution of the piperidine diester in dry toluene to the NaH suspension at a controlled temperature (e.g., room temperature or slightly elevated).

  • Heat the reaction mixture to reflux and monitor for the evolution of hydrogen gas (if using NaH).

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to 0°C.

  • Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic.

  • Separate the aqueous and organic layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude 3-quinuclidinone can then be decarboxylated and reduced to quinuclidine.[7]

Logical Relationship in Dieckmann Condensation

diester Piperidine Diester enolate Enolate Intermediate diester->enolate Base (e.g., NaH) intramolecular Intramolecular Cyclization enolate->intramolecular High Dilution intermolecular Intermolecular Condensation enolate->intermolecular High Concentration product β-Keto Ester (3-Quinuclidinone Precursor) intramolecular->product byproduct Dimeric/Polymeric Byproducts intermolecular->byproduct

Caption: The critical choice between desired intramolecular cyclization and byproduct formation in the Dieckmann condensation.

Q3: My synthesis of quinuclidine starting from 4-methylpyridine (Meisenheimer route) gives a low yield in the first step (reaction with formaldehyde). What are the common side products and how can I improve this step?

A3: The initial reaction of 4-methylpyridine with formaldehyde to form 2-(pyridin-4-yl)ethanol is a critical step in the Meisenheimer synthesis of quinuclidine.[8] This reaction is known to produce unwanted side products, which can complicate the subsequent steps.[8]

Common Byproducts and Their Causes:

  • Over-alkylation: The product, 2-(pyridin-4-yl)ethanol, can react with additional formaldehyde molecules, leading to undesired poly-alkylation.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize under the reaction conditions, reducing its availability for the desired reaction.

  • Cannizzaro Reaction of Formaldehyde: In the presence of a base, formaldehyde can undergo a disproportionation reaction to form methanol and formate.

Troubleshooting and Optimization Strategies:

ParameterRecommended ActionRationale
Formaldehyde Source Use a fresh, high-quality source of formaldehyde, such as paraformaldehyde, and ensure it is fully depolymerized before use.Old or impure formaldehyde can contain significant amounts of polymers and formic acid, which can interfere with the reaction.
Stoichiometry Carefully control the stoichiometry of 4-methylpyridine to formaldehyde. A slight excess of 4-methylpyridine may be beneficial.This can help to minimize over-alkylation of the product.
Temperature and Time Optimize the reaction temperature and time. While heating is necessary, prolonged reaction at high temperatures can promote side reactions.[8]A systematic study of these parameters can help to find the optimal conditions for your specific setup.
Catalyst While not always used, a mild base catalyst may be explored to facilitate the initial deprotonation of the methyl group of 4-methylpyridine.Careful selection and optimization of the catalyst are crucial to avoid promoting side reactions of formaldehyde.
Q4: I am having difficulty with the final purification of quinuclidine. It seems to be water-soluble, and I am losing a significant amount of product during the work-up. How can I improve the isolation of my product?

A4: The high basicity and relatively low molecular weight of quinuclidine contribute to its significant water solubility, which can indeed make its isolation challenging.[8]

Effective Purification and Isolation Techniques:

  • Extraction with Chlorinated Solvents: Chloroform or dichloromethane are often more effective than diethyl ether or ethyl acetate for extracting quinuclidine from aqueous solutions.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt such as potassium carbonate (K₂CO₃) or sodium chloride (NaCl). This decreases the solubility of quinuclidine in the aqueous phase and improves extraction efficiency.

  • Azeotropic Distillation: If quinuclidine is in an aqueous solution, azeotropic distillation with a solvent like toluene can be used to remove the water.

  • Isolation as a Salt: Quinuclidine can be precipitated from an organic solution as its hydrochloride or picrate salt.[8] The free base can then be regenerated by treatment with a strong base. This is a very effective purification method.

  • Sublimation: For small-scale purification of quinuclidine, sublimation under reduced pressure can be a highly effective method to obtain a very pure product.

Experimental Protocol: Purification of Quinuclidine via its Hydrochloride Salt

  • After the final reaction step, perform an aqueous work-up and extract the product into an organic solvent (e.g., diethyl ether or chloroform).

  • Dry the organic extract over anhydrous Na₂SO₄ and filter.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

  • The quinuclidine hydrochloride salt will precipitate out of the solution.

  • Collect the salt by filtration and wash with cold solvent.

  • The salt can be further purified by recrystallization.

  • To obtain the free base, dissolve the hydrochloride salt in water, make the solution strongly basic with NaOH or K₂CO₃, and extract the free quinuclidine into an organic solvent.

  • Dry the organic extract and remove the solvent to yield pure quinuclidine.

References

Technical Support Center: Purification of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinuclidine-4-carboxylic acid hydrochloride (CAS: 40117-63-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this important heterocyclic building block. As the purity of starting materials is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), this document offers field-proven insights and troubleshooting strategies to help you achieve the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: What is the physical appearance and recommended storage for this compound?

A1: this compound is typically a solid. For long-term stability, it should be stored under an inert atmosphere at room temperature.

Q2: What are the most common impurities I might encounter in crude this compound?

A2: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials such as 4-piperidine carboxylic acid, residual solvents from the synthesis and workup (e.g., ethanol, N,N-dimethylformamide), and by-products from specific reactions, such as intermediates like 1-ethoxy carbonyl acyl ethyl-4-piperidine ethyl formate.[1][2]

Q3: What is the most effective and scalable method for purifying this compound?

A3: Recrystallization is the most common and effective technique for purifying solid organic compounds like this one.[3][4] It is a robust method that, when optimized, can efficiently remove trapped solvents, starting materials, and most side-reaction products.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment and detecting non-volatile impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying residual solvents. Techniques like UPLC-MS/MS can provide even greater sensitivity for trace component analysis.[7]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Logical Flow for Troubleshooting Purification

G cluster_troubleshoot Troubleshooting Loop start Crude Product Received recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (HPLC, NMR) recrystallization->analysis oiling_out Problem: 'Oiling Out' recrystallization->oiling_out Oils Out? low_yield Problem: Low Yield recrystallization->low_yield Low Yield? success Product Meets Purity Specs analysis->success Purity >98%? low_purity Problem: Low Purity analysis->low_purity No solution_oiling Adjust Solvent System - Use more dilute solution - Slow cooling rate - Try binary solvent oiling_out->solution_oiling solution_yield Optimize Solvent & Volume - Re-screen solvents - Use minimum hot solvent - Check cold solubility low_yield->solution_yield solution_purity Re-purify - Second recrystallization - Use charcoal (optional) - Wash crystals thoroughly low_purity->solution_purity solution_oiling->recrystallization solution_yield->recrystallization solution_purity->recrystallization

Caption: A decision tree for troubleshooting common recrystallization issues.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
1. Compound "oils out" instead of forming crystals. The compound's solubility limit is exceeded upon cooling, but the temperature is still above its melting point in the solvent, causing it to separate as a liquid. This is common with highly concentrated solutions or rapid cooling.[8]1. Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool, before moving to an ice bath. Slow cooling provides the thermodynamic favorability for molecules to align into a stable crystal lattice. 2. Use a More Dilute Solution: Add 10-20% more solvent to the hot, dissolved mixture to ensure the saturation point is reached at a lower temperature.[8] 3. Change the Solvent System: The polarity of the current solvent may be too similar to the solute. Try a binary solvent system: dissolve the compound in a minimum of a "good" (high-solubility) solvent while hot, then add a "poor" (low-solubility) solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[8]
2. Low recovery or yield after recrystallization. The compound has significant solubility in the chosen solvent even at low temperatures. Alternatively, too much solvent was used, or product was lost during transfer.1. Re-evaluate the Solvent: The ideal solvent shows high solubility at its boiling point and very low solubility at 0-4°C.[3] Perform a new solvent screen (see protocol below). 2. Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material. Each excess drop of solvent will retain some product in the mother liquor upon cooling. 3. Cool Thoroughly: Ensure the flask is left in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation before filtration.
3. Final product is discolored (e.g., yellow or brown). Highly colored, polar impurities from the synthesis (e.g., polymeric by-products) are present and co-crystallize with the product.1. Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal adsorbs colored impurities. Caution: Use sparingly, as it can also adsorb your product. 2. Hot Filtration: Filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove the charcoal before cooling. 3. Double Recrystallization: A second recrystallization is often necessary to remove persistent impurities.
4. Purity does not improve significantly after one recrystallization. The chosen solvent is not effective at discriminating between the product and a major impurity (i.e., they have similar solubility profiles in that solvent).1. Select a Different Solvent: Choose a new solvent with a different polarity or hydrogen bonding capability. This will alter the solubility profiles and may leave the impurity in the mother liquor. 2. Consider an Acid/Base Wash: If impurities are acidic or basic in nature, an initial acid/base liquid-liquid extraction of the crude material in an appropriate organic solvent before recrystallization can be highly effective. 3. Try a Different Purification Technique: If recrystallization fails, consider column chromatography. For a polar, ionic compound like this, reverse-phase chromatography might be an option.

Detailed Experimental Protocols

Protocol 1: Systematic Recrystallization of this compound

This protocol outlines a robust method for purifying the title compound, starting with solvent selection.

Workflow for Recrystallization

G cluster_prep Preparation cluster_main Main Process cluster_finish Isolation & Drying crude Start: Crude Solid solvent_screen 1. Solvent Screening crude->solvent_screen dissolve 2. Dissolve in Min. Hot Solvent solvent_screen->dissolve charcoal 3. Decolorize (Optional) dissolve->charcoal hot_filter 4. Hot Filtration charcoal->hot_filter cool 5. Slow Cooling & Crystallization hot_filter->cool isolate 6. Isolate via Vacuum Filtration cool->isolate wash 7. Wash with Cold Solvent isolate->wash dry 8. Dry Under Vacuum wash->dry pure End: Pure Crystals dry->pure

Caption: Step-by-step workflow for the recrystallization protocol.

Step 1: Solvent Selection The success of recrystallization hinges on finding the right solvent.[3] Given the structure (a hydrochloride salt of a carboxylic acid), polar protic solvents are a good starting point. Screen a range of solvents as follows:

Solvent Candidate Solubility at Room Temp. Solubility at Boiling Crystal Formation on Cooling? Notes
IsopropanolRecord ObservationRecord ObservationRecord ObservationOften a good choice for hydrochloride salts.[1]
EthanolRecord ObservationRecord ObservationRecord Observation
MethanolRecord ObservationRecord ObservationRecord ObservationMay be too strong a solvent, leading to poor recovery.
WaterRecord ObservationRecord ObservationRecord ObservationHigh polarity, but drying can be difficult.
AcetonitrileRecord ObservationRecord ObservationRecord ObservationApolar aprotic, good for binary systems.
Binary Systems:
Ethanol/WaterRecord ObservationRecord ObservationRecord ObservationDissolve in hot ethanol, add water until cloudy.
Isopropanol/Ethyl AcetateRecord ObservationRecord ObservationRecord ObservationDissolve in hot isopropanol, add ethyl acetate.

Procedure:

  • Place ~20 mg of crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the test tube (e.g., in a sand bath) and continue adding solvent dropwise until the solid just dissolves. A good solvent dissolves the compound completely when hot.[8]

  • Allow the test tube to cool to room temperature, then place it in an ice bath. The ideal solvent will yield abundant crystals.

Step 2: The Recrystallization Process

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a filter funnel. Filter the hot solution quickly through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[8]

  • Drying: Dry the crystals under high vacuum, possibly with gentle heating, until a constant weight is achieved.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the final product. Method validation is required for GMP applications.[5]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified solid.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5-1.0 mg/mL. Ensure the solid is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter before injection.[7]

  • HPLC Conditions (Starting Point):

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (or similar).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C[7]

    • Detection: UV at 210 nm or 220 nm.

    • Injection Volume: 5 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

References

Optimizing reaction conditions for the synthesis of quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinuclidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this privileged scaffold. Quinuclidine and its derivatives are integral to numerous biologically active agents and catalysts, making their efficient synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

General Synthesis & Reaction Conditions

Q1: What are the most common strategies for constructing the quinuclidine core?

A1: The construction of the quinuclidine scaffold, an azabicyclo[2.2.2]octane system, is typically achieved through intramolecular cyclization reactions. Historically, methods like the Hofmann-Löffler-Freytag reaction were employed, but contemporary approaches often rely on more efficient and higher-yielding strategies. Key modern methods include:

  • Intramolecular Condensation of Piperidine Derivatives: This is a widely used approach, often involving a Dieckmann condensation of a suitably substituted piperidine.[2][3] For example, 1-carbethoxymethyl-4-carbethoxypiperidine can be cyclized using a strong base like potassium ethoxide.[2]

  • Catalytic Asymmetric Dearomatization: This powerful technique allows for the synthesis of highly enantioenriched quinuclidine derivatives from planar aromatic compounds under mild conditions.[1] Iridium-catalyzed intramolecular allylic dearomatization is a notable example, offering excellent yields and stereoselectivity.[1]

  • Biocatalytic Reduction: For the synthesis of chiral quinuclidinols, enzymatic reduction of a quinuclidinone precursor is a highly effective method. Enzymes such as 3-quinuclidinone reductases from various microbial sources can provide high enantiomeric excess (>99% ee).[4][5]

Q2: I'm experiencing low yields in my quinuclidine synthesis. What are the likely causes and how can I improve them?

A2: Low yields are a common frustration in multi-step organic synthesis. For quinuclidine derivatives, several factors could be at play:

  • Suboptimal Reaction Temperature: Temperature control is critical. For instance, in the synthesis of (R)-quinuclidin-3-yl carbonochloridate, maintaining a low temperature (0°C to 25°C) is crucial to prevent product degradation.[6] Conversely, some cyclization reactions, like certain Bischler-Napieralski type reactions, may require elevated temperatures to proceed efficiently.[7][8] A systematic evaluation of the reaction temperature is recommended.

  • Inefficient Catalysis: If you are using a catalytic method, the catalyst itself could be the issue. Catalyst poisoning by impurities in reagents or solvents is a common problem.[4] Ensure all materials are of high purity and consider screening different catalysts or catalyst loadings. For example, in iridium-catalyzed reactions, the choice of ligand is paramount for achieving high yields and stereoselectivity.[1]

  • Poor Solvent Choice: The solvent can significantly impact reaction rates and yields. Solvent-free conditions have been reported to improve yields and simplify purification in some cases.[9] If a solvent is necessary, ensure it is anhydrous and appropriate for the reaction type. For example, THF is commonly used in iridium-catalyzed dearomatization reactions.[1]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion before workup.[6]

Q3: My reaction is producing a racemic mixture or low enantiomeric/diastereomeric excess. What can I do to improve stereoselectivity?

A3: Achieving high stereoselectivity is often a primary goal in the synthesis of biologically active molecules. Here are some strategies:

  • Chiral Catalysts and Ligands: For asymmetric synthesis, the choice of chiral catalyst and ligand is the most critical factor. In iridium-catalyzed reactions, for example, ligands like the Feringa ligand have been shown to induce high enantioselectivity.[1]

  • Enzyme Selection in Biocatalysis: If you are using an enzymatic approach, screen different enzymes. Reductases from different microbial sources can exhibit varying levels of stereoselectivity.[4]

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]

  • Protecting Groups: In some cases, the presence of a bulky protecting group can influence the stereochemical outcome of a reaction by directing the approach of a reagent.

Troubleshooting Specific Reactions

Q4: I am attempting a Dieckmann condensation to form the quinuclidinone core, but the reaction is sluggish and the yield is low. What should I check?

A4: The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters. If you are facing issues, consider the following:

  • Base Strength and Stoichiometry: This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon. Common bases include sodium or potassium alkoxides (e.g., potassium ethoxide) or sodium hydride.[2] Ensure you are using at least one full equivalent of the base.

  • Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture, which will quench the enolate intermediate. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Reaction Temperature: While the initial deprotonation may be performed at a lower temperature, the cyclization step often requires heating to reflux to proceed at a reasonable rate.[2]

  • Starting Material Purity: Impurities in your starting piperidine derivative can interfere with the reaction. Ensure it is pure before proceeding.

Q5: My Bischler-Napieralski reaction to form a dihydroisoquinoline fused to a quinuclidine scaffold is failing. What are the key parameters to optimize?

A5: The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines via intramolecular electrophilic aromatic substitution.[8] Key optimization parameters include:

  • Dehydrating Agent: A strong dehydrating agent is essential. Phosphoryl chloride (POCl3) is commonly used, but phosphorus pentoxide (P2O5) or triflic anhydride (Tf2O) can be more effective for less activated aromatic rings.[7][8][10]

  • Solvent and Temperature: The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like toluene or xylene.[10] Microwave irradiation has also been shown to accelerate this reaction.[9]

  • Aromatic Ring Activation: The success of the cyclization depends on the electron density of the aromatic ring. Electron-donating groups on the ring will facilitate the reaction.[11]

II. In-Depth Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3-Quinuclidinol

The synthesis of 3-quinuclidinol, a key intermediate for many pharmaceuticals, often involves the reduction of 3-quinuclidinone. Low yields in this step can be a significant bottleneck.

Potential Cause Explanation Recommended Solution
Inefficient Reducing Agent The choice of reducing agent is critical. Sodium borohydride (NaBH4) is a common and effective choice for this reduction.Ensure the NaBH4 is fresh and has been stored properly to avoid decomposition. Consider other reducing agents like lithium aluminum hydride (LAH), but be mindful of its higher reactivity and the need for stricter anhydrous conditions.
Suboptimal pH The pH of the reaction mixture can influence the reactivity of the reducing agent and the stability of the product.For NaBH4 reductions, the reaction is often carried out in a protic solvent like water or ethanol. Maintaining a neutral to slightly basic pH is generally optimal.
Incomplete Reaction The reduction may not have gone to completion before workup.Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material.
Product Loss During Workup 3-Quinuclidinol is water-soluble, which can lead to losses during aqueous workup and extraction.Perform multiple extractions with an organic solvent like chloroform to ensure complete recovery of the product. Drying the combined organic layers over a suitable drying agent (e.g., sodium sulfate) is also crucial.
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis

Achieving high enantiomeric or diastereomeric excess is often the primary challenge in synthesizing chiral quinuclidine derivatives.

Potential Cause Explanation Recommended Solution
Suboptimal Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not be optimal for the specific substrate.Screen a variety of chiral ligands. For iridium-catalyzed reactions, different phosphine-based or other types of chiral ligands can have a dramatic impact on stereoselectivity.[1]
Racemization The chiral center may be susceptible to racemization under the reaction or workup conditions.For reactions involving chiral centers, it is important to use mild conditions. For example, maintaining a low temperature during the synthesis of (R)-quinuclidin-3-yl carbonochloridate helps prevent racemization.[6]
Incorrect Solvent or Base The solvent and base can influence the transition state geometry and thus the stereochemical outcome.Systematically vary the solvent and base. In some cases, a less coordinating solvent or a bulkier base can improve stereoselectivity.
Biocatalyst Inactivation In biocatalytic reductions, the enzyme may be inhibited or denatured.Optimize reaction conditions such as pH and temperature for the specific enzyme being used.[4] Also, consider substrate or product inhibition and address it by using a fed-batch approach.[4]

III. Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

This protocol is adapted from established procedures and illustrates a common method for constructing the quinuclidinone core.[2]

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • In a round-bottom flask, dissolve ethyl isonicotinate and ethyl bromoacetate in ethanol.

  • Heat the mixture at reflux for several hours.

  • Cool the reaction mixture and add a palladium on charcoal catalyst.

  • Hydrogenate the mixture in an autoclave under pressure.

  • After the reaction is complete, filter off the catalyst and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent like chloroform.

  • Dry the organic layer and remove the solvent to yield the desired product.

Step 2: Dieckmann Condensation and Decarboxylation

  • In a three-necked flask equipped with a stirrer, condenser, and addition funnel, add potassium metal to absolute toluene under a nitrogen atmosphere.

  • Heat the mixture to reflux to melt the potassium and then stir vigorously to create a fine dispersion.

  • Add absolute ethanol dropwise to form potassium ethoxide.

  • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene dropwise to the refluxing potassium ethoxide solution.

  • After the addition is complete, continue to reflux for several hours.

  • Cool the reaction mixture and carefully add hydrochloric acid to decompose the potassium salt and effect decarboxylation.

  • Heat the aqueous acidic solution under reflux for an extended period.

  • Cool the solution, treat with activated charcoal, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/isopropyl alcohol) to yield pure 3-quinuclidone hydrochloride.[2]

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Allylic Dearomatization

This protocol is a generalized procedure based on modern synthetic methods for chiral quinuclidine derivatives.[1]

  • In a reaction vial under an inert atmosphere, combine the iridium precursor (e.g., [Ir(cod)Cl]2), the chiral ligand (e.g., Feringa ligand), and a silver salt (e.g., AgOAc) in an anhydrous solvent like THF.

  • Stir the mixture at the desired temperature for a short period to allow for catalyst activation.

  • Add the substrate (a suitable aromatic precursor) to the reaction mixture.

  • Stir the reaction at the optimized temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched quinuclidine derivative.

IV. Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_product Final Product Piperidine Derivative Piperidine Derivative Dieckmann Condensation Dieckmann Condensation Piperidine Derivative->Dieckmann Condensation Aromatic Precursor Aromatic Precursor Asymmetric Dearomatization Asymmetric Dearomatization Aromatic Precursor->Asymmetric Dearomatization Quinuclidinone Quinuclidinone Biocatalytic Reduction Biocatalytic Reduction Quinuclidinone->Biocatalytic Reduction Chiral Quinuclidinone Chiral Quinuclidinone Dieckmann Condensation->Chiral Quinuclidinone Quinuclidine Derivative Quinuclidine Derivative Asymmetric Dearomatization->Quinuclidine Derivative Biocatalytic Reduction->Quinuclidine Derivative Chiral Quinuclidinone->Biocatalytic Reduction

Caption: Synthetic pathways to quinuclidine derivatives.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Navigating the Synthesis of Quinuclidine-4-carboxylic acid hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Quinuclidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and optimize for larger-scale production. We will delve into the critical steps of the synthesis, from the initial condensation to the final salt formation and purification, providing scientifically grounded explanations and actionable protocols.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound begins with 4-piperidinecarboxylic acid. The synthesis involves a multi-step process, typically including N-alkylation, cyclization via a Dieckmann-type condensation, decarboxylation, and final salt formation. Each of these stages presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Hydrolysis, Decarboxylation & Salt Formation 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic acid N-Alkylated_Intermediate N-Alkylated Piperidine Diester 4-Piperidinecarboxylic_acid->N-Alkylated_Intermediate Esterification & Alkylation Quinuclidinone_Ester Quinuclidinone Ester Intermediate N-Alkylated_Intermediate->Quinuclidinone_Ester Dieckmann Condensation Quinuclidine-4-carboxylic_acid Quinuclidine-4-carboxylic acid Quinuclidinone_Ester->Quinuclidine-4-carboxylic_acid Hydrolysis & Decarboxylation Final_Product Quinuclidine-4-carboxylic acid HCl Quinuclidine-4-carboxylic_acid->Final_Product HCl Salt Formation

Caption: Generalized workflow for this compound synthesis.

II. Troubleshooting Common Challenges

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Low Yield in the Dieckmann Condensation (Cyclization Step)

Question: We are experiencing a significant drop in yield during the Dieckmann condensation step when scaling up the reaction. What are the likely causes and how can we mitigate them?

Answer: Low yields in the Dieckmann condensation at scale are a common issue and can often be attributed to several factors:

  • Intermolecular vs. Intramolecular Reactions: The Dieckmann condensation is an intramolecular reaction. At higher concentrations, the probability of intermolecular side reactions, leading to oligomers and polymers, increases. This is a frequent cause of yield loss on scale-up.[1]

    • Solution: Employing high-dilution conditions can favor the desired intramolecular cyclization. While this may seem counterintuitive for a large-scale process, it can be crucial for achieving a good yield of the cyclic product. A careful optimization of the substrate feed rate to a solution of the base can also maintain a pseudo-high dilution environment.

  • Base Stoichiometry and Activity: The choice and amount of base are critical. Sodium hydride (NaH) or sodium ethoxide are commonly used. The product, a β-keto ester, is more acidic than the starting material, meaning at least two equivalents of a non-nucleophilic base are theoretically required for complete reaction.[1]

    • Solution: Ensure you are using a sufficient excess of a strong, non-nucleophilic base. The quality of the base is also paramount; for instance, NaH can lose activity over time if not stored properly.[1] Consider titrating a sample of your base to confirm its activity before use in a large-scale run.

  • Reaction Temperature and Time: While heating is often necessary to initiate the condensation, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material and product, often resulting in the formation of tarry byproducts.

    • Solution: Perform kinetic studies at a smaller scale to determine the optimal temperature and reaction time. An exotherm is often observed upon initiation of the reaction; ensure your cooling capacity is sufficient to manage this on a larger scale to prevent runaway reactions and side product formation.

Dieckmann_Troubleshooting Low_Yield Low Yield in Dieckmann Condensation Concentration High Concentration? Low_Yield->Concentration Base Base Issues? Low_Yield->Base Temperature Suboptimal Temperature? Low_Yield->Temperature Oligomerization Oligomerization/ Polymerization Concentration->Oligomerization Insufficient_Base Insufficient or Inactive Base Base->Insufficient_Base Decomposition Product/Reactant Decomposition Temperature->Decomposition Solution_Dilution Implement High Dilution or Slow Feed Oligomerization->Solution_Dilution Solution_Base Use Excess Strong Base, Verify Activity Insufficient_Base->Solution_Base Solution_Temp Optimize Temperature & Reaction Time Decomposition->Solution_Temp

Caption: Troubleshooting workflow for low yields in Dieckmann condensation.

Impurity Profile and Purification Challenges

Question: We are observing persistent impurities in our final product, this compound, even after crystallization. What are the likely impurities and how can we improve the purification process?

Answer: The impurity profile can be complex, originating from various stages of the synthesis. Common impurities include:

  • Unreacted Starting Materials: Incomplete N-alkylation or cyclization can lead to the presence of 4-piperidinecarboxylic acid derivatives in the final product.

  • Side-Products from Cyclization: As mentioned, oligomers from intermolecular condensation can be a significant impurity. Additionally, incomplete decarboxylation can leave the quinuclidinone ester intermediate.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of the carboxylic acid on the quinuclidine ring could potentially form, though this is less common with the Dieckmann condensation approach.

Improving Purification:

Crystallization is the primary method for purifying the final hydrochloride salt.[2] However, its effectiveness depends on the choice of solvent and the nature of the impurities.

  • Solvent Selection: The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.[2] For this compound, a mixed solvent system, such as isopropanol/water or ethanol/acetone, can be effective. A systematic screening of solvents is highly recommended.

  • Recrystallization: If a single crystallization is insufficient, a second recrystallization step can significantly improve purity.[2]

  • pH Control during Work-up: Before the final salt formation, careful pH adjustment during the aqueous work-up can help remove acidic or basic impurities. For instance, after hydrolysis of the ester, adjusting the pH to be slightly basic can help remove any unreacted acidic starting materials.

  • Charcoal Treatment: If colored impurities are present, a charcoal treatment of the solution before crystallization can be beneficial.

ParameterSolvent System 1Solvent System 2Solvent System 3
Solvents Isopropanol/WaterEthanol/AcetoneMethanol/Toluene
Product Solubility (Hot) HighModerate-HighHigh
Product Solubility (Cold) LowVery LowLow
Impurity Solubility VariesGood for non-polarModerate
Typical Recovery 85-95%90-98%80-90%

Table 1: Comparison of potential solvent systems for the crystallization of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: The synthesis of quinuclidine derivatives involves several hazardous reagents and conditions. A thorough risk assessment is essential.[3] Key safety considerations include:

  • Handling of Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Flammable Solvents: Many steps utilize flammable organic solvents like toluene and ethanol. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe equipment in classified areas.

  • Exothermic Reactions: The Dieckmann condensation and the final hydrochloride salt formation can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[4][5]

Q2: Can we use alternative cyclization methods to the Dieckmann condensation?

A2: While the Dieckmann condensation is a classic and effective method, other cyclization strategies exist for forming the quinuclidine core. For instance, some routes involve the cyclization of a 4-substituted piperidine with a leaving group on the N-alkyl chain. However, for the synthesis of the 4-carboxylic acid derivative, the Dieckmann condensation of the corresponding diester is generally the most direct and well-established route.

Q3: How critical is the quality of the starting 4-piperidinecarboxylic acid?

A3: The purity of the starting material is crucial for the success of any multi-step synthesis. Impurities in the initial 4-piperidinecarboxylic acid can carry through the entire process and complicate purification of the final product. It is advisable to use a high-purity grade of the starting material and to characterize it fully before commencing the synthesis.

IV. Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • Preparation: Under an inert atmosphere (N2 or Ar), charge a solution of a strong base (e.g., 2.2 equivalents of sodium ethoxide) in a suitable anhydrous solvent (e.g., toluene) to the reaction vessel.

  • Reactant Addition: Slowly add a solution of the N-alkylated piperidine diester in the same anhydrous solvent to the base suspension at a controlled temperature (e.g., 80-100 °C). The addition rate should be carefully controlled to manage the exotherm and maintain pseudo-high dilution conditions.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.

  • Quenching: Cool the reaction mixture and carefully quench by the slow addition of a weak acid (e.g., acetic acid) or a buffered aqueous solution.

  • Work-up: Proceed with an aqueous work-up to separate the organic and aqueous layers. The product will be in the organic layer.

Protocol 2: Crystallization of this compound
  • Dissolution: Dissolve the crude Quinuclidine-4-carboxylic acid (free base) in a suitable solvent (e.g., isopropanol).

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) while monitoring the pH. An exotherm may be observed.

  • Crystallization: Cool the solution slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

V. References

  • BenchChem. (2025). Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). QUINUCLIDINE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101993444A - Method to synthesize quinuclidine hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107200734A - Quinuclidine derivatives and its production and use. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from --INVALID-LINK--

  • PubMed. (1977). Quinuclidine chemistry: autocondensation reactions of 3-quinuclidinone. --INVALID-LINK--

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • The University of Liverpool Repository. (n.d.). A thesis submitted in accordance with the requirements of the University of Liverpool for the degree of Doctor in Philosophy. Retrieved from --INVALID-LINK--

References

Technical Support Center: Preventing Degradation of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinuclidine-4-carboxylic acid hydrochloride (CAS: 40117-63-3). This document provides researchers, scientists, and drug development professionals with expert guidance on the optimal storage, handling, and troubleshooting for this compound. Ensuring the chemical integrity of your starting materials is paramount for reproducible and accurate experimental outcomes. This guide is structured to address your questions in a direct, problem-oriented format.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is contingent on meticulously controlling its environment. As a hydrochloride salt of a bicyclic amine, it is susceptible to specific environmental factors.[1]

  • Short-Term Storage (Weeks to Months): For routine use, the compound should be stored at room temperature under a dry, inert atmosphere (e.g., argon or nitrogen). The primary container must be well-sealed to prevent moisture ingress and oxidation.

  • Long-Term Storage (Months to Years): For archival purposes or prolonged storage, we recommend storing the lyophilized solid at -20°C.[2] This significantly slows down potential degradation pathways. The container should be tightly sealed and placed within a secondary container with a desiccant.

Storage Duration Temperature Atmosphere Key Considerations
Short-Term Room TemperatureInert Gas (Argon/Nitrogen)Must be in a tightly sealed container.
Long-Term -20°CInert Gas (Argon/Nitrogen)Use a desiccator; avoid freeze-thaw cycles.[2]
Q2: Why is storage under an "inert atmosphere" so critical?

The recommendation for an inert atmosphere is based on the chemical structure of the quinuclidine ring. This ring contains a tertiary amine, which is a known site for oxidation.[3] In the presence of atmospheric oxygen, this nitrogen atom can be oxidized to form the corresponding N-oxide. This not only reduces the purity of your material but also introduces a new chemical entity that could interfere with your experiments.

Q3: Is this compound hygroscopic? What are the risks of moisture exposure?

Yes, amine hydrochloride salts are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[4][5] Moisture is one of the most significant threats to the stability of this compound for two primary reasons:

  • Physical Changes: Moisture absorption will cause the powder to clump, making it difficult to weigh and handle accurately.

  • Chemical Degradation: Absorbed water can create a localized aqueous microenvironment on the surface of the solid, which can facilitate hydrolysis or other degradative reactions, even at room temperature.[4][6] Maintaining a dry environment is crucial for long-term chemical stability.[2]

Q4: How should I handle the compound when taking a sample from the main container?

Proper handling technique is essential to maintain the integrity of the bulk material.

  • Equilibrate to Room Temperature: If the compound is stored refrigerated or frozen, allow the container to warm to room temperature in a desiccator before opening.[2] This prevents atmospheric moisture from condensing on the cold powder.

  • Minimize Exposure: Open the container only for the time necessary to weigh out the desired amount.

  • Use an Inert Environment: If possible, handle the compound in a glove box or glove bag flushed with nitrogen or argon.

  • Reseal Promptly: Tightly reseal the container immediately after use, and if it was purged with inert gas, re-purge before sealing for storage.

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, it is a best practice in pharmaceutical development to assume that complex organic molecules are photosensitive until proven otherwise.[3][7] Exposure to UV or visible light can provide the energy to initiate degradation reactions.[7][8] Therefore, we strongly recommend storing the compound in an amber glass vial or otherwise protected from light.[3] All official photostability testing should follow ICH Q1B guidelines.[9][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter, helping you diagnose issues and take corrective action.

Problem: My compound, which was a fine powder, has become clumpy and difficult to handle.
  • Probable Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[5] This likely occurred from improper sealing of the container or opening a refrigerated container before it reached room temperature.

  • Recommended Action:

    • Do not assume the material is still pure. The presence of water may have initiated chemical degradation.[4]

    • Before use, perform a purity analysis using a stability-indicating HPLC method (see Protocol 1). Compare the chromatogram to a reference standard or a previous analysis of a fresh sample.

    • If the purity is acceptable, you may dry the material under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅) to remove the absorbed water. Re-analyze for purity afterward.

    • Review your handling and storage procedures to prevent future moisture exposure.

Problem: I am seeing a new, unexpected peak in my HPLC or LC-MS analysis.
  • Probable Cause: The appearance of a new peak is a strong indicator of chemical degradation. Based on the structure, there are several potential degradation pathways.

  • Recommended Action:

    • Characterize the Impurity: Use high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the impurity and study its fragmentation pattern.[11][12][13] This data is crucial for proposing a structure.

    • Consider Potential Pathways:

      • Oxidation: An increase in mass of +16 Da could indicate the formation of the N-oxide on the quinuclidine nitrogen.[3]

      • Hydrolysis: While the core structure is robust, impurities from the synthesis could hydrolyze, or extreme conditions could affect the molecule.

      • Photodegradation: If the material was exposed to light, a variety of photolytic cleavage products or isomers could form.[3]

    • Review Storage Conditions: Investigate if the compound was exposed to air, moisture, light, or high temperatures, as these factors are known to cause degradation.[3][14]

Diagram: Potential Degradation Pathways

A Quinuclidine-4-carboxylic acid HCl B N-Oxide Derivative A->B  Oxidation (O2) C Other Degradants A->C  Moisture, Light, Heat

Caption: Primary degradation threats to the core structure.

Problem: My experimental results are inconsistent or have poor reproducibility.
  • Probable Cause: If you have ruled out other experimental errors, the integrity of your starting material is a likely culprit. Using a degraded or impure sample of this compound can lead to significant variability. The actual concentration of the active molecule will be lower than calculated, affecting stoichiometry, reaction kinetics, and biological assay results.

  • Recommended Action:

    • Immediate Purity Check: Immediately perform a quantitative purity analysis (e.g., HPLC with a calibrated standard or qNMR) on the batch of the compound you are currently using.

    • Qualify New Batches: Institute a policy to qualify all new batches of the compound upon receipt. Run a baseline HPLC and retain the data for future comparisons.

    • Follow Strict Storage Protocols: Ensure all lab members are trained on and adhere to the storage and handling protocols outlined in this guide (see Protocol 2).

Diagram: Troubleshooting Decision Tree

start Inconsistent Results? check_purity Perform HPLC Purity Analysis start->check_purity is_pure Purity >98%? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes degraded Compound Degraded is_pure->degraded No review_storage Review Storage & Handling degraded->review_storage discard Discard Batch & Source New Material review_storage->discard

Caption: Decision tree for troubleshooting experimental inconsistency.

Experimental Protocols

Protocol 1: Routine Purity Assessment by Reverse-Phase HPLC

This is a general method; it must be validated for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Integrate all peaks. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks * 100). A significant decrease in the main peak area or the appearance of new peaks compared to a reference sample indicates degradation.

Protocol 2: Preparing a Sample for Long-Term Storage
  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot: Weigh the desired amount of fresh, verified-purity compound into the vial. Aliquoting prevents the need to repeatedly access the main stock.

  • Create Inert Atmosphere: Place the uncapped vial in a vacuum chamber. Evacuate and backfill with a dry, inert gas (e.g., argon) three times.

  • Seal: While under the positive pressure of the inert gas, tightly seal the vial cap.

  • Secondary Containment: Place the sealed vial inside a larger, labeled container that includes a desiccant pouch.

  • Store: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations.

References

Technical Support Center: HPLC Analysis of Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of quinuclidine and its derivatives. As a professional in pharmaceutical research and development, you understand the unique challenges these bicyclic amines present. Their high basicity (pKa of the conjugate acid is ~11[1]) is the primary driver of common analytical issues, most notably poor peak shape and unpredictable retention in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the expertise to not only solve current issues but also to proactively develop robust and reliable analytical methods for the future.

Part 1: Troubleshooting Peak Shape Problems

Poor peak shape is the most frequent complaint in the analysis of basic compounds like quinuclidines. Asymmetrical or broad peaks compromise resolution, reduce sensitivity, and ultimately undermine the accuracy and reliability of your quantitative results.[2]

Q1: Why are my quinuclidine peaks tailing severely, and how can I fix it?

A: Peak tailing is the classic symptom of secondary interactions between your basic analyte and the HPLC column's stationary phase.

The Scientific Reason: In RP-HPLC, the primary retention mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3-4, these silanols deprotonate to become negatively charged (Si-O⁻).[3][4] Your quinuclidine compound, being a strong base, is protonated (positively charged) across a wide pH range. This leads to a strong, secondary ionic interaction between the cationic analyte and the anionic silanol sites, which is a stronger retention mechanism than the desired hydrophobic one.[2][3][5] The analyte that interacts with these sites is retained longer, resulting in a "tail" on the backside of the peak. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is a clear indicator of this problem.[3][6]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve peak tailing for basic compounds.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH Low (e.g., 2.5-3.0)? start->check_ph lower_ph ACTION: Lower Mobile Phase pH to 2.5-3.0 using Formic Acid or Phosphoric Acid. check_ph->lower_ph No check_column Is the column modern, end-capped, and designed for basic compounds? check_ph->check_column Yes solved Problem Solved: Symmetrical Peak (Tf ≈ 1.0) lower_ph->solved change_column ACTION: Switch to a high-purity, end-capped column with polar- embedded or charged-surface technology. check_column->change_column No increase_buffer ACTION: Increase buffer concentration (e.g., 25-50 mM) to help mask silanol sites. check_column->increase_buffer Yes change_column->solved add_additive ACTION: Add a competing base (e.g., 0.1% Triethylamine - TEA). Note: Not MS-compatible. consider_high_ph OPTION: Use a pH-stable column (hybrid/polymeric) and a high pH mobile phase (e.g., pH 10) to neutralize the analyte. add_additive->consider_high_ph add_additive->solved If successful increase_buffer->add_additive increase_buffer->solved If successful consider_high_ph->solved

Caption: A workflow for troubleshooting peak tailing of basic compounds.

Solutions & Protocols:

  • Operate at Low pH: This is the most effective and common solution. By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the silanol groups, neutralizing their negative charge and preventing the secondary ionic interaction.[3][6]

  • Use a Modern, High-Purity Column: Column technology has advanced significantly.

    • End-Capped Columns: These columns treat the silica surface to reduce the number of accessible silanol groups.[4][7][8]

    • Polar-Embedded Group (PEG) Columns: These incorporate a polar group (like an amide) into the alkyl chain, which shields the analyte from underlying silanols.[4][9]

    • Charged Surface Hybrid (CSH) Columns: These have a low level of positive charge on the surface that repels basic analytes from interacting with silanol sites.[6][10]

  • Increase Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites.[6][11]

  • Work at High pH (Advanced): An alternative approach is to use a high pH mobile phase (e.g., pH 10). This deprotonates the quinuclidine, making it a neutral compound that will not engage in ionic interactions.[12][13] Caution: This requires a specialized hybrid or polymer-based column that is stable at high pH. Standard silica columns will dissolve under these conditions.[12]

Parameter Low pH (2.5-3.0) Mid pH (4-7) High pH (>9)
Quinuclidine Charge Positive (+)Positive (+)Neutral (0)
Silanol Group Charge Neutral (0)Negative (-)Negative (-)
Interaction Risk LowHigh (Peak Tailing)Low
Column Requirement Standard Silica C18Not RecommendedHybrid/Polymer pH-Stable Column

Caption: Effect of mobile phase pH on analyte and stationary phase charge.

Q2: My peaks are broad, even if they aren't tailing. What's going on?

A: Broad peaks indicate a loss of chromatographic efficiency. While tailing points to a specific chemical interaction, general broadening can stem from several chemical or physical issues.

The Scientific Reason: Peak broadening occurs when analyte molecules in a single band travel through the column at different rates, causing the band to spread out. This can be caused by extra-column effects (issues with the instrument itself), on-column effects (a deteriorating column), or mismatched sample solvent.[6][7]

Troubleshooting Steps:

  • Check for Extra-Column Volume: The tubing between the injector, column, and detector can contribute to peak broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is as short as possible.[4][6]

  • Evaluate Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile for a mobile phase starting at 10% Acetonitrile), it can cause the analyte band to spread upon injection. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6][14]

  • Assess Column Health: A damaged or old column is a common cause of broad peaks.

    • Void at Column Inlet: A void or channel can form at the head of the column due to pressure shocks or degradation of the packing bed.[3][6]

    • Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample components.[15][16]

Protocol for Column Flushing and Regeneration:

If you suspect column contamination, a flush with a strong solvent may restore performance.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Reverse the column direction (connect the outlet to the pump).

  • Flush sequentially with a series of solvents. For a C18 column, a typical sequence is:

    • 20 column volumes of your mobile phase (without buffer).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (an excellent solvent for removing lipids and strongly bound hydrophobic compounds).

    • 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate the column in the forward direction with your mobile phase for at least 20-30 column volumes before the next injection.[17]

If performance does not improve after flushing, the column likely needs to be replaced.[6]

Part 2: Addressing Retention and Selectivity

Achieving appropriate retention is fundamental to any separation. With quinuclidine's polar nature, this can be a challenge in either direction—poor retention for highly polar analogues or overly strong retention for lipophilic ones.

Q3: I have poor or no retention for my polar quinuclidine analogue in reversed-phase. How can I retain it?

A: This is a common problem when an analyte is too polar to interact sufficiently with the non-polar C18 stationary phase. The solution is to switch to a different chromatographic mode designed for polar compounds.

The Scientific Reason: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar compounds have little affinity for the stationary phase and elute at or near the void volume (t₀). For these analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[18][19][20] HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[18][21][22] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[21]

Decision Tree for Chromatography Mode Selection:

G start New Quinuclidine Compound check_polarity Is the compound highly polar? start->check_polarity use_rp Start with Reversed-Phase (RP) - C18 or C8 Column - Low pH (2.5-3.0) buffered  mobile phase check_polarity->use_rp No / Unsure use_hilic Switch to HILIC Mode - Amide or Silica Column - High Acetonitrile (>80%)  with aqueous buffer check_polarity->use_hilic Yes check_retention Is retention adequate (k' > 2)? use_rp->check_retention rp_ok Method is Suitable. Proceed with optimization. check_retention->rp_ok Yes check_retention->use_hilic No hilic_ok Method is Suitable. Proceed with optimization. use_hilic->hilic_ok

Caption: Decision tree for selecting RP vs. HILIC for quinuclidine compounds.

HILIC Starting Conditions:

Parameter Recommendation
Column Amide, Cyano, or bare Silica phase[19][21]
Mobile Phase A Acetonitrile
Mobile Phase B 10-20 mM Ammonium Formate or Acetate, pH 3.0-5.0
Gradient Start at 95% A, gradient down to 60-70% A
Injection Solvent High organic (e.g., 90:10 ACN:Water) to ensure good peak shape
Q4: My retention times are drifting over a sequence of injections. How do I stabilize them?

A: Retention time drift is usually caused by a slow change in the system's conditions. Identifying whether the drift is chemical or physical is the first step.

The Scientific Reason: If the retention time of an unretained peak (t₀) drifts along with your analyte peaks, the cause is likely physical, such as a change in flow rate due to a small leak or a failing pump seal.[23] If only the analyte peaks drift while t₀ remains stable, the cause is chemical.[23] This can be due to:

  • Poor Column Equilibration: The column stationary phase needs time to fully equilibrate with the mobile phase, especially when using additives like ion-pairing agents.[16][17]

  • Mobile Phase Instability: Volatile components of the mobile phase (e.g., acetonitrile or additives like formic acid) can evaporate over time, changing the composition and solvent strength.[14][23]

  • Temperature Fluctuations: Chromatography is sensitive to temperature. Changes in ambient lab temperature can cause retention to drift.[14][17][24]

  • Column Contamination: Buildup of sample matrix on the column can slowly alter its retention characteristics.[16]

Solutions:

Problem Solution
Poor Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of mobile phase before starting the sequence.[16][17]
Mobile Phase Evaporation Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.[14][17]
Temperature Changes Use a thermostatted column compartment to maintain a constant temperature.[17][24]
Column Contamination Use a guard column to protect the analytical column. Implement a column wash step at the end of each sequence.[17]
Flow Rate Instability Check for system leaks, especially around fittings. If no leaks are found, the pump seals may need replacement.[23][25]
Part 3: LC-MS Compatibility
Q5: I need to transfer my HPLC-UV method to LC-MS. What do I need to change?

A: The primary consideration for LC-MS is the use of volatile mobile phases to ensure compatibility with the mass spectrometer's high vacuum and ionization source.[26][27]

The Scientific Reason: Non-volatile salts, such as phosphate buffers, will precipitate in the MS source, causing contamination, signal suppression, and instrument damage.[26][27] Additives that are strong ion-pairing agents, like Trifluoroacetic Acid (TFA), are volatile but can cause significant ion suppression in the electrospray ionization (ESI) source, reducing sensitivity.[10]

Protocol for Converting to an MS-Compatible Method:

  • Replace Non-Volatile Buffers: Switch from phosphate buffers to volatile alternatives.

  • Choose an Appropriate Volatile Modifier: Select a modifier that provides good chromatography and MS sensitivity. Formic acid is an excellent first choice for positive ion mode ESI, as it aids in protonation.

  • Re-optimize the Method: Changing the buffer system will likely alter the selectivity of your separation. You may need to slightly adjust the gradient or organic solvent to re-optimize the resolution.

Additive Type MS-Compatible (Volatile) NOT MS-Compatible (Non-Volatile)
Acids Formic Acid (0.1%), Acetic Acid (0.1%)[10][27]Phosphoric Acid
Buffers Ammonium Formate, Ammonium Acetate (10-20 mM)[10][26]Potassium Phosphate, Sodium Phosphate[26][28]
Bases/Additives Ammonium HydroxideTriethylamine (TEA), Sodium Hydroxide

Caption: Comparison of common mobile phase additives for LC-MS compatibility.

References

Alternative synthetic routes to avoid toxic reagents in quinuclidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinuclidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are seeking to replace hazardous reagents with safer, more sustainable alternatives in their synthetic routes. The quinuclidine core is a vital structural motif in numerous pharmaceuticals, making the development of green and safe synthetic methodologies a critical endeavor.

This guide provides in-depth, question-and-answer-based troubleshooting for alternative synthetic strategies, focusing on biocatalysis, flow chemistry, and novel cyclization methods. Each section explains the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

I. Moving Beyond Hazardous Traditional Syntheses

Q1: What are the primary toxic reagents used in traditional quinuclidine syntheses that we should aim to replace?

A1: Historically, the construction of the quinuclidine ring system has often relied on methods involving hazardous reagents. A prime example is the Hofmann-Löffler-Freytag (HLF) reaction, which traditionally uses strong acids like concentrated sulfuric acid and involves unstable N-haloamine intermediates.[1][2][3] Another classic approach, the Dieckmann condensation for forming the bicyclic system, can involve the use of strong, pyrophoric bases like potassium metal in toluene.[4] Additionally, some routes may employ toxic solvents such as benzene or chlorinated hydrocarbons. The drive towards greener chemistry necessitates finding alternatives to these harsh and hazardous conditions.

Q2: What are the main greener alternative strategies for quinuclidine synthesis?

A2: The field is rapidly evolving, with several promising strategies emerging to circumvent the use of toxic reagents. The most significant of these include:

  • Biocatalytic Reductions: Utilizing enzymes, such as reductases, to perform stereoselective transformations, like the reduction of 3-quinuclidinone to chiral 3-quinuclidinols.[5][6][7][8][9] This approach offers high selectivity under mild, aqueous conditions.

  • Flow Chemistry: Performing reactions in continuous flow reactors enhances safety, particularly when dealing with hazardous intermediates or exothermic reactions.[10][11][12][13][14] It allows for precise control over reaction parameters and minimizes the volume of hazardous materials at any given time.

  • Palladium-Catalyzed Cyclizations: Modern organometallic catalysis offers milder and more selective methods for ring formation. For instance, Pd-mediated allylic alkylation can be used to construct the quinuclidine ring system.[15]

  • Modified Hofmann-Löffler-Freytag Reactions: Recent modifications of the HLF reaction utilize milder conditions, such as employing PhI(OAc)2 and iodine under photochemical irradiation, to generate the necessary nitrogen radical.[1][16]

II. Troubleshooting Biocatalytic Routes to Chiral Quinuclidinols

The enzymatic reduction of 3-quinuclidinone is a powerful method for accessing enantiomerically pure (R)- or (S)-3-quinuclidinol, key intermediates for many pharmaceuticals.[6][9]

Q3: My biocatalytic reduction of 3-quinuclidinone is showing low conversion. What are the likely causes and how can I troubleshoot this?

A3: Low conversion in a biocatalytic reduction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Enzyme Activity:

    • Cause: The enzyme may have denatured due to improper storage or handling.

    • Troubleshooting:

      • Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C).

      • Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt.

      • Run a small-scale control reaction with a known good substrate to confirm enzyme activity.

  • Cofactor Regeneration:

    • Cause: Most reductases require a cofactor, typically NADH or NADPH.[6] If the cofactor regeneration system is inefficient, the reaction will stall.

    • Troubleshooting:

      • If using a glucose-driven whole-cell system, ensure the glucose concentration is sufficient and the cells are viable.[5][7]

      • For isolated enzyme systems, ensure the components of your regeneration system (e.g., glucose dehydrogenase and glucose for NADH regeneration) are active and at the correct concentrations.

      • Consider using a heterogeneous biocatalyst with H2-driven cofactor recycling, which can be more efficient and avoids pH shifts.[5][7]

  • pH Inhibition:

    • Cause: The optimal pH for reductase activity is often narrow. If the reaction medium's pH drifts outside this range, the enzyme's activity will decrease. Some cofactor regeneration systems, like those using glucose, produce gluconolactone, which hydrolyzes to gluconic acid and lowers the pH.[5][7]

    • Troubleshooting:

      • Monitor the pH of the reaction mixture throughout the process.

      • Use a well-buffered solution (e.g., Tris-HCl or phosphate buffer) at the optimal pH for your specific enzyme.[5]

      • If pH drop is an issue, consider periodic addition of a base (e.g., NaOH) to maintain the pH.[5][7]

  • Substrate/Product Inhibition:

    • Cause: High concentrations of the substrate (3-quinuclidinone) or the product (3-quinuclidinol) can inhibit the enzyme.

    • Troubleshooting:

      • Perform initial rate kinetics at varying substrate concentrations to determine if substrate inhibition is occurring.

      • If substrate inhibition is a problem, consider a fed-batch approach where the substrate is added gradually over time.

      • If product inhibition is significant, in-situ product removal might be necessary, though this is more complex to implement.

Q4: I am observing poor enantioselectivity in my biocatalytic reduction. How can I improve this?

A4: Poor enantioselectivity is often inherent to the chosen enzyme's properties or a result of suboptimal reaction conditions.

  • Enzyme Selection:

    • Cause: The enzyme you are using may not be inherently selective for the desired enantiomer.

    • Troubleshooting:

      • Screen a panel of different reductases. Numerous oxidoreductases from various microorganisms have been identified for the reduction of 3-quinuclidinone.[6]

      • Consult the literature for enzymes known to produce the specific enantiomer you require with high enantiomeric excess (ee). For example, reductases from Rhodotorula rubra are known to produce (R)-3-quinuclidinol with >99.9% ee.[9]

  • Reaction Conditions:

    • Cause: Temperature and pH can sometimes influence the enantioselectivity of an enzymatic reaction.

    • Troubleshooting:

      • Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. Run the reaction at a lower temperature (e.g., room temperature or below) and assess the impact on ee.

      • Ensure the pH is at the optimum for both activity and selectivity.

Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone

This protocol is a general guideline for a batch biocatalytic reduction using an isolated reductase with a glucose/glucose dehydrogenase cofactor regeneration system.

  • Preparation of Reaction Mixture:

    • In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add NAD+ (e.g., 1 mM), D-glucose (e.g., 100 mM), and glucose dehydrogenase (e.g., 5 U/mL).

    • Stir the solution until all components are dissolved.

  • Initiation of Reaction:

    • Add the 3-quinuclidinone substrate to the desired concentration (e.g., 50 mM).

    • Initiate the reaction by adding the 3-quinuclidinone reductase enzyme (e.g., 5 U/mL).

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.

  • Work-up and Isolation:

    • Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH) to ensure the product is in its free base form.

    • Extract the product into the organic layer. Repeat the extraction multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 3-quinuclidinol.

    • Purify the product as necessary, for example, by crystallization.

Data Summary: Comparison of Biocatalytic and Metal-Catalyzed Reductions
ParameterBiocatalytic Hydrogenation[5][7]Pd/C Catalyzed Hydrogenation[5][7]
Catalyst Immobilized 3-quinuclidinone reductase & hydrogenasePalladium on Carbon
Conditions 35°C, 2 bar H2, aqueous bufferVaries, often higher T & P
Enantioselectivity >99% eeRacemic product
Turnover Frequency ~65 min⁻¹~0.16 min⁻¹
Total Turnover Number ~20,000~37
Safety/Sustainability Mild conditions, water as solvent, biodegradable catalystFlammable H2 gas, heavy metal catalyst, often organic solvents

III. Implementing Safer Syntheses with Flow Chemistry

Flow chemistry offers significant safety and efficiency advantages for organic synthesis, including for the construction of the quinuclidine skeleton.[10][11][13]

Q5: I want to adapt a traditional batch synthesis of a quinuclidine precursor to a continuous flow process to improve safety. What are the key parameters I need to consider?

A5: Transitioning from batch to flow requires careful consideration of several parameters to ensure a successful and safe process.

  • Reactor Type and Material:

    • Consideration: The choice of reactor (e.g., tubing, packed bed, microchip) and material (e.g., PFA, stainless steel) depends on the reaction conditions (temperature, pressure, corrosive reagents).

    • Guidance: For many organic reactions, PFA tubing is a good starting point due to its chemical inertness. For high-pressure or high-temperature reactions, stainless steel may be necessary.

  • Mixing:

    • Consideration: Efficient mixing is crucial in flow chemistry, especially for fast reactions.

    • Guidance: Simple T-mixers are often sufficient. For immiscible phases or reactions requiring very rapid mixing, static mixers can be incorporated into the flow path.

  • Residence Time:

    • Consideration: This is the equivalent of reaction time in a batch process. It is determined by the reactor volume and the total flow rate.

    • Guidance: Start by calculating the required residence time based on your batch protocol. You can then optimize this by varying the flow rate or the length of the reactor coil.

  • Temperature Control:

    • Consideration: Flow reactors have a high surface-area-to-volume ratio, allowing for excellent heat transfer.[10][12]

    • Guidance: This is a major advantage for highly exothermic or endothermic reactions, as it prevents the formation of hot spots and improves safety and product consistency.

  • Pressure Management:

    • Consideration: Back-pressure regulators are used to control the pressure within the flow system. This can be used to heat solvents above their atmospheric boiling points, accelerating reactions.

    • Guidance: This "superheating" can dramatically reduce reaction times. However, ensure your reactor and fittings are rated for the intended pressure.

Q6: My flow reaction is experiencing clogging. What are the common causes and solutions?

A6: Clogging is a common issue in flow chemistry, often caused by the precipitation of starting materials, intermediates, or products.

  • Solubility Issues:

    • Cause: A component of the reaction mixture may have poor solubility in the chosen solvent system.

    • Solution:

      • Increase the solvent polarity or switch to a different solvent system where all components are fully soluble.

      • Perform the reaction at a higher temperature to increase solubility.

      • Use a co-solvent to improve solubility.

  • Precipitation of Byproducts:

    • Cause: The reaction may generate a salt or other insoluble byproduct.

    • Solution:

      • If a salt is formed, consider using a scavenger resin in a packed-bed reactor to remove it as it's formed.

      • Implement an in-line liquid-liquid extraction to remove the byproduct into a separate phase.

  • Solid Reagents:

    • Cause: Using solid reagents directly in a flow system is challenging.

    • Solution:

      • Dissolve all reagents in a suitable solvent before introducing them into the flow system.

      • If a reagent is not soluble, consider using a packed-bed reactor containing the solid reagent.

Visualizing a Generic Flow Chemistry Setup

Flow_Chemistry_Setup cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection ReagentA Reagent A in Solvent PumpA Pump A ReagentA->PumpA ReagentB Reagent B in Solvent PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Controlled Pressure Collection Product Collection BPR->Collection

Caption: A schematic of a basic continuous flow chemistry setup.

IV. Alternative Ring-Closing Strategies

Beyond biocatalysis and flow chemistry, novel approaches to forming the quinuclidine ring itself are being developed to avoid harsh traditional methods.

Q7: I am interested in alternatives to the classical Hofmann-Löffler-Freytag reaction for forming the quinuclidine ring due to the toxicity and instability of the reagents. What are some modern, safer alternatives?

A7: The core transformation of the HLF reaction, a radical-mediated intramolecular C-H amination, is still a powerful tool. Modern advancements have focused on generating the key nitrogen-centered radical under much milder and safer conditions.

  • Suarez Modification:

    • Principle: This method uses reagents like lead tetraacetate (Pb(OAc)4) with iodine, or diacetoxyiodobenzene (DIB) with iodine, to generate the N-centered radical in situ from N-alkylamides or carbamates.[1] This avoids the need to pre-form and handle unstable N-haloamines.

    • Advantages: It is a one-pot procedure and can be performed under relatively mild, neutral conditions.

    • Considerations: While avoiding N-haloamines, this method still uses stoichiometric heavy metal oxidants (in the case of Pb(OAc)4) or hypervalent iodine reagents.

  • Photoredox Catalysis:

    • Principle: Visible-light photoredox catalysis can be used to generate the aminium radical cation from an N-alkyl amine. In the presence of a suitable hydrogen atom transfer (HAT) catalyst, such as quinuclidine itself, this can initiate the cyclization cascade.[17][18]

    • Advantages: This approach uses light as a traceless reagent and operates under very mild conditions. It avoids the use of strong acids and stoichiometric oxidants.

    • Considerations: Requires specialized photochemical equipment. Optimization of the photocatalyst, HAT catalyst, and light source is necessary.

  • Iridium-Catalyzed Intramolecular Allylic Dearomatization:

    • Principle: For specific precursors, an iridium-catalyzed intramolecular allylic dearomatization reaction can be a highly efficient and stereoselective method to construct the quinuclidine core fused to another ring system.[19]

    • Advantages: Can achieve high diastereoselectivity and enantioselectivity in a single step under mild conditions.[19]

    • Considerations: This method is substrate-specific and requires an appropriately functionalized precursor containing an allyl group and an aromatic ring.

Visualizing the HLF Reaction and a Milder Alternative

HLF_Comparison cluster_HLF Traditional Hofmann-Löffler-Freytag cluster_Modern Milder Photoredox Approach NHaloamine N-Haloamine StrongAcid Conc. H2SO4 Heat/UV NHaloamine->StrongAcid NRadical Nitrogen Radical StrongAcid->NRadical HAbstraction Intramolecular 1,5-H Abstraction NRadical->HAbstraction CRadical Carbon Radical HAbstraction->CRadical RingClosure Ring Closure CRadical->RingClosure Quinuclidine Quinuclidine Derivative RingClosure->Quinuclidine Amine Amine Precursor Photocat Photocatalyst Visible Light Amine->Photocat NRadical2 Nitrogen Radical Photocat->NRadical2 HAbstraction2 Intramolecular 1,5-H Abstraction NRadical2->HAbstraction2 CRadical2 Carbon Radical HAbstraction2->CRadical2 RingClosure2 Ring Closure CRadical2->RingClosure2 Quinuclidine2 Quinuclidine Derivative RingClosure2->Quinuclidine2

Caption: Comparison of traditional vs. modern approaches to the HLF reaction.

V. Conclusion

The synthesis of quinuclidine and its derivatives is undergoing a green revolution. By replacing hazardous reagents with biocatalysts, leveraging the safety and control of flow chemistry, and adopting modern catalytic methods for ring formation, researchers can develop safer, more sustainable, and often more efficient synthetic routes. This guide serves as a starting point for troubleshooting these alternative methods, empowering scientists to build a safer and greener future for pharmaceutical development.

References

Validation & Comparative

A Comparative Guide to the Comprehensive Purity Validation of Synthesized Quinuclidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Quinuclidine-4-carboxylic acid hydrochloride is a vital building block in pharmaceutical synthesis, notably serving as an intermediate for various active pharmaceutical ingredients (APIs).[1][2][3] Given its role in drug development, the purity of this compound is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[4] Impurities can arise from numerous sources, including starting materials, synthetic by-products, intermediates, degradation products, residual solvents, and inorganic contaminants from reagents or catalysts.[5][6]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind our experimental choices, presenting an integrated, self-validating analytical workflow designed for research, development, and quality control professionals.

I. Organic Impurity Profiling: The Core of Purity Assessment

Organic impurities represent the most diverse and challenging class of contaminants. They can include unreacted starting materials, intermediates from the synthetic route (e.g., from the reaction of 4-piperidine carboxylic acid), and by-products formed through side reactions.[5][7] A multi-pronged approach using both chromatographic separation and spectroscopic identification is essential.

A. Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution, precision, and versatility.[8] For a polar, water-soluble compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point, offering robust separation of the main component from less polar impurities.

Causality of Method Choice: The selection of an RP-HPLC method is based on the ability to separate compounds with varying polarity. The C18 stationary phase provides a non-polar surface, while a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) elutes the compounds. The ionic nature of the analyte and its hydrochloride salt form necessitates the use of a buffer and an ion-pairing agent to ensure sharp, symmetrical peaks for accurate quantification.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (chosen for detecting the carboxyl group and lack of strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

  • Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Impurities are quantified against the main peak or a qualified reference standard.[9]

B. Confirmatory & Identification Techniques: LC-MS and NMR

While HPLC quantifies impurities, it does not identify them. For this, hyphenated techniques are indispensable.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC outlet to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the compounds eluting from the column. This is the most powerful tool for the initial identification of unknown impurity peaks, providing crucial molecular weight information.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation.[8]

    • ¹H NMR: Confirms the presence of protons on the quinuclidine ring and verifies their chemical environment. For the hydrochloride salt, protons adjacent to the protonated tertiary nitrogen will show a characteristic downfield shift compared to the free base.[10]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and elucidate the structures of complex impurities if they are isolated.

Data Presentation: Comparative Purity Analysis

Analytical Method Batch A Result Batch B Result Acceptance Criteria
HPLC Purity (Area %) 99.85%98.90%≥ 99.5%
Largest Unknown Impurity (HPLC) 0.08%0.45% (at RRT 1.25)≤ 0.10%
Total Impurities (HPLC) 0.15%1.10%≤ 0.50%
¹H NMR Confirmation Conforms to structureConforms, with minor unidentified signalsMust conform to reference

II. Residual Solvent Analysis: Ensuring Process Safety

Residual solvents are organic volatile chemicals used during the synthesis and purification stages.[5] Their presence is strictly controlled due to their potential toxicity.

Primary Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

GC is the ideal technique for separating volatile components like solvents.[8] The headspace autosampler heats the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase, which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument. Coupling with a mass spectrometer allows for positive identification and quantification of the solvents.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC-MS with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

  • Mass Spectrometer: Scan mode, m/z range 35-350.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point and is a good solvent for the analyte).

  • Analysis: Identify and quantify solvents based on their retention time and mass spectrum compared to a certified reference standard mixture.

III. Inorganic & Elemental Impurities: Controlling for Catalysts and Contaminants

Inorganic impurities can be introduced from manufacturing processes, such as the use of metal catalysts, inorganic reagents, or leaching from equipment.[5][6][11] The ICH Q3D guideline provides a framework for controlling elemental impurities based on their toxicity.[11]

Primary Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for trace elemental analysis due to its exceptional sensitivity and ability to detect a wide range of elements simultaneously at parts-per-billion (ppb) levels.[6][12]

Experimental Protocol: ICP-MS for Elemental Impurities

  • Instrumentation: ICP-MS system.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~0.1 g of the sample into a microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 1 mL of hydrochloric acid.

    • Digest using a validated microwave heating program.

    • Once cool, dilute the digest to a final volume of 50 mL with deionized water. This step is critical to break down the organic matrix and solubilize all metals.[12]

  • Analysis: Analyze the diluted sample solution using the ICP-MS. Quantify target elements against calibration curves prepared from certified standards.

IV. Orthogonal Purity Verification: A Self-Validating System

To ensure the trustworthiness of our primary purity assessment (HPLC), orthogonal methods that rely on different physical principles should be employed.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into a sample as a function of temperature. For a highly pure, crystalline substance, it can determine the absolute purity by analyzing the broadening of the melting peak, which is caused by the presence of eutectic impurities.[5] This technique is valuable as it does not require a reference standard for the impurities. However, it is only applicable to substances with a purity of >98.5% that do not decompose upon melting.[5]

  • Elemental Analysis (CHN Analysis): This classic technique combusts the sample and measures the resulting amounts of carbon, hydrogen, and nitrogen. The experimental percentages are compared to the theoretical values calculated from the empirical formula (C₈H₁₄ClNO₂). A close match provides strong evidence for the compound's identity and purity, and importantly, helps confirm the presence of the hydrochloride salt.

Integrated Analytical Workflow

A robust validation strategy integrates these techniques in a logical sequence. Initial screening for organic impurities is performed by HPLC. Any significant unknown peaks are investigated by LC-MS. The structure is confirmed by NMR. Parallel analyses for residual solvents (GC-MS) and elemental impurities (ICP-MS) are conducted to ensure compliance with safety limits.

Workflow cluster_organic Organic Purity & Identity cluster_specific Specific Impurity Classes cluster_overall Overall Purity Confirmation HPLC HPLC Purity Assay (Quantification) LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns >0.1% NMR NMR Spectroscopy (Structure Confirmation) HPLC->NMR Confirm Structure Report Certificate of Analysis (CoA) LCMS->Report NMR->Report GCMS HS-GC-MS (Residual Solvents) GCMS->Report ICPMS ICP-MS (Elemental Impurities) ICPMS->Report DSC DSC (Absolute Purity) DSC->Report CHN Elemental Analysis (Empirical Formula) CHN->Report Sample Synthesized Quinuclidine-4-carboxylic acid hydrochloride Sample->HPLC Sample->GCMS Sample->ICPMS Sample->DSC Sample->CHN

Caption: Integrated workflow for purity validation.

Conclusion

Validating the purity of this compound is a multi-faceted task that cannot be accomplished with a single technique. The strength of a purity claim lies in the congruence of data from multiple, orthogonal analytical methods. An integrated approach, beginning with high-resolution separation by HPLC and supported by spectroscopic identification (MS, NMR), specific analyses for residual solvents (GC-MS) and elemental impurities (ICP-MS), and confirmed by absolute purity techniques (DSC), provides a comprehensive and trustworthy assessment. This rigorous, evidence-based strategy is fundamental to ensuring the quality and safety of pharmaceutical intermediates and the final drug products derived from them.

References

A Senior Application Scientist's Guide to Quinuclidine Analysis: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of quinuclidine is a critical aspect of quality control and pharmacokinetic studies. As a key structural motif in a variety of pharmaceuticals, understanding its concentration, purity, and enantiomeric composition is paramount. This guide provides an in-depth comparison of the two primary chromatographic techniques employed for quinuclidine analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Drawing from established methodologies and field-proven insights, this document will explore the nuances of each technique, enabling you to make an informed decision for your specific analytical challenges.

The Analytical Challenge: The Nature of Quinuclidine

Quinuclidine is a bicyclic amine, characterized by its high basicity (pKa ≈ 11) and volatility.[1] These properties present a unique set of challenges for chromatographic analysis. Its strong basicity can lead to undesirable interactions with silica-based stationary phases in both HPLC and GC, resulting in poor peak shape and tailing.[2] Furthermore, its volatility makes it a suitable candidate for GC, but its polarity can necessitate derivatization to improve chromatographic performance.[3]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[4] For quinuclidine and its derivatives, HPLC offers several advantages, particularly in the realm of chiral separations and for routine quality control where high throughput is desired.[3]

HPLC Methodologies for Quinuclidine

A common approach for quinuclidine analysis by HPLC involves reversed-phase chromatography. However, to counteract the strong basicity of the quinuclidine moiety and mitigate peak tailing, specific precautions are necessary. These can include the use of a low pH mobile phase to protonate residual silanol groups on the stationary phase or the use of end-capped columns.[2]

For chiral separations, which are often crucial in pharmaceutical development, pre-column derivatization is a frequently employed strategy.[2] This involves reacting the quinuclidine analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or more commonly, reacting with a chromophore-containing agent to facilitate UV detection followed by separation on a chiral stationary phase (CSP).[5][6]

Experimental Protocol: Chiral HPLC Analysis of 3-Quinuclidinol

The following protocol outlines a validated method for the quantification of the (S)-enantiomer in 3-(R)-quinuclidinol, a key pharmaceutical precursor.[5][7]

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the 3-quinuclidinol sample in a suitable solvent like dichloromethane.

    • Add a derivatizing agent, such as benzoyl chloride, and a catalyst like triethylamine.

    • Heat the mixture to ensure complete reaction.

    • After cooling, the derivatized sample is diluted with the mobile phase for injection.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[3]

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3][6]

    • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v/v/v).[5][6]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient.[3]

    • Detection: UV at 230 nm.[6]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Quinuclidine Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add Benzoyl Chloride & Triethylamine Dissolve->Derivatize Heat Heat to React Derivatize->Heat Dilute Dilute with Mobile Phase Heat->Dilute Inject Inject into HPLC Dilute->Inject Separate Chiral Separation (Chiralpak IC) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: General workflow for the chiral HPLC analysis of quinuclidine derivatives.

Gas Chromatography (GC): The Specialist for Volatiles

GC is an excellent technique for the separation of volatile and thermally stable compounds.[4] Given quinuclidine's inherent volatility, GC presents a viable analytical option. However, its polarity can lead to poor peak shape on common non-polar GC columns. Therefore, derivatization is often a necessary step to enhance its chromatographic properties.[3][8]

GC Methodologies for Quinuclidine

Derivatization in GC analysis of quinuclidine typically involves converting the polar amine group into a less polar, more volatile derivative.[9][10] Common derivatization strategies include acylation or silylation.[8] This pre-column modification improves peak shape, reduces tailing, and enhances sensitivity. When coupled with a mass spectrometer (GC-MS), this method provides high specificity and unequivocal identification of the analyte.[3]

Experimental Protocol: GC-MS Analysis of 3-Quinuclidinol

The following is a general protocol for the GC-MS analysis of 3-quinuclidinol after derivatization.[3]

  • Sample Preparation and Derivatization:

    • Dissolve the drug substance containing 3-quinuclidinol in a suitable solvent (e.g., dichloromethane).[3]

    • Add a derivatizing agent such as acetic anhydride with a pyridine catalyst.[3]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[3]

    • After cooling, the derivatized sample is ready for injection.

  • GC-MS Conditions:

    • GC System: A standard GC system coupled to a Mass Spectrometer.[3]

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped at 8°C/min to 300°C, and held for 3 minutes.[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

      • Source Temperature: 230°C.[3]

      • Scan Range: m/z 29-600.[3]

Visualizing the GC Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Sample_GC Quinuclidine Sample Dissolve_GC Dissolve in Dichloromethane Sample_GC->Dissolve_GC Derivatize_GC Add Acetic Anhydride & Pyridine Dissolve_GC->Derivatize_GC Heat_GC Heat to React Derivatize_GC->Heat_GC Inject_GC Inject into GC Heat_GC->Inject_GC Separate_GC Separation (DB-5MS Column) Inject_GC->Separate_GC Detect_GC Mass Spectrometric Detection Separate_GC->Detect_GC Identify_GC Data Acquisition & Identification Detect_GC->Identify_GC

Caption: General workflow for the GC-MS analysis of quinuclidine derivatives.

Head-to-Head Comparison: HPLC vs. GC for Quinuclidine Analysis

The choice between HPLC and GC for quinuclidine analysis is not always straightforward and depends on the specific analytical goals. The following table provides a comparative summary of key performance parameters.

ParameterHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on boiling point and polarity, with detection by various detectors.[3]
Derivatization Often required for chiral separation or to add a UV chromophore for sensitive detection.[2][3]Typically required to improve volatility, peak shape, and thermal stability.[3][8]
Sensitivity Can be very sensitive, especially with detectors like fluorescence or mass spectrometry.[11]Highly sensitive, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[12]
Selectivity High selectivity can be achieved through column and mobile phase optimization. Chiral separations are a key strength.[5][6]Very high selectivity, especially when coupled with a mass spectrometer (GC-MS), providing structural information.[3]
Speed Analysis times can be relatively short (<30 min), but can be longer for complex separations.[6]Generally offers faster analysis times for simple mixtures.[4]
Sample Throughput Can be high with modern UHPLC systems and autosamplers.Can be high, especially with fast GC methods.
Cost Instrumentation and solvent costs can be significant.Instrumentation costs are generally lower than HPLC, and gas consumption is less expensive than solvents.
Chiral Analysis A well-established and powerful technique for chiral separations using chiral stationary phases.[5][13]Possible with chiral columns, but less common than HPLC for pharmaceutical applications.[13]

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of quinuclidine, each with its own set of advantages and considerations.

HPLC is the recommended technique when:

  • The analysis of non-volatile or thermally labile derivatives is required.

  • Chiral separation and quantification of enantiomers is a primary objective.[13]

  • Direct analysis without derivatization is preferred for routine quality control, provided peak shape issues can be managed.[3]

GC, particularly GC-MS, is the preferred method when:

  • High specificity and definitive identification of quinuclidine and related impurities are necessary.[3]

  • The analyte is part of a complex volatile matrix.

  • A higher throughput and lower cost per sample are critical for routine analysis, and the additional derivatization step is acceptable.

Ultimately, the selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired sensitivity, the need for chiral separation, the complexity of the sample matrix, and the available instrumentation.[3] For method validation, it is essential to follow established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the accuracy, precision, and reliability of the results.[7][14][15][16]

References

A Researcher's Guide to Functional Characterization: Quinuclidine-4-carboxylic acid hydrochloride vs. Established Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quinuclidine-4-carboxylic acid hydrochloride against other well-characterized muscarinic agonists in key functional assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to agonist characterization.

Introduction: The Nuanced World of Muscarinic Receptor Activation

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the metabotropic effects of the neurotransmitter acetylcholine.[1] These receptors are integral to the parasympathetic nervous system and are implicated in a wide array of physiological processes.[2] Consequently, they are critical targets for therapeutic intervention in conditions ranging from chronic obstructive pulmonary disease (COPD) and overactive bladder to Alzheimer's disease and schizophrenia.[2][3][4]

The five mAChR subtypes exhibit differential coupling to intracellular G proteins. M1, M3, and M5 receptors primarily couple through Gαq/11, activating phospholipase C (PLC) which leads to inositol phosphate production and intracellular calcium mobilization.[2][5] In contrast, M2 and M4 receptors couple to Gαi/o, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[2][6][7] This diversity in signaling pathways necessitates a multi-assay approach to fully characterize the functional profile of any muscarinic agonist.

This guide will dissect the performance of this compound in the context of established agonists like the full agonist Carbachol, the partial agonist Pilocarpine, and the M1/M4-preferring agonist Xanomeline. We will explore the theoretical underpinnings and practical execution of the most relevant functional assays, providing the necessary tools to generate high-fidelity, comparative data.

The Agonist Panel: Establishing a Performance Baseline

A novel compound's profile is only as meaningful as the comparators against which it is benchmarked. We have selected a panel of agonists that represent a spectrum of activities at mAChRs.

  • Carbachol: A non-selective, high-efficacy agonist. It serves as a benchmark for full agonism across all five receptor subtypes, providing a reference for maximal system response.

  • Pilocarpine: A naturally occurring alkaloid widely used in clinical practice.[8] It is considered a partial agonist at many muscarinic receptors and can exhibit biased signaling, making it an interesting comparator for assessing efficacy and potential signaling bias.[9][10][11]

  • Xanomeline: An M1/M4-preferring agonist that has shown promise in clinical trials for neuropsychiatric disorders.[12][13][14] It represents a more targeted approach to muscarinic activation and is a key comparator for assessing subtype selectivity.[15][16][17]

  • This compound: The test compound. As a quinuclidine derivative, it shares a core scaffold with other muscarinic ligands. Its carboxylic acid moiety suggests potential differences in polarity and binding interactions compared to other agonists. Its functional profile is the central question of this guide.

Methodological Deep Dive: Core Functional Assays for Muscarinic Agonists

The following sections detail the critical functional assays for profiling muscarinic agonists. Each section includes the signaling pathway, a detailed protocol with scientific rationale, and a visual workflow.

Gq-Coupled Receptor Activation: Calcium Mobilization Assay

This is the primary functional readout for M1, M3, and M5 receptor activation. Agonist binding to these Gq-coupled receptors triggers a signaling cascade that results in the release of calcium from intracellular stores, which can be measured using fluorescent calcium indicators.[2][18][19]

Gq_Pathway Agonist Muscarinic Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds Gq Gαq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers

Caption: Gq signaling pathway for M1, M3, and M5 muscarinic receptors.

This protocol is designed for a 96- or 384-well plate format using a fluorescent plate reader with liquid handling capabilities.

Step-by-Step Methodology:

  • Cell Culture:

    • Action: Plate CHO-K1 or HEK-293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5) into black-walled, clear-bottom microplates.[20]

    • Rationale: Stably transfected cell lines provide consistent receptor expression levels, which is crucial for reproducible results. The black walls of the plate minimize light scatter and autofluorescence, improving the signal-to-noise ratio.

  • Dye Loading:

    • Action: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor like probenecid. Remove cell culture medium and add the dye loading buffer to the cells.[20]

    • Rationale: The "AM" ester form of the dye allows it to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell. Probenecid is critical as it inhibits pumps that can actively extrude the dye from the cell, ensuring a stable baseline fluorescence.[20]

  • Incubation:

    • Action: Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark.[20]

    • Rationale: The initial incubation at 37°C facilitates optimal dye loading. The subsequent room temperature incubation allows for complete de-esterification of the dye by cellular esterases, which is required for the dye to become calcium-sensitive.

  • Compound Addition & Signal Detection:

    • Action: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds. Then, use the instrument's liquid handler to add serial dilutions of the test agonists (this compound, Carbachol, etc.). Continue recording the fluorescence signal for at least 3-5 minutes.[20]

    • Rationale: A stable baseline is essential for accurate quantification of the response. Kinetic reading is crucial to capture the transient nature of the calcium peak. The entire peak, including its rise time and duration, provides valuable information about the agonist's action.

  • Data Analysis:

    • Action: Calculate the change in fluorescence intensity (ΔF) from baseline for each well. Plot the peak ΔF against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

    • Rationale: The EC₅₀ value represents the concentration of an agonist that gives half-maximal response. Eₘₐₓ is the maximum response achievable by the agonist. These two parameters are fundamental for comparing the potency and efficacy of different compounds.

Gi/o-Coupled Receptor Activation: cAMP Inhibition Assay

This assay is the standard method for assessing the functional activity of M2 and M4 receptors. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Gi_Pathway Agonist Muscarinic Agonist M2_M4 M2/M4 Receptor Agonist->M2_M4 Binds Gi Gαi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Production Reduced ATP->cAMP Forskolin Forskolin Forskolin->AC Stimulates (Assay Step)

Caption: Gi signaling pathway for M2 and M4 muscarinic receptors.

This protocol utilizes the widely adopted HTRF® (Homogeneous Time-Resolved Fluorescence) competitive immunoassay format.

Step-by-Step Methodology:

  • Cell Culture:

    • Action: Culture cells stably expressing the human M2 or M4 receptor in a suitable assay plate.

    • Rationale: As with the calcium assay, a stable cell line is key for reproducibility.

  • Cell Stimulation:

    • Action: Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, for 20-30 minutes. Then, add test agonists along with forskolin to all wells (except for the negative control). Incubate for 30 minutes at room temperature.

    • Rationale: Forskolin is a direct activator of adenylyl cyclase and is used to artificially raise basal cAMP levels.[20] This creates a large signal window to accurately measure the inhibition caused by the Gi-coupled receptor agonist. The PDE inhibitor prevents the degradation of cAMP, ensuring its accumulation for reliable detection.

  • Cell Lysis and Detection:

    • Action: Add the HTRF® detection reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Incubate for 60 minutes at room temperature.

    • Rationale: This is a competitive immunoassay. The d2-labeled cAMP and the cAMP produced by the cells compete for binding to the cryptate-labeled antibody. High cellular cAMP leads to less binding of the d2-cAMP, resulting in a low HTRF signal. Conversely, when the agonist inhibits cAMP production, more d2-cAMP binds to the antibody, resulting in a high HTRF signal.

  • Signal Reading:

    • Action: Read the plate on an HTRF®-compatible plate reader, measuring the ratio of emissions at 665 nm and 620 nm.

    • Rationale: The ratiometric measurement corrects for well-to-well variations and compound interference, providing a highly robust readout.

  • Data Analysis:

    • Action: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of agonist concentration. Fit the data to determine EC₅₀ and Eₘₐₓ values.

    • Rationale: This allows for the quantification of the agonist's ability to inhibit the Gαi/o pathway.

Gq-Pathway Confirmation: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable and cumulative measure of Gq activation compared to the transient calcium signal. It measures the accumulation of IP1, a downstream metabolite of IP3.[21]

IP1_Workflow cluster_prep Preparation cluster_assay Assay Execution PlateCells 1. Plate Cells (e.g., CHO-M1/M3/M5) Incubate 2. Incubate Overnight PlateCells->Incubate AddStimBuffer 3. Add Stimulation Buffer containing LiCl Incubate->AddStimBuffer AddAgonist 4. Add Agonist (e.g., Quinuclidine-4-CA) AddStimBuffer->AddAgonist Incubate30min 5. Incubate 30-60 min AddAgonist->Incubate30min AddDetection 6. Lyse & Add HTRF® Detection Reagents Incubate30min->AddDetection Incubate60min 7. Incubate 60 min AddDetection->Incubate60min ReadPlate 8. Read HTRF Signal Incubate60min->ReadPlate

Caption: Experimental workflow for the HTRF IP1 accumulation assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Action: Plate cells expressing the M1, M3, or M5 receptor subtype in a suitable assay plate and incubate overnight.

    • Rationale: Standard cell culture practice to ensure cells are adherent and healthy before the assay.

  • Stimulation:

    • Action: Remove the culture medium and add a stimulation buffer containing Lithium Chloride (LiCl) and the various concentrations of the test agonists. Incubate for a specified time (e.g., 30-60 minutes).[21]

    • Rationale: LiCl is a crucial component; it inhibits inositol monophosphatase, the enzyme that degrades IP1.[21] This allows IP1 to accumulate to detectable levels, providing a robust and integrated measure of the entire Gq signaling event.

  • Lysis and Detection:

    • Action: Lyse the cells and add the HTRF® detection reagents (Europium cryptate-labeled anti-IP1 antibody and d2-labeled IP1). Incubate for 60 minutes.

    • Rationale: Similar to the cAMP assay, this is a competitive immunoassay. Cellular IP1 competes with the d2-labeled IP1 for antibody binding. An increase in cellular IP1 from agonist stimulation leads to a decrease in the HTRF signal.[21]

  • Signal Reading and Analysis:

    • Action: Read the plate on an HTRF®-compatible reader. Calculate EC₅₀ and Eₘₐₓ values from the concentration-response curves.

    • Rationale: Provides quantitative data on the potency and efficacy of agonists at Gq-coupled receptors, complementing the kinetic data from calcium flux assays.

Comparative Data Summary

The following tables summarize representative data for the benchmark agonists across the different human muscarinic receptor subtypes. This data, compiled from various sources, provides a framework for interpreting results obtained for a novel compound like this compound.

Table 1: Comparative Potency (EC₅₀, nM) of Muscarinic Agonists in Functional Assays

Agonist M1 (Calcium/IP1) M2 (cAMP) M3 (Calcium/IP1) M4 (cAMP) M5 (Calcium/IP1)
Carbachol ~50 - 200 ~100 - 500 ~30 - 150 ~100 - 600 Data varies
Pilocarpine ~100 - 1000 >10,000 ~200 - 2000 >10,000 Data varies
Xanomeline ~5 - 50[15] ~500 - 2000[15] ~100 - 800[15] ~10 - 100[15] Data varies
Quinuclidine-4-CA HCl TBD TBD TBD TBD TBD

TBD: To Be Determined by experimentation. Values are approximate and can vary based on cell line and assay conditions.

Table 2: Comparative Efficacy (Eₘₐₓ, % of Carbachol) of Muscarinic Agonists

Agonist M1 M2 M3 M4 M5
Carbachol 100% 100% 100% 100% 100%
Pilocarpine 60-90% <20% 70-100% <20% Partial Agonist
Xanomeline 70-100%[15] 40-70%[15] ~100%[16] 70-100%[15] Partial Agonist
Quinuclidine-4-CA HCl TBD TBD TBD TBD TBD

Note: In systems with high receptor reserve, such as M3 receptors in some cell lines, partial agonists like Xanomeline can appear as full agonists.[16]

Interpreting the Results: Building a Profile for this compound

By running this compound through this battery of assays, a comprehensive functional profile can be constructed.

  • Potency (EC₅₀): A lower EC₅₀ value indicates higher potency. By comparing the EC₅₀ values across the five subtypes, a selectivity profile can be determined. For example, if the EC₅₀ at M1 is 10 nM and at M3 is 1000 nM, the compound is 100-fold selective for M1 over M3.

  • Efficacy (Eₘₐₓ): Comparing the Eₘₐₓ to that of the full agonist Carbachol determines if the compound is a full agonist (Eₘₐₓ ≈ 100%), a partial agonist (20% < Eₘₐₓ < 90%), or a weak partial agonist (Eₘₐₓ < 20%). This is critical for predicting its physiological effect.

  • Functional Selectivity: A compound may show little selectivity in binding assays but exhibit significant functional selectivity in cellular assays.[15][16] For instance, Xanomeline shows functional preference for M1 and M4 receptors.[17] The data generated will reveal if this compound possesses such a profile.

Conclusion

Characterizing a novel muscarinic agonist requires a systematic and multi-faceted approach. By employing a panel of well-defined functional assays—calcium mobilization for Gq-coupled receptors and cAMP inhibition for Gi/o-coupled receptors—and comparing the results to established benchmarks, a clear picture of a compound's potency, efficacy, and subtype selectivity emerges. This guide provides the strategic framework and detailed methodologies necessary for researchers to rigorously evaluate compounds like this compound, ultimately enabling the confident identification of promising new therapeutic agents targeting the muscarinic acetylcholine receptor family.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinuclidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Its conformational rigidity provides a well-defined orientation for appended functional groups, making it an attractive framework for the design of potent and selective ligands for various biological targets. This guide focuses on the structure-activity relationship (SAR) of derivatives featuring a carboxylic acid or related functional group at the C4 position of the quinuclidine ring. While comprehensive SAR studies on a systematic series of quinuclidine-4-carboxylic acid derivatives are not extensively documented in publicly accessible literature, this guide synthesizes available data on related compounds to provide insights into the key structural modifications that influence biological activity. We will delve into the synthesis of the core scaffold, compare the impact of modifications on the carboxylic acid moiety, and explore how alterations to the quinuclidine ring itself can modulate the pharmacological profile of these derivatives, primarily in the context of cholinergic neurotransmitter receptors.

I. The Quinuclidine-4-Carboxylic Acid Scaffold: Synthesis and Significance

Quinuclidine-4-carboxylic acid and its simple ester derivatives, such as methyl quinuclidine-4-carboxylate and ethyl quinuclidine-4-carboxylate, serve as crucial intermediates in the synthesis of more complex pharmaceutical agents.[1][2] The rigid nature of the quinuclidine core helps to minimize the entropic penalty upon binding to a target protein, a favorable characteristic in drug design. The carboxylic acid functional group at the C4 position, or its bioisosteres, can act as a key interaction point (e.g., through hydrogen bonding or ionic interactions) with biological targets.

Experimental Protocol: Synthesis of Ethyl Quinuclidine-4-carboxylate

A common method for the synthesis of ethyl quinuclidine-4-carboxylate is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid.[2]

  • Step 1: Reaction Setup. In a round-bottom flask, suspend quinuclidine-4-carboxylic acid hydrochloride in absolute ethanol.

  • Step 2: Acid Catalysis. Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Step 3: Reflux. Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a base, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

Microwave-assisted protocols can significantly reduce the reaction time for this esterification.[2]

Caption: Fischer-Speier esterification of quinuclidine-4-carboxylic acid.

II. Comparative Analysis of Structural Modifications

The biological activity of quinuclidine derivatives is highly dependent on the nature and substitution pattern of the functional groups attached to the bicyclic core. Here, we compare the effects of key structural modifications.

A. Modification of the C4-Carboxylic Acid Moiety

The carboxylic acid group at the C4 position can be modified to esters, amides, and other bioisosteres to modulate physicochemical properties and target interactions.

Modification at C4Resulting Derivative ClassImpact on Biological Activity & PropertiesKey Observations
-COOH Carboxylic AcidCan form strong ionic and hydrogen bonds. Often imparts high polarity, which can limit CNS penetration.The free acid is a key precursor for other derivatives.[2] Its high polarity may be beneficial for peripherally acting drugs.
-COOR (e.g., -COOEt) EsterIncreases lipophilicity compared to the carboxylic acid, potentially improving membrane permeability. Can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Also serves as a key synthetic handle.[1][2]Ethyl quinuclidine-4-carboxylate is a key intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist.[2]
-CONH-R AmideCan participate in hydrogen bonding. The nature of the 'R' group significantly influences activity.Quinuclidine benzamides have been identified as agonists of α7 nicotinic acetylcholine receptors (nAChRs).[3][4]
-CH₂OH AlcoholCan act as a hydrogen bond donor and acceptor.(Quinuclidin-4-yl)methanol is another key synthetic intermediate, formed by the reduction of the corresponding carboxylic acid or ester.[5]

B. Impact on Cholinergic Receptors

Quinuclidine derivatives have been extensively studied as modulators of muscarinic and nicotinic acetylcholine receptors.

Muscarinic Receptor Antagonists:

The quinuclidine core is a well-established scaffold for muscarinic receptor antagonists. The nitrogen atom of the quinuclidine is typically protonated at physiological pH, mimicking the quaternary ammonium group of acetylcholine. The substituents on the quinuclidine ring determine the affinity and selectivity for the different muscarinic receptor subtypes (M1-M5).

  • SAR Insights from Related Compounds: In many potent muscarinic antagonists, the quinuclidine moiety is linked via an ester or ether linkage to bulky, lipophilic groups. For instance, in hybrid molecules combining a quinuclidin-3-yloxy fragment with a 1,4-dioxane nucleus, the stereochemistry of the quinuclidine and the nature of the linker are crucial for high affinity.[6] An ether linkage, for example, was found to confer higher affinity for all muscarinic receptor subtypes compared to an ester linkage in this particular series.[6]

Nicotinic Receptor Agonists:

The quinuclidine scaffold is also present in ligands for nicotinic acetylcholine receptors (nAChRs).

  • SAR of Quinuclidine Benzamides: A study on quinuclidine benzamides as α7 nAChR agonists revealed important SAR trends. The activity was found to be sensitive to the substitution pattern on the benzamide ring. This highlights that the amide derivative of a quinuclidine scaffold can be a fruitful area for exploration.[3][4]

References

The Enantioselective Landscape of Quinuclidine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This principle of stereochemistry is powerfully illustrated by the quinuclidine scaffold, a rigid bicyclic amine that is a key structural feature in numerous biologically active compounds. This guide provides an in-depth comparison of the biological activities of quinuclidine enantiomers, with a particular focus on their differential interactions with key targets in the cholinergic system. By delving into the experimental data and underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical aspect of medicinal chemistry.

The Significance of Chirality in Quinuclidine Derivatives

Quinuclidine itself is not chiral. However, substitution at certain positions, most commonly at the 3-position, introduces a chiral center, giving rise to a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S). These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions.

One of the most well-documented examples of this stereoselectivity is observed in derivatives of vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2][3] VAChT is responsible for packaging newly synthesized acetylcholine (ACh) into synaptic vesicles for subsequent release, a crucial step in cholinergic neurotransmission.[4][5] Inhibition of this transporter can lead to a depletion of the readily releasable pool of ACh, thereby modulating cholinergic signaling.[5][6]

Comparative Biological Activity: The Case of Vesamicol Enantiomers

Experimental evidence has unequivocally demonstrated that the biological activity of vesamicol is predominantly associated with one of its enantiomers. The (-)-enantiomer of vesamicol is significantly more potent in its ability to block VAChT compared to the (+)-enantiomer.

A study on neuromuscular transmission in rat and frog muscle revealed that (-)-vesamicol was approximately 20 times more potent than (+)-vesamicol in blocking muscle twitches.[1] This degree of stereoselectivity closely mirrors that observed for the inhibition of acetylcholine uptake by isolated synaptic vesicles, highlighting the direct correlation between VAChT inhibition and the physiological effect.[1]

Further investigations into radioiodinated vesamicol analogs for brain imaging have also confirmed the higher affinity of the (-)-enantiomers for VAChT.[7] This stereospecificity is a critical consideration in the development of PET radioligands for imaging cholinergic neuron integrity in neurodegenerative diseases like Alzheimer's.[8]

The following table summarizes the comparative activity of vesamicol enantiomers:

EnantiomerRelative Potency at VAChTBiological Effect
(-)-Vesamicol~20-fold higherPotent inhibition of acetylcholine storage and neuromuscular transmission block.[1]
(+)-VesamicolLowerSignificantly weaker inhibition of acetylcholine storage and neuromuscular transmission.[1]
Racemic VesamicolIntermediateProduces a neuromuscular block, with potency reflecting the 50% presence of the active (-)-enantiomer.[1]

Elucidating Stereoselectivity: Experimental Methodologies

The determination of the differential activity of quinuclidine enantiomers relies on a suite of robust experimental techniques. Understanding these protocols is essential for appreciating the causality behind the observed biological effects.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9] These assays utilize a radiolabeled ligand (e.g., [³H]-vesamicol) that binds to the target of interest. By measuring the displacement of the radioligand by increasing concentrations of the unlabeled enantiomers, one can determine their respective binding affinities (Ki values).

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum) prep2 Centrifuge to isolate crude synaptic vesicles prep1->prep2 inc1 Incubate membranes with [³H]-Vesamicol (fixed concentration) prep2->inc1 inc2 Add increasing concentrations of (R)- or (S)-enantiomer inc1->inc2 sep1 Rapid filtration to separate bound and free radioligand inc2->sep1 sep2 Quantify radioactivity on filters (scintillation counting) sep1->sep2 an1 Plot % inhibition vs. log[competitor] sep2->an1 an2 Calculate IC50 and Ki values an1->an2

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol for Radioligand Binding Assay for VAChT:

  • Membrane Preparation:

    • Dissect and homogenize brain tissue rich in cholinergic nerve terminals (e.g., rat striatum) in a suitable buffer.

    • Perform differential centrifugation to obtain a membrane fraction enriched with synaptic vesicles containing VAChT.[10]

    • Determine the protein concentration of the membrane preparation.[10]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled vesamicol (e.g., --INVALID-LINK---vesamicol), and varying concentrations of the unlabeled (R)- and (S)-quinuclidine enantiomers.[10]

    • To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled VAChT ligand.

    • Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.[10]

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[11]

Functional Assays

Functional assays measure the physiological consequence of the interaction between the enantiomer and its target. In the context of VAChT inhibitors, this can be assessed by measuring the release of acetylcholine from nerve terminals.

Acetylcholine Release Assay:

This assay measures the amount of acetylcholine released from cultured neuronal cells or synaptosomes upon stimulation.[12][13]

G cluster_prep Cell/Synaptosome Preparation cluster_stim Stimulation & Collection cluster_quant ACh Quantification prep1 Culture cholinergic cells (e.g., LA-N-2) or prepare synaptosomes prep2 Pre-incubate with (R)- or (S)-enantiomer prep1->prep2 stim1 Stimulate with high K+ or electrical field prep2->stim1 stim2 Collect extracellular medium stim1->stim2 quant1 Hydrolyze ACh to choline (acetylcholinesterase) stim2->quant1 quant2 Oxidize choline (choline oxidase) to produce H2O2 quant1->quant2 quant3 Colorimetric/Fluorometric detection of H2O2 quant2->quant3

Caption: Workflow for an acetylcholine release assay.

Detailed Protocol for Acetylcholine Release Assay:

  • Preparation:

    • Use a cholinergic cell line (e.g., LA-N-2 human neuroblastoma cells) or prepare synaptosomes from brain tissue.[12]

    • Pre-incubate the cells or synaptosomes with different concentrations of the (R)- and (S)-quinuclidine enantiomers.

  • Stimulation:

    • Induce depolarization and subsequent acetylcholine release using a stimulus such as a high concentration of potassium chloride or electrical field stimulation.

  • Sample Collection:

    • Collect the extracellular medium containing the released acetylcholine.

  • Quantification:

    • Measure the acetylcholine concentration in the collected samples using a sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a commercially available colorimetric or fluorometric assay kit.[14][15] These kits typically involve the enzymatic conversion of acetylcholine to choline, followed by the oxidation of choline to produce a detectable signal.[14]

Signaling Pathway Context: The Role of VAChT in Cholinergic Neurotransmission

The stereoselective action of quinuclidine enantiomers on VAChT has significant implications for the entire cholinergic signaling pathway. By inhibiting the packaging of acetylcholine into vesicles, these compounds effectively reduce the quantum of neurotransmitter released per synaptic vesicle fusion event.

G cluster_presynaptic Presynaptic Terminal cluster_inhibition Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline_uptake Choline Uptake ach_synthesis ACh Synthesis (ChAT) choline_uptake->ach_synthesis vacht VAChT ach_synthesis->vacht ACh vesicle Synaptic Vesicle vacht->vesicle ACh ach_release ACh Release vesicle->ach_release ach_cleft ACh ach_release->ach_cleft vesamicol (-)-Vesamicol vesamicol->vacht ache AChE ach_cleft->ache Hydrolysis receptor ACh Receptors (Nicotinic/Muscarinic) ach_cleft->receptor response Postsynaptic Response receptor->response

Caption: Cholinergic signaling pathway and the site of vesamicol inhibition.

Conclusion

The study of quinuclidine enantiomers provides a compelling demonstration of the importance of stereochemistry in drug action. The pronounced stereoselectivity of compounds like vesamicol for the vesicular acetylcholine transporter underscores the necessity of resolving and evaluating individual enantiomers during the drug discovery and development process. The use of robust experimental methodologies, including radioligand binding and functional assays, is paramount in elucidating these differences. A thorough understanding of the enantioselective interactions of quinuclidine derivatives will continue to be crucial for the design of more potent and selective therapeutic agents targeting the cholinergic system and beyond.

References

A Comparative Efficacy Analysis of Novel Quinuclidine-Based Ligands Targeting the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel quinuclidine-based ligands targeting the α7 nicotinic acetylcholine receptor (nAChR), a critical target in the development of therapeutics for cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][2] We will explore the structure-activity relationships, comparative efficacy data, and the state-of-the-art methodologies used to characterize these promising compounds.

The α7 nAChR, a ligand-gated ion channel permeable to calcium, is widely expressed in the central nervous system and plays a vital role in cognitive functions like learning and memory.[1][3] Its modulation by agonists and positive allosteric modulators (PAMs) is a key strategy for enhancing cholinergic signaling, which is often impaired in neurodegenerative and psychiatric disorders.[4][5] The quinuclidine scaffold, a rigid bicyclic amine, has proven to be an excellent framework for designing selective and potent α7 nAChR ligands.[6][7]

This guide will compare a novel quinuclidine-based positive allosteric modulator, EQ-04, with established α7 nAChR agonists like GTS-21 and the widely-known nicotinic ligand Varenicline, which acts as a full agonist at α7 receptors.[8][9]

Comparative Efficacy and Potency

The efficacy of a ligand is determined by its ability to elicit a biological response upon binding to its target receptor. This is often measured by its maximal effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50). Binding affinity (Ki), the inverse of the dissociation constant (Kd), is a measure of how tightly a ligand binds to a receptor. A lower Ki or Kd value indicates a higher binding affinity.

LigandTypeTarget Receptor(s)Key Efficacy/Potency DataReference
EQ-04 Positive Allosteric Modulator (PAM)α7 nAChRSignificantly enhanced cell viability by 37% at 1 nM against Aβ toxicity.[4][10]
GTS-21 (DMXB-A) Partial Agonistα7 nAChR (also α4β2)Ki = 650 nM (rat α7), 19 nM (rat α4β2).[1]
Varenicline Partial Agonist / Full Agonistα4β2 nAChR (partial), α7 nAChR (full)α7: EC50 = 18 µM, Efficacy = 93% (relative to ACh). α4β2: EC50 = 2.3 µM, Efficacy = 13.4% (relative to ACh).[8][9]

Analysis:

  • EQ-04 stands out as a PAM, a class of compounds that enhance the effect of the endogenous agonist (acetylcholine) rather than directly activating the receptor.[4][5] This can be advantageous as it offers a more modulated response, potentially reducing side effects associated with constant receptor activation.[11] Its potent neuroprotective effect at a very low concentration (1 nM) in an in vitro model of Alzheimer's disease highlights its potential.[4][10]

  • GTS-21 , while explored for its therapeutic potential in schizophrenia, demonstrates significantly higher affinity for the α4β2 receptor subtype compared to the α7 subtype.[1] This lack of selectivity can lead to off-target effects and complicates the interpretation of its mechanism of action.

  • Varenicline , an approved smoking cessation aid, exhibits a dual mechanism of action.[12][13] It is a potent partial agonist at the α4β2 receptor and, remarkably, a full agonist at the α7 receptor.[8][9] This broad activity profile, while effective for nicotine addiction, may not be ideal for selectively targeting cognitive deficits where precise modulation of the α7 receptor is desired.

Signaling Pathways and Experimental Workflows

Understanding the downstream effects of receptor activation is crucial. The α7 nAChR is a cation channel, and its activation leads to an influx of calcium, triggering various intracellular signaling cascades.

α7 nAChR-Mediated Calcium Signaling Pathway

G cluster_membrane Cell Membrane Receptor α7 nAChR Ca_int Intracellular Ca²⁺ (Increase) Receptor->Ca_int Channel Opening Ligand Agonist (e.g., Varenicline, GTS-21) Ligand->Receptor Binds & Activates PAM PAM (e.g., EQ-04) PAM->Receptor Binds & Potentiates Ca_ext Extracellular Ca²⁺ Ca_ext->Receptor Influx Signaling Downstream Signaling (e.g., CREB, ERK activation) Ca_int->Signaling Activates Neuroprotection Neuroprotection & Cognitive Enhancement Signaling->Neuroprotection Leads to G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis A 1. Prepare Receptor Source (e.g., Brain tissue homogenate or cells expressing α7 nAChR) D 4. Incubate Receptor + Radioligand + Varying Concentrations of Unlabeled Ligand A->D B 2. Prepare Radioligand (e.g., [³H]methyllycaconitine) B->D C 3. Prepare Unlabeled Ligand (Novel quinuclidine compound) C->D E 5. Separate Bound from Free Radioligand (Vacuum filtration) D->E F 6. Quantify Bound Radioactivity (Scintillation counting) E->F G 7. Plot % Inhibition vs. [Unlabeled Ligand] F->G H 8. Calculate IC₅₀ and Ki values G->H

References

In Vivo Comparative Analysis of Quinuclidine-4-carboxylic acid hydrochloride and Standard Cholinergic Drugs: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the investigational cholinergic agent, Quinuclidine-4-carboxylic acid hydrochloride, with established standard cholinergic drugs, including pilocarpine, cevimeline, and arecoline. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel muscarinic agonists. Herein, we delve into the experimental design, methodologies, and comparative data analysis crucial for assessing the therapeutic potential and safety profile of emerging cholinergic compounds.

Introduction: The Cholinergic System and the Quest for Novel Muscarinic Agonists

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating a myriad of physiological functions. Muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors, are central to the parasympathetic nervous system's control over exocrine gland secretion, smooth muscle contraction, and heart rate.[1][2] Consequently, muscarinic agonists have found therapeutic applications in conditions characterized by cholinergic hypofunction, such as xerostomia (dry mouth) in Sjögren's syndrome and glaucoma.[2][3][4]

Pilocarpine, a naturally occurring alkaloid, has long been a cornerstone of cholinergic therapy, primarily acting on M3 muscarinic receptors to stimulate salivary and lacrimal secretions.[1][3][5] Cevimeline, a newer synthetic drug, also targets M3 receptors and is used for the treatment of dry mouth.[6][7] Arecoline, the primary psychoactive alkaloid in areca nuts, is a non-selective muscarinic agonist with a range of effects on the central and peripheral nervous system.[8][9][10]

The development of novel muscarinic agonists, such as quinuclidine derivatives, is driven by the pursuit of improved receptor subtype selectivity and a more favorable side-effect profile. This compound represents a novel scaffold with the potential for tailored interactions with specific mAChR subtypes. This guide outlines a hypothetical in vivo comparative study designed to elucidate the pharmacological profile of this investigational compound relative to established cholinergic agents.

Experimental Design and Rationale

A robust in vivo comparison necessitates a well-designed experimental protocol that allows for the direct assessment of cholinergic activity and potential adverse effects. The following outlines a comprehensive approach.

Animal Model Selection

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. For the assessment of sialogogic (saliva-inducing) effects, male Wistar or Sprague-Dawley rats are commonly employed due to their consistent and measurable salivary responses to cholinergic stimuli.[6]

Drug Preparation and Administration

All drugs, including this compound and the standard cholinergic agents (pilocarpine hydrochloride, cevimeline hydrochloride, and arecoline hydrobromide), should be dissolved in a sterile saline solution (0.9% NaCl). Intraperitoneal (i.p.) injection is a common and effective route of administration for systemic delivery in rodent models.[6]

Experimental Groups

A well-controlled study should include the following groups:

  • Vehicle Control: Administered with sterile saline to establish a baseline.

  • This compound: Multiple dose levels to determine a dose-response relationship.

  • Pilocarpine Hydrochloride: A standard M3-preferring agonist for direct comparison.[1][5]

  • Cevimeline Hydrochloride: Another clinically relevant M3 agonist.[6][7]

  • Arecoline Hydrobromide: A non-selective muscarinic agonist to assess broader cholinergic effects.[8][9]

Key In Vivo Assays for Cholinergic Activity

The primary efficacy endpoint for a potential xerostomia treatment is the stimulation of saliva.

Protocol:

  • Rats are anesthetized to prevent distress and movement artifacts.

  • Pre-weighed cotton balls are placed in the oral cavity of each rat for a specific duration (e.g., 15 minutes).

  • The cotton balls are then removed and immediately re-weighed to determine the amount of saliva secreted.

  • Saliva production is calculated as the difference in weight and expressed as mg of saliva per 100g of body weight.

Muscarinic agonists can induce hypothermia, a centrally mediated cholinergic effect. Monitoring core body temperature provides insights into the central nervous system penetration and activity of the test compounds.

Protocol:

  • Baseline rectal temperature is measured using a digital thermometer before drug administration.

  • Temperature is subsequently measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

Visualization of Key Concepts

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

Cholinergic Signaling Pathway at the M3 Muscarinic Receptor

Cholinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Cholinergic Agonist (e.g., Quinuclidine-4-CA HCl, Pilocarpine) M3R M3 Muscarinic Receptor (GPCR) Agonist->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M3 muscarinic receptor signaling cascade.

In Vivo Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (Wistar Rats) Start->Animal_Acclimation Group_Allocation Random Allocation to Experimental Groups Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight, Core Temperature) Group_Allocation->Baseline_Measurements Drug_Administration Drug Administration (i.p. injection) Baseline_Measurements->Drug_Administration Sialorrhea_Assay Sialorrhea Assay (Saliva Collection) Drug_Administration->Sialorrhea_Assay Temperature_Monitoring Core Temperature Monitoring (at timed intervals) Drug_Administration->Temperature_Monitoring Data_Collection Data Collection and Analysis Sialorrhea_Assay->Data_Collection Temperature_Monitoring->Data_Collection End End Data_Collection->End

Caption: Workflow for in vivo cholinergic drug comparison.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.

Sialorrhea Induction
Treatment Group (Dose)Mean Saliva Production (mg/100g body weight ± SEM)Fold Increase over Vehicle
Vehicle (Saline)15.2 ± 2.11.0
Quinuclidine-4-CA HCl (1 mg/kg)45.8 ± 5.33.0
Quinuclidine-4-CA HCl (3 mg/kg)88.1 ± 9.75.8
Quinuclidine-4-CA HCl (10 mg/kg)125.4 ± 13.28.3
Pilocarpine HCl (4 mg/kg)110.6 ± 11.57.3
Cevimeline HCl (10 mg/kg)95.3 ± 10.16.3
Arecoline HBr (1 mg/kg)130.9 ± 14.08.6

SEM: Standard Error of the Mean

This hypothetical data suggests that this compound induces a dose-dependent increase in saliva production, with a potency comparable to or exceeding that of pilocarpine at the highest tested dose.

Effect on Core Body Temperature
Treatment Group (Dose)Maximum Decrease in Core Body Temperature (°C ± SEM)
Vehicle (Saline)-0.2 ± 0.1
Quinuclidine-4-CA HCl (1 mg/kg)-0.8 ± 0.2
Quinuclidine-4-CA HCl (3 mg/kg)-1.5 ± 0.3
Quinuclidine-4-CA HCl (10 mg/kg)-2.1 ± 0.4
Pilocarpine HCl (4 mg/kg)-1.8 ± 0.3
Cevimeline HCl (10 mg/kg)-1.2 ± 0.2
Arecoline HBr (1 mg/kg)-2.5 ± 0.5

This hypothetical data indicates that this compound induces a dose-dependent hypothermic effect, suggesting central nervous system activity. The magnitude of this effect is comparable to pilocarpine and less pronounced than that of the non-selective agonist, arecoline. Cevimeline shows a milder hypothermic effect, which is consistent with some reports of its reduced central effects compared to pilocarpine.[6]

Discussion and Interpretation

The hypothetical in vivo data suggests that this compound is a potent sialogogue with a dose-response relationship indicative of a specific pharmacological effect. Its efficacy in stimulating salivation appears to be in the same range as the standard cholinergic agonists pilocarpine and arecoline, and potentially greater than cevimeline at the tested doses.

The observed hypothermic effect, a marker of central cholinergic activation, suggests that this compound can cross the blood-brain barrier. The magnitude of this effect, being comparable to pilocarpine, warrants further investigation into its central nervous system side-effect profile, which may include tremors, dizziness, and cognitive effects. The less pronounced hypothermia with cevimeline in this hypothetical scenario aligns with some clinical observations suggesting it may have a more favorable central side-effect profile than pilocarpine.[6]

The non-selective agonist arecoline, as expected, shows strong effects on both salivation and core body temperature, highlighting the potential for broad cholinergic side effects with non-selective agents.[8][10]

Conclusion and Future Directions

This guide provides a framework for the in vivo comparison of the novel muscarinic agonist, this compound, with standard cholinergic drugs. The hypothetical data presented herein suggests that this investigational compound holds promise as a potent sialogogue. However, its central nervous system effects require careful characterization.

Future studies should aim to:

  • Determine the muscarinic receptor subtype selectivity of this compound through in vitro binding and functional assays.

  • Conduct more extensive in vivo studies to evaluate a broader range of cholinergic effects, including effects on cardiovascular and gastrointestinal systems.

  • Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

By employing a systematic and comparative in vivo approach, researchers can effectively characterize the pharmacological profile of novel cholinergic agents like this compound and assess their potential for further development as therapeutic agents.

References

Validating the Mechanism of Action of New Quinuclidine Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinuclidine scaffold, a rigid bicyclic amine, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its unique conformational restriction and basic nitrogen atom facilitate high-affinity interactions with a variety of biological targets, making it a privileged structure in drug discovery.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel quinuclidine derivatives. We will delve into the primary molecular targets, present detailed experimental protocols for their characterization, and offer comparative data to benchmark new chemical entities.

The versatility of the quinuclidine core is evidenced by its presence in compounds targeting the cholinergic system, including muscarinic and nicotinic receptors, as well as cholinesterases.[2][3] Beyond cholinergic signaling, quinuclidine derivatives have demonstrated efficacy as antiparasitic agents by inhibiting squalene synthase.[4] This guide will focus on providing the experimental groundwork to rigorously assess the activity of new quinuclidine compounds at these key targets.

The Cholinergic System: A Primary Target for Quinuclidine Compounds

The cholinergic system, pivotal for cognitive function, memory, and autonomic regulation, is a frequent target for quinuclidine-based drugs.[5][6] Validating the mechanism of action of new quinuclidine compounds often begins with a thorough characterization of their effects on cholinesterases and cholinergic receptors.

Cholinesterase Inhibition: Quantifying Enzyme Potency

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating the symptoms of Alzheimer's disease by increasing the synaptic levels of acetylcholine.[7] Numerous quinuclidine derivatives have been developed as potent cholinesterase inhibitors.[2][3][8]

The inhibitory potency of a new quinuclidine compound should be compared against established inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for this comparison.

CompoundTargetKi (µM)IC50 (µM)Selectivity (BChE IC50 / AChE IC50)Reference
Quinuclidine Derivatives
1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromidehAChE0.26--[7]
hBChE1.6--[7]
1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromidehAChE0.45--[7]
hBChE0.89--[7]
1-dodecyl-3-hydroxyquinuclidin-1-ium bromidehAChE10.5--[7]
hBChE25.1--[7]
Standard Inhibitors
DonepezilAChE-0.0067 - 0.0116~500-1000[9][10]
BChE-3.3 - 7.4[9]
RivastigmineAChE-0.0043~0.001[9]
BChE-4.15[9]
GalantamineAChE-0.016 - 0.037~37-59[9]
BChE-0.59 - 9.9[9]

Note: Ki and IC50 values can vary depending on experimental conditions.

The Ellman's assay is a robust and widely used colorimetric method for measuring cholinesterase activity.[4][11]

Principle: Acetylthiocholine (ATCh), a substrate analog, is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4][11] The rate of color formation is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • AChE or BChE solution

  • Acetylthiocholine iodide (ATChI) solution

  • DTNB solution

  • Test quinuclidine compound and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well microplate, add the following in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE/BChE solution, and 20 µL of vehicle (e.g., DMSO).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE/BChE solution, and 20 µL of the test quinuclidine compound at various concentrations.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of a mixture of ATChI and DTNB to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) plate_setup Set up 96-well Plate (Blank, Control, Test Wells) reagents->plate_setup pre_incubation Pre-incubate Plate (37°C, 15 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add ATChI/DTNB) pre_incubation->reaction_init measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_init->measurement calc_rate Calculate Reaction Rates (V₀) measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response calc_ic50_ki Determine IC50 and Ki Values dose_response->calc_ic50_ki

Caption: Workflow for determining cholinesterase inhibition.

Muscarinic Acetylcholine Receptors (mAChRs): Affinity and Functional Activity

Quinuclidine is a key scaffold for ligands targeting the five subtypes of muscarinic acetylcholine receptors (M1-M5).[12] These G protein-coupled receptors (GPCRs) are crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems.[13] M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[12][13]

The binding affinity (Ki) of a new quinuclidine compound for each mAChR subtype should be determined and compared to standard antagonists.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Quinuclidine Derivatives
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[14]
Standard Antagonists
Atropine1-21-21-21-21-2[8][15]
Pirenzepine10-20200-400100-20050-100-[15]
Methoctramine100-20010-20100-20050-100-[15]
4-DAMP1-210-200.5-11-2-[15]
Tropicamide--1-2--[8]

Note: Ki values can vary depending on the radioligand and experimental conditions used.

This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[13][16]

Principle: A radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate) is incubated with a cell membrane preparation expressing the mAChR subtype of interest.[17] The unlabeled test compound is added at various concentrations to compete for binding. The amount of radioactivity bound to the membranes is measured, and the inhibition constant (Ki) of the test compound is calculated.[13]

Materials:

  • Cell membranes from cells stably expressing a single human mAChR subtype (M1-M5)

  • Radiolabeled ligand (e.g., [³H]-NMS)

  • Unlabeled test quinuclidine compound and reference antagonists

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

    • Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test quinuclidine compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Membranes, Radioligand, Compounds) plate_setup Set up 96-well Plate (Total, Non-specific, Competition) reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific competition_curve Generate Competition Curve calc_specific->competition_curve calc_ic50_ki Determine IC50 and Ki Values competition_curve->calc_ic50_ki

Caption: Workflow for mAChR radioligand binding assay.

Functional assays are essential to determine whether a new quinuclidine compound acts as an agonist or an antagonist at a specific mAChR subtype.

A. Calcium Mobilization Assay for Gq-coupled Receptors (M1, M3, M5)

Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[13] This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.[2][18]

Materials:

  • HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test quinuclidine compound, a known agonist (e.g., carbachol), and a known antagonist

  • 96-well, black-walled, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject the test quinuclidine compound at various concentrations and continue recording the fluorescence signal.

    • Antagonist Mode: Pre-incubate the cells with the test quinuclidine compound for a defined period (e.g., 15-30 minutes). Then, inject a known agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • For agonist activity, plot the response against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

B. cAMP Assay for Gi-coupled Receptors (M2, M4)

Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This decrease can be measured using various commercially available cAMP assay kits, often based on competitive immunoassays or reporter gene systems.[12][19]

Materials:

  • HEK293 or CHO cells stably expressing the M2 or M4 receptor

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Forskolin (an adenylyl cyclase activator)

  • Test quinuclidine compound, a known agonist (e.g., carbachol), and a known antagonist

Procedure:

  • Cell Plating: Seed the cells in the appropriate microplates for the chosen cAMP assay kit.

  • Assay:

    • Agonist Mode: Stimulate the cells with various concentrations of the test quinuclidine compound in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of an inhibitory effect.

    • Antagonist Mode: Pre-incubate the cells with the test quinuclidine compound, then stimulate with a known agonist in the presence of forskolin.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 value.

    • For antagonist activity, plot the reversal of agonist-induced inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways of Muscarinic Acetylcholine Receptors

G cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine M135 M1, M3, M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ACh_Gi Acetylcholine M24 M2, M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.

Nicotinic Acetylcholine Receptors (nAChRs): Characterizing Agonist Activity

Certain quinuclidine derivatives have been identified as potent agonists of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel implicated in cognitive function and neuroinflammation.[5][6][20]

The potency of a new quinuclidine agonist should be compared to known α7 nAChR agonists.

CompoundEC50 (µM)Emax (%)Reference
Quinuclidine Derivatives
EVP-61240.3942[5]
Standard Agonists
GTS-21 (DMXB-A)11 (human)9 (human)[5]
AZD03280.33865[5]

Note: EC50 and Emax values are highly dependent on the expression system and assay method.

A. Electrophysiology (Patch-Clamp)

Principle: This "gold standard" technique directly measures the ion flow through the α7 nAChR channel in response to agonist application.[21]

Materials:

  • Cells expressing human α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines)

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipettes

  • Extracellular and intracellular recording solutions

  • Test quinuclidine compound and a known agonist (e.g., acetylcholine)

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply the test quinuclidine compound at various concentrations to the cell and record the resulting ionic current.

  • Measure the peak current amplitude for each concentration.

  • Plot the peak current against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

B. Ion Flux Assay (e.g., using a fluorescent membrane potential dye)

Principle: Activation of the cation-permeable α7 nAChR leads to depolarization of the cell membrane. This change in membrane potential can be detected using a voltage-sensitive fluorescent dye.[12] This method is more amenable to higher throughput screening than electrophysiology.

Materials:

  • Cells expressing human α7 nAChRs

  • Membrane potential-sensitive fluorescent dye

  • Assay buffer

  • Test quinuclidine compound and a known agonist

  • 96- or 384-well, black-walled, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells and load them with the fluorescent dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence.

  • Inject the test quinuclidine compound at various concentrations and record the change in fluorescence over time.

  • Determine the peak fluorescence change for each concentration.

  • Analyze the data as described for the electrophysiology assay to determine EC50 and Emax.

Antiparasitic Activity: Targeting Squalene Synthase

Quinuclidine derivatives have been investigated as potential antiparasitic agents through the inhibition of squalene synthase (SQS), a key enzyme in sterol biosynthesis in organisms like Leishmania and Trypanosoma.[4]

Principle: Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a reaction that requires NADPH as a cofactor.[18] Enzyme activity can be monitored by measuring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm.[4]

Materials:

  • Purified or microsomal preparation of squalene synthase

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT)

  • Test quinuclidine compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, SQS enzyme solution, and the test quinuclidine compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of FPP and NADPH to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Assessing Off-Target Effects: Cytotoxicity

It is crucial to evaluate the potential cytotoxicity of new quinuclidine compounds to ensure a favorable therapeutic window.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[1] The amount of LDH released is proportional to the number of dead or damaged cells and can be quantified using a coupled enzymatic assay.[1]

Materials:

  • A relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • LDH cytotoxicity assay kit

  • Test quinuclidine compound

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test quinuclidine compound for a specified duration (e.g., 24 or 48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Perform the LDH assay on the supernatant according to the kit manufacturer's protocol. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt, which is converted to a colored formazan product by the LDH-catalyzed reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity for each concentration of the test compound.

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion

The quinuclidine scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous validation of the mechanism of action is paramount for the successful development of these compounds. This guide provides a foundational set of experimental protocols and comparative data to enable researchers to thoroughly characterize new quinuclidine derivatives targeting the cholinergic system and other key pharmacological targets. By employing these self-validating experimental systems, researchers can confidently advance the most promising candidates in the drug discovery pipeline.

References

The Salt or the Base? A Comparative Guide to Hydrochloride vs. Free Base Forms in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences a drug's journey from the lab to the clinic. Among the most common choices for weakly basic drugs lies the conversion to a salt form, with the hydrochloride (HCl) salt being the most prevalent.[1] This guide provides a comprehensive comparative analysis of the hydrochloride salt versus the free base form, offering in-depth technical insights and supporting experimental data to inform this crucial selection process.

Fundamental Physicochemical & Pharmacokinetic Disparities

The decision to develop an API as a free base or a hydrochloride salt is predicated on the significant differences in their physicochemical and, consequently, pharmacokinetic properties. Salt formation is a widely used strategy to enhance the aqueous solubility of a drug.[2] However, this choice impacts a cascade of other attributes including stability, hygroscopicity, dissolution rate, and ultimately, bioavailability.[3][4]

Key Differentiating Properties at a Glance
PropertyHydrochloride SaltFree BaseRationale & Implications
Aqueous Solubility Generally HigherGenerally LowerThe ionized nature of the HCl salt leads to stronger interactions with polar water molecules, enhancing solubility. This is often a primary driver for salt formation, especially for poorly soluble compounds.[2][4]
Dissolution Rate Typically FasterTypically SlowerHigher solubility often translates to a faster dissolution rate, which can be critical for achieving rapid onset of action and adequate absorption.[4]
Chemical Stability Often More StableCan be Less StableProtonation of a reactive functional group (like an amine) in the salt form can protect it from degradation pathways such as oxidation or intramolecular reactions.[5]
Hygroscopicity Can be HigherGenerally LowerSalts, by their ionic nature, can have a higher affinity for atmospheric moisture. This can impact handling, manufacturing, and physical stability.[5][6]
Bioavailability Potentially HigherPotentially LowerEnhanced solubility and faster dissolution of the HCl salt can lead to improved absorption and higher bioavailability, though this is not always the case and is dependent on various factors.[1][4]
Manufacturing & Handling Often Crystalline, Good FlowCan be Amorphous or OilySalt forms frequently exhibit more desirable solid-state properties, such as crystallinity and better flowability, which are advantageous for formulation and manufacturing.[3][7]

The Causality Behind Experimental Choices: A Methodological Deep Dive

To objectively compare a hydrochloride salt and its corresponding free base, a series of well-defined experiments are essential. The following section details the protocols for these critical evaluations, explaining the "why" behind each step.

Solid-State Characterization: The Foundation of Form Selection

Understanding the solid-state properties is the first step in comparing the two forms. Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are indispensable.[3][7]

  • X-Ray Powder Diffraction (XRPD): This technique provides a unique "fingerprint" of the crystalline structure.[3] A crystalline salt will produce a sharp, well-defined diffraction pattern, while an amorphous free base will show a broad halo.[3] This is critical for identifying polymorphs, ensuring batch-to-batch consistency, and assessing stability.[1][3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events in a sample.[8][9] It is used to determine melting points, glass transitions, and to study polymorphic transformations, providing insights into the physical stability of each form.[8][9]

Experimental Protocol: Solid-State Characterization

Objective: To identify and compare the solid-state forms of the API (free base vs. HCl salt).

A. X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Instrument Setup: Place the sample holder in the XRPD instrument (e.g., Malvern PANalytical Empyrean).[3] Set the appropriate parameters (e.g., Cu Kα radiation, voltage, current, scan range from 2° to 40° 2θ, step size, and scan speed).

  • Data Acquisition: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram. Crystalline materials will show sharp peaks at specific 2θ angles, while amorphous materials will exhibit a broad, diffuse halo.[3] Compare the patterns of the free base and HCl salt to confirm their distinct crystalline or amorphous nature.

B. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell (e.g., TA Instruments Discovery X3 DSC).[10]

  • Thermal Program: Subject the sample to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over a relevant temperature range.

  • Data Acquisition: Record the heat flow into or out of the sample relative to the reference.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak), crystallization (exothermic peak), or glass transitions (step change in the baseline).[8][9] Compare the thermal profiles of the free base and HCl salt.

Solubility Determination: The Shake-Flask Method (USP)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[11][12] This protocol ensures that the solution has reached saturation, providing a true measure of the thermodynamic solubility of each form at a specific pH and temperature.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine and compare the equilibrium aqueous solubility of the free base and HCl salt at various pH values.

  • Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as per USP guidelines.[11]

  • Sample Addition: Add an excess amount of the solid API (free base or HCl salt) to vials containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the final pH of the saturated solution to account for any changes during the experiment.[11]

  • Data Comparison: Plot the solubility (in mg/mL or µg/mL) of the free base and HCl salt as a function of pH.

Dissolution Rate: Intrinsic Dissolution (USP <1087>)

While solubility is an equilibrium property, the rate at which a compound dissolves is a kinetic parameter that can be more predictive of in vivo absorption. The intrinsic dissolution rate (IDR) normalizes the dissolution rate to a constant surface area, allowing for a direct comparison of the inherent dissolution properties of the free base and the HCl salt.[5][13]

Experimental Protocol: Intrinsic Dissolution Rate (IDR) Measurement

Objective: To compare the intrinsic dissolution rates of the free base and HCl salt.

  • Compact Preparation: Accurately weigh a specific amount of the API (free base or HCl salt) and compress it into a pellet with a constant surface area (e.g., 0.5 cm²) using a hydraulic press and a specialized die.[5][14][15]

  • Apparatus Setup: Mount the die containing the compacted API onto a rotating disk apparatus (as described in USP <1087>).[5]

  • Dissolution Medium: Place the apparatus in a dissolution vessel containing a known volume of pre-warmed (37 °C) and deaerated dissolution medium (e.g., 0.1 N HCl or phosphate buffer).

  • Test Execution: Lower the rotating disk into the medium and begin rotation at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the dissolved API in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the initial linear portion of the curve represents the intrinsic dissolution rate (in mg/min/cm²).[14]

Stability Assessment: Following ICH Q1A Guidelines

The chemical stability of the API form is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product.[16][17] Stability studies are conducted under accelerated conditions (elevated temperature and humidity) to predict the long-term stability of the drug substance.[17][18]

Experimental Protocol: Accelerated Stability Study

Objective: To compare the chemical stability of the free base and HCl salt under accelerated storage conditions.

  • Sample Preparation: Place accurately weighed samples of the free base and HCl salt in appropriate containers (e.g., glass vials).

  • Storage Conditions: Store the samples in a stability chamber under accelerated conditions as defined by ICH Q1A(R2) guidelines, typically 40 °C ± 2 °C / 75% RH ± 5% RH.[17][18]

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).[18]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Assay: Quantify the amount of remaining API using a stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any impurities or degradation products.

  • Data Comparison: Compare the rate of degradation and the profile of degradation products for the free base and the HCl salt over the study period.

Hygroscopicity Evaluation: Dynamic Vapor Sorption (DVS)

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[6] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, conversion to a different solid form) and chemical degradation. DVS is a gravimetric technique that precisely measures the interaction of a sample with water vapor at various relative humidities (RH).[19][20]

Experimental Protocol: Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively compare the hygroscopicity of the free base and HCl salt.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) onto the DVS instrument's microbalance.[19]

  • Drying Step: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.[6]

  • Sorption/Desorption Isotherm: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) and then decrease it back to 0% RH.[20] At each step, the instrument holds the RH constant until the sample weight equilibrates.[21]

  • Data Acquisition: The instrument continuously records the sample mass as a function of RH and time.

  • Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. Compare the isotherms for the free base and the HCl salt to determine the extent and rate of water uptake. The European Pharmacopoeia provides a classification for hygroscopicity based on the percentage weight gain after 24 hours at 80% RH.[6]

Visualizing the Decision Pathway

The selection between a free base and its hydrochloride salt is a multi-faceted process involving a careful weighing of the pros and cons of each form. The following diagram illustrates a typical decision-making workflow.

Salt_vs_FreeBase_Decision_Workflow cluster_0 Initial API Characterization cluster_1 Form Screening & Selection cluster_2 In-Depth Comparison cluster_3 Final Form Selection API Weakly Basic API Candidate Solubility Aqueous Solubility Assessment API->Solubility pKa pKa Determination API->pKa Decision1 Is Solubility < 1 mg/mL? Solubility->Decision1 SaltScreen Perform Salt Screen (including HCl) Decision1->SaltScreen Yes FreeBaseDev Develop as Free Base Decision1->FreeBaseDev No Compare Comparative Characterization SaltScreen->Compare FreeBaseDev->Compare PhysChem Physicochemical Properties (Solubility, Dissolution, Stability, Hygroscopicity) Compare->PhysChem Bioavailability In Vivo Bioavailability Study (e.g., in rats) Compare->Bioavailability Manufacturability Solid-State Properties (Crystallinity, Flow, etc.) Compare->Manufacturability FinalDecision Select Optimal Form for Development PhysChem->FinalDecision Bioavailability->FinalDecision Manufacturability->FinalDecision

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Quinuclidine-4-carboxylic acid hydrochloride, a compound requiring meticulous management due to its inherent hazards. This document is designed to be a practical, immediate resource, moving beyond mere compliance to foster a deeper understanding of the principles behind safe laboratory practices.

Hazard Identification and Risk Assessment: Why Special Care is Needed

This compound and its structural analogs are classified as hazardous materials. Understanding these hazards is the foundational step in its proper management.

According to safety data sheets (SDS) for closely related quinuclidine compounds, the primary hazards include:

  • Acute Oral Toxicity : The substance is harmful or toxic if swallowed.[1][2]

  • Serious Eye Damage : Direct contact can cause severe and potentially irreversible eye damage.[1][2]

  • Skin Irritation/Toxicity : It may cause skin irritation, and some forms are fatal if they come into contact with the skin.[1][2]

  • Aquatic Toxicity : The compound is harmful to aquatic life.

Given these properties, under no circumstances should this compound be disposed of down the drain or in regular solid waste containers. [3][4] Such actions risk environmental contamination and can lead to non-compliance with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Protects against accidental splashes and airborne particles, preventing serious eye damage.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation or toxic effects.[1][2]
Protective Clothing A standard laboratory coat. For larger quantities or potential for significant exposure, chemically resistant aprons or coveralls are advised.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated.Prevents inhalation of the compound, which may cause respiratory irritation.[6]

This protocol is a critical component of a laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[7][8][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and documented. The following workflow ensures compliance and safety.

Experimental Protocol: Waste Collection and Labeling

  • Designate a Waste Container : Select a container that is chemically compatible with the compound and is in good condition with a secure, leak-proof lid.[3] The original product container is often a suitable choice if it is not compromised.[10]

  • Affix a Hazardous Waste Label : As soon as the first waste is added, label the container with the words "Hazardous Waste."[3][5]

  • Complete the Label Information : The label must include:

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3]

    • The accumulation start date (the date the first waste is added).[3]

    • The specific hazard(s): "Toxic," "Irritant."

    • The name of the principal investigator and the laboratory location.[3]

  • Store the Waste Container : Place the sealed container in a designated Satellite Accumulation Area (SAA).[10] This area must be near the point of generation and under the control of laboratory personnel.[3][5] The SAA should have secondary containment to contain any potential leaks.[10]

  • Segregate from Incompatibles : Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[10][11]

Disposal Decision Workflow

The decision-making process for chemical waste disposal should be logical and straightforward. The following diagram illustrates the workflow for this compound.

DisposalWorkflow cluster_main_path start Start: Have Quinuclidine-4-carboxylic acid hydrochloride waste? is_hazardous Is the waste hazardous? (Refer to SDS) start->is_hazardous yes_hazardous YES (Toxic, Eye Damage, Skin Irritant) is_hazardous->yes_hazardous no_hazardous NO is_hazardous->no_hazardous collect_waste Collect in a designated, compatible, and sealed hazardous waste container. is_hazardous->collect_waste improper_disposal Improper Disposal Routes (DO NOT USE) is_hazardous->improper_disposal label_waste Label container with: 'Hazardous Waste' Full Chemical Name Hazards & Accumulation Date collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_disposal Professional Disposal: Waste is transported to an approved waste disposal facility. contact_ehs->end_disposal drain Drain Disposal improper_disposal->drain trash Regular Trash improper_disposal->trash

Caption: Disposal workflow for this compound.

Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and storage of hazardous waste. The final disposal, however, must be handled by professionals.

  • Contact your Institution's Environmental Health & Safety (EHS) Office : Once the waste container is full, or within the time limits specified by your institution (often six to twelve months for academic labs), contact your EHS office to arrange for a pickup.[3][12]

  • Professional Disposal : The EHS office will coordinate with a licensed hazardous waste disposal company.[3] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.

By adhering to this comprehensive disposal guide, you contribute to a robust safety culture, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

A Researcher's Guide to Handling Quinuclidine-4-Carboxylic Acid Hydrochloride: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Quinuclidine-4-carboxylic acid hydrochloride. As a Senior Application Scientist, my goal is to offer not just a list of procedures, but a deeper understanding of why certain precautions are necessary, ensuring a culture of safety and scientific integrity in your laboratory. This document is structured to provide immediate, actionable guidance for the safe handling of this compound, from receipt to disposal.

Understanding the Hazard: A Proactive Approach to Safety

Quinuclidines are recognized as potentially hazardous materials. They can be toxic if ingested or absorbed through the skin, and are known to cause severe skin and eye irritation or burns.[1][2] The hydrochloride salt form suggests the compound is a solid and will form an acidic solution in water, introducing corrosive properties.[3][4] Therefore, all personal contact, including inhalation of dust particles, must be strictly avoided.[5]

The Core of Protection: A Multi-Layered PPE Strategy

A robust personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for different laboratory operations.

Operation Minimum PPE Requirement Enhanced Precautions (for large quantities or high-risk operations)
Receiving and Unpacking Safety glasses, Nitrile gloves, Lab coat-
Storage and Transport within the Lab Safety glasses, Nitrile gloves, Lab coat-
Weighing (Solid) Safety goggles, Nitrile gloves, Lab coat, in a chemical fume hood or ventilated balance enclosureFull-face shield, Double-gloving (nitrile), Disposable sleeves
Preparing Solutions (Dissolving) Safety goggles, Nitrile gloves, Lab coat, in a chemical fume hoodFull-face shield, Chemical-resistant apron over lab coat, Double-gloving
Use in a Reaction Safety goggles, Nitrile gloves, Lab coat, in a chemical fume hoodFull-face shield, Chemical-resistant apron, Consider a full-body suit for large-scale reactions
Waste Disposal Safety goggles, Nitrile gloves, Lab coatChemical-resistant apron, Face shield

Step-by-Step Protocols for Safe Handling

Weighing the Solid Compound
  • Preparation: Before handling the compound, ensure you are in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[2]

  • Donning PPE:

    • Put on a clean lab coat, ensuring it is fully buttoned.

    • Wear safety goggles that provide a complete seal around the eyes.

    • Don a pair of nitrile gloves. For extended handling, consider double-gloving.[6]

  • Handling:

    • Carefully open the container. Avoid creating dust.

    • Use a spatula to transfer the desired amount of the solid to a tared weigh boat or container.

    • Once weighing is complete, securely close the main container.

    • Clean any spills immediately using appropriate procedures (see Section 4).

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with any residue.[6]

    • Remove your lab coat.

    • Wash your hands thoroughly with soap and water.

Preparing a Solution
  • Preparation: All solution preparations should be conducted within a certified chemical fume hood to control potential vapors or splashes.[2] Have an acid spill kit readily available.

  • Donning PPE:

    • Wear a lab coat and a chemical-resistant apron.

    • Put on safety goggles and a face shield for full facial protection.[3]

    • Wear nitrile gloves.

  • Procedure:

    • Place a stir bar in your receiving flask.

    • Slowly add the weighed this compound to the solvent.

    • Be aware of any potential exothermic reactions.

  • Doffing PPE: Follow the same doffing procedure as for weighing, ensuring all contaminated disposable PPE is placed in the appropriate hazardous waste stream.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and only if you are trained to do so, follow these steps:

  • Control the spill: Use a spill absorbent material suitable for acids.

  • Neutralize: For acidic solutions, use a weak base like sodium bicarbonate to neutralize the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[2]

Disposal Plan: A Responsible Conclusion to Your Research

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.[5]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Tree start Start: Handling Quinuclidine-4-carboxylic acid hydrochloride task What is the task? start->task receiving Receiving/ Storage task->receiving Receiving/ Storage weighing Weighing Solid task->weighing Weighing dissolving Preparing Solution task->dissolving Dissolving reaction Use in Reaction task->reaction Reaction disposal Waste Disposal task->disposal Disposal ppe_basic Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves receiving->ppe_basic ppe_intermediate Intermediate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - In Fume Hood weighing->ppe_intermediate ppe_advanced Advanced PPE: - Chemical Apron - Face Shield - Double Gloves - In Fume Hood dissolving->ppe_advanced reaction->ppe_advanced disposal->ppe_intermediate

Caption: PPE selection flowchart for handling this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current SDS information available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinuclidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Quinuclidine-4-carboxylic acid hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。